3,6-Diphenyl-9H-carbazole
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,6-diphenyl-9H-carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N/c1-3-7-17(8-4-1)19-11-13-23-21(15-19)22-16-20(12-14-24(22)25-23)18-9-5-2-6-10-18/h1-16,25H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMKGEAHIZDRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=C3C=C(C=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80985149 | |
| Record name | 3,6-Diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6654-68-8, 56525-79-2 | |
| Record name | 3,6-Diphenyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80985149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-Diphenylcarbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 3,6-Diphenyl-9H-carbazole
An In-depth Technical Guide to the Physicochemical Properties of 3,6-Diphenyl-9H-carbazole
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core (DPhCz), a pivotal building block in the field of organic electronics. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the synthesis, solubility, thermal stability, and the photophysical and electrochemical characteristics of DPhCz. The narrative emphasizes the causality behind experimental methodologies, ensuring that each protocol serves as a self-validating system for robust and reproducible results.
Introduction: The Significance of this compound
This compound is a prominent derivative of the carbazole heterocyclic system, distinguished by the presence of phenyl groups at the 3 and 6 positions. This substitution significantly extends the π-conjugated system of the core carbazole unit, a feature that is fundamental to its electronic and optical properties.[1][2] The electron-donating nature of the carbazole nitrogen, combined with the extended conjugation, makes DPhCz an excellent hole-transporting material.[3][4]
These characteristics are highly sought after in the design of advanced organic electronic devices. DPhCz serves as a crucial intermediate and a functional material in Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][5] Its molecular architecture allows for further functionalization, enabling the fine-tuning of its properties to meet the specific demands of next-generation electronic devices.[1] A thorough understanding of its fundamental physicochemical properties is therefore essential for optimizing its synthesis, processing, and integration into such devices.
Molecular Structure and Core Properties
The foundational properties of this compound are summarized below. Its structure features a central carbazole core with phenyl substituents that enhance its aromatic system.
Diagram: Molecular Structure of this compound
Caption: 2D representation of this compound.
| Property | Value |
| IUPAC Name | This compound[6] |
| Synonyms | 3,6-Diphenylcarbazole, DPhCz |
| CAS Number | 56525-79-2[1] |
| Molecular Formula | C₂₄H₁₇N[7] |
| Molecular Weight | 319.41 g/mol [7] |
| Appearance | White to off-white powder[5][7] |
| Melting Point | 180-184 °C[7][8] |
Synthesis and Purification
The most prevalent and efficient method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction.[2][9] This palladium-catalyzed reaction provides a high-yield pathway for forming carbon-carbon bonds between an aryl halide and an arylboronic acid.
Causality of Experimental Choices:
-
Reactants: 3,6-Dibromocarbazole is used as the scaffold. The bromine atoms are excellent leaving groups for oxidative addition to the palladium catalyst. Phenylboronic acid serves as the source of the phenyl groups.
-
Catalyst: A palladium complex, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], is the catalyst of choice. It facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[2]
-
Base: An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid for the transmetalation step by forming a more nucleophilic boronate species.
-
Solvent System: A biphasic solvent system, typically toluene and water, is used.[2] Toluene dissolves the organic reactants and the catalyst, while water dissolves the inorganic base, allowing the reaction to proceed efficiently at the interface.
Diagram: Synthesis Workflow via Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry, three-necked round-bottom flask equipped with a condenser and a magnetic stirrer, add 3,6-dibromocarbazole (1.0 eq.), phenylboronic acid (2.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.04 eq.).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Add degassed toluene via cannula.[2]
-
Base Addition: Add a 2M aqueous solution of sodium carbonate to the flask.[2]
-
Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 8-12 hours under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Separate the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Solubility Profile
The principle of "like dissolves like" governs solubility. As a large, predominantly non-polar aromatic molecule, this compound is expected to have low solubility in polar solvents like water and alcohols, and higher solubility in non-polar or moderately polar organic solvents such as toluene, tetrahydrofuran (THF), and dichloromethane (DCM).[10]
Experimental Protocol: Isothermal Saturation Method
This protocol provides a self-validating system for accurately determining solubility.
-
Sample Preparation: Add an excess amount of DPhCz to a known volume of the chosen solvent in a sealed, jacketed glass vessel. The presence of undissolved solid is essential for ensuring saturation.
-
Equilibration: Maintain the vessel at a constant, precise temperature (e.g., 298.15 K) using a thermostatic water bath. Stir the suspension vigorously for at least 24 hours to ensure equilibrium is reached.
-
Phase Separation: Stop stirring and allow the suspension to settle for several hours, permitting the undissolved solid to sediment completely.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a sub-micron filter to prevent aspiration of solid particles.
-
Quantification: Immediately weigh the withdrawn sample. Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven. Weigh the remaining solid DPhCz.
-
Calculation: Calculate the solubility in terms of mole fraction, molarity, or g/100 mL.
-
Validation: Repeat the measurement at different equilibration times (e.g., 24h, 36h, 48h). Consistent results validate that equilibrium was achieved.
| Solvent Type | Examples | Expected Solubility | Rationale |
| Non-Polar Aromatic | Toluene, Xylene | High | Similar aromatic character, strong π-π stacking. |
| Chlorinated | DCM, Chloroform | High | Favorable dipole-induced dipole interactions. |
| Ethers | THF, 1,4-Dioxane | Moderate to High | Moderate polarity and ability to solvate the aromatic system. |
| Polar Aprotic | DMF, DMSO | Moderate | Stronger solvent-solvent interactions compete with solute solvation. |
| Alcohols | Ethanol, Methanol | Low | Dominated by hydrogen bonding, unfavorable for the non-polar solute. |
| Alkanes | Hexane, Cyclohexane | Low | Weak van der Waals forces are insufficient to overcome the solute's crystal lattice energy. |
Thermal Stability Analysis
The high thermal stability of DPhCz is critical for its use in OLEDs, where devices operate at elevated temperatures and materials are often deposited via vacuum thermal evaporation.[3][11] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for this assessment.[11]
Diagram: Thermal Analysis Workflow
Caption: Experimental workflow for TGA and DSC analysis.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Objective: To determine the decomposition temperature (Td), defined as the temperature at which 5% mass loss occurs.
-
Methodology:
-
Place a 5-10 mg sample of DPhCz into a TGA crucible (typically alumina).
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge.
-
Record the sample weight as a function of temperature. The resulting plot of % mass vs. temperature is the TGA thermogram.
-
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg). A high Tg is desirable for morphological stability in thin films.
-
Methodology:
-
Seal a 2-5 mg sample of DPhCz into an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Place both pans in the DSC cell.
-
Perform a heat-cool-heat cycle. For example: heat from 25 °C to 200 °C (above the melting point), cool rapidly to -20 °C, then heat again to 200 °C, all at a controlled rate (e.g., 10 °C/min).
-
The first heating scan reveals the melting point of the crystalline material. The second heating scan, performed on the amorphous solid formed during rapid cooling, reveals the glass transition.
-
| Parameter | Typical Value Range for Carbazole Derivatives | Significance |
| Decomposition Temp. (Td) | > 300 °C[11] | Indicates high thermal stability, essential for device fabrication and lifetime. |
| Melting Temp. (Tm) | ~180-184 °C | Defines the solid-liquid phase transition. |
| Glass Transition Temp. (Tg) | Variable (often > 100 °C) | Reflects the stability of the amorphous (glassy) state; a high Tg prevents film crystallization. |
Photophysical Characterization
The extended π-π conjugation in DPhCz dictates its interaction with light.[2][7] UV-Visible (UV-Vis) absorption and fluorescence spectroscopy are standard techniques to probe these properties.
Experimental Protocol: UV-Vis Absorption Spectroscopy
-
Objective: To determine the wavelengths of maximum absorption (λ_abs) and the molar extinction coefficient (ε).
-
Methodology:
-
Prepare a dilute solution of DPhCz (e.g., 10⁻⁵ M) in a spectroscopic grade solvent (e.g., THF or DCM).
-
Use a dual-beam UV-Vis spectrophotometer. Fill a quartz cuvette with the pure solvent to serve as a reference blank.
-
Fill a second cuvette with the DPhCz solution.
-
Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.
-
The absorption maxima correspond to electronic transitions, typically π → π* transitions for this class of molecule.[12]
-
Experimental Protocol: Fluorescence Spectroscopy
-
Objective: To determine the wavelength of maximum emission (λ_em) and the photoluminescence quantum yield (Φ_PL).
-
Methodology:
-
Use the same dilute solution prepared for UV-Vis analysis to minimize re-absorption effects.
-
In a spectrofluorometer, excite the sample at a wavelength where it strongly absorbs (determined from the UV-Vis spectrum).
-
Scan the emission wavelengths, typically from just above the excitation wavelength to ~800 nm.
-
The resulting spectrum will show the emission profile, with the peak being the λ_em. The difference between λ_abs and λ_em is the Stokes shift.
-
To determine the quantum yield, a standard with a known Φ_PL (e.g., quinine sulfate) is measured under identical conditions. The Φ_PL of DPhCz is calculated relative to the standard.[13]
-
| Property | Expected Observation | Significance |
| Absorption Max (λ_abs) | Multiple peaks in the UV region (e.g., 250-400 nm)[14] | Corresponds to allowed electronic transitions (HOMO to LUMO, etc.). Defines the color the material absorbs. |
| Emission Max (λ_em) | Typically in the violet-blue region. Red-shifted compared to unsubstituted carbazole.[2][7] | Defines the color of light emitted. Crucial for OLED applications. |
| Stokes Shift | Positive value (λ_em > λ_abs) | Energy loss between absorption and emission. A larger shift can reduce self-absorption in devices. |
| Quantum Yield (Φ_PL) | Variable, depends on molecular rigidity and environment. | Measures the efficiency of the fluorescence process (photons emitted / photons absorbed). |
Electrochemical Behavior
The electrochemical properties of DPhCz, specifically its oxidation and reduction potentials, are paramount for understanding its function as a charge-transporting material. These potentials are used to estimate the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). Cyclic Voltammetry (CV) is the technique of choice.[15][16]
Experimental Protocol: Cyclic Voltammetry (CV)
-
Objective: To determine the onset oxidation potential (E_ox) and estimate the HOMO and LUMO energy levels.
-
Methodology:
-
Setup: Use a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[16]
-
Solution: Prepare a solution of DPhCz (e.g., 1 mM) in a dry, degassed solvent (e.g., DCM or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Calibration: Record the voltammogram of a ferrocene/ferrocenium (Fc/Fc⁺) standard under the same conditions. The Fc/Fc⁺ redox couple is used as an internal reference (E₁/₂ = +0.64 V vs. NHE).
-
Measurement: Scan the potential from a value where no reaction occurs towards a positive potential to observe oxidation. For 3,6-disubstituted carbazoles, a reversible oxidation wave is expected.[15]
-
Data Analysis:
-
Determine the onset oxidation potential (E_ox^onset) from the voltammogram.
-
Calculate the HOMO energy level using the empirical formula: HOMO (eV) = -[e(E_ox^onset - E₁/₂(Fc/Fc⁺)) + 4.8] [17]
-
The LUMO can be estimated from the HOMO level and the optical bandgap (E_g^opt), which is calculated from the onset of the UV-Vis absorption spectrum (λ_onset): E_g^opt (eV) = 1240 / λ_onset (nm) LUMO (eV) = HOMO + E_g^opt
-
-
| Parameter | Expected Value/Observation | Significance |
| Oxidation Potential (E_ox) | Reversible wave.[15] Potential is sensitive to substituents.[15] | Lower oxidation potential indicates easier removal of an electron (better hole injection/transport). |
| HOMO Level | Typically -5.0 to -5.9 eV for carbazoles.[15] | Governs hole injection from the anode and hole transport. Must be well-aligned with adjacent layers. |
| LUMO Level | Calculated from HOMO and optical bandgap. | Governs electron injection from the cathode and electron transport. |
Conclusion
This compound stands out as a material of significant academic and industrial interest due to a robust combination of physicochemical properties. Its straightforward, high-yield synthesis via Suzuki-Miyaura coupling makes it readily accessible. The molecule possesses high thermal stability, a critical prerequisite for durable organic electronic devices. Its extended π-conjugation leads to desirable photophysical and electrochemical characteristics, positioning it as a premier hole-transporting material and a versatile scaffold for designing novel emitters and hosts in OLEDs and other optoelectronic applications. The experimental protocols and theoretical frameworks detailed in this guide provide a solid foundation for researchers to reliably characterize DPhCz and unlock its full potential in materials innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 56525-79-2 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes [manu56.magtech.com.cn]
- 5. watsonchem.com [watsonchem.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. echemi.com [echemi.com]
- 9. Carbazole synthesis [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 16. iieta.org [iieta.org]
- 17. dergipark.org.tr [dergipark.org.tr]
An In-Depth Technical Guide to 3,6-Diphenyl-9H-carbazole (CAS: 56525-79-2)
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Significance of a Core Moiety
In the landscape of organic electronics and material science, the carbazole nucleus stands as a cornerstone scaffold. Its rigid, electron-rich framework provides a robust platform for the construction of materials with tailored photophysical and electronic properties. Among its many derivatives, 3,6-Diphenyl-9H-carbazole emerges as a pivotal intermediate, a molecular building block that bridges fundamental chemistry with cutting-edge applications.[1][2] This guide serves as a comprehensive technical resource, elucidating the synthesis, properties, and critical applications of this compound, with a focus on providing actionable insights for researchers and developers in the field.
I. Molecular Identity and Physicochemical Characteristics
This compound, also known as 3,6-Diphenylcarbazole (DPhCz), is a solid organic compound characterized by a central carbazole core with phenyl substituents at the 3 and 6 positions. This substitution pattern significantly extends the π-conjugation of the carbazole system, a key determinant of its electronic and optical properties.[1][2]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 56525-79-2 | [3] |
| Molecular Formula | C₂₄H₁₇N | [3] |
| Molecular Weight | 319.41 g/mol | [2] |
| Appearance | White to off-white powder | [2][3] |
| Melting Point | 184 °C | [2] |
| Purity | >98% (as commercially available) | [2] |
| Solubility | Good solubility in polar organic solvents. | [4] |
II. Synthesis of this compound: A Methodological Deep Dive
The primary and most efficient route for the synthesis of this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[5][6][7] This powerful carbon-carbon bond-forming reaction allows for the precise installation of the phenyl groups onto the carbazole backbone. The causality behind this choice of methodology lies in its high functional group tolerance, generally high yields, and the commercial availability of the necessary precursors.
Conceptual Workflow of Suzuki-Miyaura Coupling
Caption: A conceptual workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a self-validating system, wherein the successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic methods.
Materials:
-
3,6-Dibromo-9H-carbazole
-
Phenylboronic acid (2.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (catalytic amount, e.g., 2-5 mol%)
-
Potassium carbonate (K₂CO₃) (aqueous solution, e.g., 2M)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,6-Dibromo-9H-carbazole, phenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent and Base Addition: Add toluene to the flask, followed by the aqueous solution of potassium carbonate.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain vigorous stirring. Monitor the progress of the reaction by TLC. The reaction is typically complete within 8-24 hours.[7]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a white to off-white solid.[7]
-
Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[3][5][8]
III. Electronic Properties and Their Implications
The electronic structure of this compound is central to its utility in organic electronics. The introduction of phenyl groups at the 3 and 6 positions extends the π-conjugated system, which influences the frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
HOMO-LUMO Energy Levels
The HOMO and LUMO energy levels are critical parameters that govern charge injection and transport in electronic devices. These can be experimentally determined using cyclic voltammetry (CV).[9]
Significance of FMOs in Device Performance:
-
HOMO Level: A relatively high HOMO level facilitates efficient hole injection from the anode and subsequent hole transport. The electron-donating nature of the carbazole core contributes to this property.[2]
-
LUMO Level: The LUMO level influences electron injection and transport. While this compound is primarily considered for its hole-transporting characteristics, its LUMO level is important when designing heterojunctions with other materials.
-
Energy Gap (E_g): The difference between the HOMO and LUMO levels defines the energy gap, which determines the intrinsic absorption and emission properties of the molecule.
IV. Core Applications in Organic Electronics
The unique molecular architecture of this compound makes it a versatile building block for a range of organic electronic devices.[1]
Organic Light-Emitting Diodes (OLEDs)
This is the most prominent application area for this compound. It serves as a key intermediate for the synthesis of more complex molecules used in various layers of an OLED device.[1][2]
Roles in OLEDs:
-
Host Materials: The carbazole moiety is a common component in host materials for phosphorescent OLEDs (PhOLEDs) due to its high triplet energy, which is necessary to prevent quenching of the phosphorescent guest emitter.[10][11]
-
Hole-Transporting Materials (HTMs): The electron-rich nature and charge-transporting capabilities of carbazole derivatives make them suitable for use in hole-transporting layers.[1]
-
Emitters: By functionalizing the this compound core with other chromophores, it can be incorporated into fluorescent or thermally activated delayed fluorescence (TADF) emitters.[2]
Illustrative OLED Device Architecture
Caption: A simplified schematic of a multi-layer OLED device, highlighting potential layers where this compound-derived materials are employed.
Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
Beyond OLEDs, the favorable charge-transport properties of this compound make it a valuable component in other organic electronic devices:
-
OPVs: As a hole-transporting material intermediate, it can be used to synthesize materials that facilitate the extraction of holes to the anode, thereby improving the power conversion efficiency of solar cells.[1]
-
OFETs: Its semiconducting nature allows for its incorporation into the active layer of OFETs, where it can modulate the flow of current.[3]
V. Thermal Stability: A Critical Parameter for Device Longevity
The operational lifetime and stability of organic electronic devices are critically dependent on the thermal stability of the constituent materials. Carbazole derivatives are known for their high thermal stability due to their rigid aromatic structure.[12]
Analytical Techniques:
-
Thermogravimetric Analysis (TGA): This technique is used to determine the decomposition temperature (T_d) of the material, which is the temperature at which it begins to lose mass due to thermal degradation. Carbazole-based materials generally exhibit high decomposition temperatures, often exceeding 300 °C.[12]
-
Differential Scanning Calorimetry (DSC): DSC is employed to identify the glass transition temperature (T_g) of amorphous materials. A high T_g is desirable for morphological stability in thin-film devices, preventing crystallization and degradation of the device structure at elevated operating temperatures.[12]
VI. Conclusion and Future Outlook
This compound is more than just a chemical compound; it is an enabling material that underpins significant advancements in organic electronics. Its robust synthesis, tunable electronic properties, and excellent thermal stability make it an indispensable tool for material scientists and chemists. As the demand for more efficient, stable, and flexible electronic devices continues to grow, the importance of well-characterized and high-purity intermediates like this compound will only increase. Future research will likely focus on the development of novel derivatives with even more precisely controlled properties for next-generation applications in lighting, displays, and energy harvesting.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. watsonchem.com [watsonchem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Electronic and Optical Properties of 3,6-Diphenyl-9H-carbazole
Abstract
This technical guide provides a comprehensive overview of the electronic and optical properties of 3,6-Diphenyl-9H-carbazole, a key building block in the field of organic electronics. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the application of carbazole derivatives in advanced functional materials. We will delve into the theoretical underpinnings of its properties, present methodologies for its characterization, and discuss its potential applications. While specific experimental data for the parent this compound is not extensively available in the literature, we will draw upon data from closely related derivatives to illustrate key concepts and provide a comparative analysis.
Introduction: The Significance of the Carbazole Core
Carbazole and its derivatives are a cornerstone of organic electronics, prized for their unique combination of thermal and chemical stability, excellent hole-transporting properties, and a versatile electronic structure that can be readily tuned.[1] The rigid, planar structure of the carbazole nucleus, coupled with its electron-rich nature, makes it an ideal scaffold for the construction of a wide array of functional organic materials.[2] These materials are integral to the development of next-generation optoelectronic and photovoltaic devices, including Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs).[3]
The introduction of phenyl groups at the 3 and 6 positions of the carbazole core, yielding this compound, significantly extends the π-conjugation of the molecule. This extended conjugation is a critical factor that governs its electronic and optical properties, leading to a red-shift in its emission spectrum compared to unsubstituted carbazole.[1] This tunability makes this compound and its derivatives highly sought-after as building blocks for creating more complex, high-performance materials for various applications.[1]
Theoretical Framework: Understanding the Electronic Structure
The electronic and optical properties of this compound are fundamentally governed by its molecular orbital structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, dictates the molecule's absorption and emission characteristics, as well as its electrochemical behavior.
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are powerful tools for predicting and understanding the electronic structure of carbazole derivatives. These calculations can provide valuable insights into the HOMO-LUMO energy levels, simulated UV-Vis absorption spectra, and the nature of electronic transitions.
Caption: A conceptual workflow for the theoretical calculation of electronic properties using DFT and TD-DFT.
Experimental Characterization: Probing the Properties
A comprehensive understanding of the electronic and optical properties of this compound requires rigorous experimental characterization. The primary techniques employed for this purpose are UV-Vis absorption spectroscopy, photoluminescence spectroscopy, and cyclic voltammetry.
UV-Vis Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of light at different wavelengths. The resulting spectrum reveals the wavelengths at which the molecule absorbs light most strongly, corresponding to the energy required to promote an electron from a lower energy orbital to a higher one, often from the HOMO to the LUMO.
Experimental Protocol: UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., dichloromethane, chloroform, or THF). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) to ensure adherence to the Beer-Lambert law.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank).
-
Spectrometer Setup: Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Sample Measurement: Replace the blank cuvette with the cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and determine the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.
Photoluminescence Spectroscopy
Photoluminescence (PL) spectroscopy investigates the light emitted by a molecule after it has absorbed light. When a molecule in its ground electronic state absorbs a photon, it is excited to a higher energy state. It can then relax back to the ground state by emitting a photon, a process known as fluorescence. The PL spectrum provides information about the emission wavelength, intensity, and efficiency of this process.
Experimental Protocol: Photoluminescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound, similar to the UV-Vis measurement. The concentration may need to be adjusted to avoid self-quenching effects.
-
Spectrofluorometer Setup: Place the sample cuvette in the spectrofluorometer. Set the excitation wavelength (λex), which is typically the λmax determined from the UV-Vis spectrum.
-
Emission Scan: Scan the emission monochromator to record the intensity of the emitted light as a function of wavelength.
-
Quantum Yield Measurement (Relative Method):
-
Select a standard with a known quantum yield (Φstd) that absorbs and emits in a similar spectral region as the sample.
-
Measure the UV-Vis absorption spectra of both the sample and the standard at the excitation wavelength.
-
Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions.
-
Calculate the quantum yield of the sample (Φsample) using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Cyclic Voltammetry
Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively. The oxidation potential corresponds to the energy required to remove an electron from the HOMO, while the reduction potential relates to the energy gained when an electron is added to the LUMO.
Experimental Protocol: Cyclic Voltammetry
-
Solution Preparation: Dissolve the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate in acetonitrile or dichloromethane) to ensure conductivity.
-
Electrochemical Cell Setup: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen. Scan the potential of the working electrode and record the resulting current.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calibrate the potentials against an internal standard, typically the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level.
-
Calculate the HOMO and LUMO energy levels using the following empirical equations: EHOMO (eV) = -[Eox (vs Fc/Fc+) + 4.8] ELUMO (eV) = -[Ered (vs Fc/Fc+) + 4.8]
-
Caption: A conceptual workflow illustrating the experimental characterization of this compound.
Summary of Electronic and Optical Properties
Table 1: Photophysical Properties of this compound and Derivatives
| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| 3,6-Di(4-formylphenyl)-9-hexyl-9H-carbazole | - | - | 450 | 0.95 | [3] |
| 3,6-Di(4-nitrophenyl)-9-hexyl-9H-carbazole | - | - | 585 | - | [3] |
Table 2: Electrochemical Properties and Frontier Orbital Energies
| Compound | Eox (V vs Fc/Fc+) | Ered (V vs Fc/Fc+) | EHOMO (eV) | ELUMO (eV) | Egelectrochem (eV) | Reference |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | |
| Illustrative Example: A 3,6-disubstituted carbazole derivative | ~0.5 - 1.0 | ~ -2.0 to -2.5 | ~ -5.3 to -5.8 | ~ -2.3 to -2.8 | ~3.0 |
Note: The values in Table 2 for the illustrative example are typical ranges for carbazole derivatives and are not specific to this compound.
Structure-Property Relationships and Applications
The extended π-conjugation in this compound, afforded by the phenyl substituents, is the primary determinant of its electronic and optical properties. This extended conjugation lowers the HOMO-LUMO gap compared to unsubstituted carbazole, resulting in a bathochromic (red) shift in both absorption and emission spectra.[1]
The electron-donating nature of the carbazole core makes it an excellent hole-transporting material.[4] The HOMO level is typically in a range that facilitates efficient injection of holes from common anodes like indium tin oxide (ITO) and transport to the emissive layer in OLEDs.
Furthermore, the versatile structure of this compound allows for further functionalization at the 9-position (the nitrogen atom) and on the peripheral phenyl rings. This provides a powerful strategy for fine-tuning the material's properties for specific applications. For instance, attaching electron-withdrawing or electron-donating groups to the phenyl rings can further modulate the HOMO and LUMO energy levels, influencing the emission color and charge-injection barriers.
The key applications of this compound and its derivatives include:
-
Host materials for phosphorescent OLEDs: Their high triplet energy allows for efficient energy transfer to phosphorescent emitters.
-
Hole-transporting materials in OLEDs and OPVs: Their excellent hole mobility and appropriate HOMO energy levels facilitate efficient charge transport.
-
Blue-emitting materials: With appropriate functionalization, derivatives of this compound can exhibit strong blue emission with high quantum yields.[3]
-
Building blocks for complex organic semiconductors: Its rigid and planar structure makes it an ideal core for constructing larger, more complex molecules with tailored properties.
Conclusion
References
An In-depth Technical Guide to 3,6-Diphenyl-9H-carbazole: Molecular Structure, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 3,6-diphenyl-9H-carbazole, a pivotal molecule in the landscape of organic electronics and a scaffold of increasing interest in medicinal chemistry. We will delve into its molecular structure, detailing the synthesis and purification protocols necessary for obtaining high-purity material. A core focus will be on its in-depth characterization, employing a suite of analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and electrochemical analysis. The guide will further explore its significant photophysical properties, which are foundational to its primary application in Organic Light-Emitting Diodes (OLEDs). Finally, we will broaden the scope to discuss the burgeoning potential of the carbazole framework, including 3,6-disubstituted derivatives, in the realm of drug discovery and development, making this a vital resource for researchers, scientists, and professionals in both materials science and pharmaceuticals.
Introduction: The Significance of the Carbazole Scaffold
Carbazole, a heterocyclic aromatic compound, consists of a central five-membered nitrogen-containing ring fused to two benzene rings.[1][2] This tricyclic structure imparts a unique combination of properties, including high thermal stability, excellent charge-transporting capabilities, and a propensity for functionalization at various positions.[3] These characteristics have made carbazole derivatives indispensable in the development of advanced organic electronic devices.[4]
Among the vast family of carbazole derivatives, this compound stands out due to its extended π-conjugation, stemming from the phenyl substituents at the 3 and 6 positions. This extended conjugation significantly influences its electronic and photophysical properties, making it a highly sought-after building block for the synthesis of high-performance materials for OLEDs and other organic semiconductor applications.[3][4]
Furthermore, the carbazole nucleus is a recognized "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][5] While the direct therapeutic applications of this compound are less explored, understanding its properties provides a valuable foundation for the design and synthesis of novel carbazole-based drug candidates.
This guide aims to provide a detailed technical resource for scientists working with or considering the use of this compound, bridging the gap between its established role in materials science and its potential in the pharmaceutical arena.
Molecular Structure and Synthesis
The molecular formula of this compound is C₂₄H₁₇N, with a molecular weight of approximately 319.41 g/mol .[3] The core carbazole moiety is planar, and the phenyl groups at the 3 and 6 positions introduce a degree of rotational freedom, the extent of which can be influenced by the surrounding environment.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A common and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide.
Starting Materials:
-
3,6-Dibromo-9H-carbazole
-
Phenylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene, ethanol, and water mixture)
Experimental Workflow:
Caption: Suzuki-Miyaura cross-coupling workflow for the synthesis of this compound.
Causality Behind Experimental Choices:
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a versatile and widely used catalyst for Suzuki-Miyaura reactions due to its high reactivity and tolerance to various functional groups.
-
Base: Potassium carbonate is a cost-effective and efficient base for this transformation. Its role is to activate the boronic acid for transmetalation to the palladium center.
-
Solvent System: A biphasic solvent system, such as toluene and water, is often employed to dissolve both the organic reactants and the inorganic base, facilitating the reaction at the interface.
-
Inert Atmosphere: The use of an inert atmosphere, such as nitrogen or argon, is crucial to prevent the oxidation and deactivation of the palladium catalyst.
Comprehensive Characterization
Thorough characterization is paramount to confirm the identity, purity, and structural integrity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds.
1H NMR (Proton NMR): The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| NH Proton | ~8.1-8.3 | Broad singlet |
| Carbazole Protons (H-1, H-8) | ~8.1-8.2 | Doublet |
| Carbazole Protons (H-4, H-5) | ~7.4-7.6 | Doublet |
| Carbazole Protons (H-2, H-7) | ~7.3-7.5 | Doublet of doublets |
| Phenyl Protons | ~7.2-7.8 | Multiplet |
13C NMR (Carbon-13 NMR): The 13C NMR spectrum provides information about the carbon framework of the molecule.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Quaternary Carbons (Carbazole) | ~139-141 |
| Phenyl-substituted Carbons (C-3, C-6) | ~132-134 |
| Aromatic CH Carbons (Carbazole) | ~110-127 |
| Aromatic CH Carbons (Phenyl) | ~125-129 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
Expected Molecular Ion Peak (M+): m/z ≈ 319.14
Fragmentation Pathway: The fragmentation of the carbazole core is a key diagnostic feature. A common fragmentation involves the loss of HCN (27 Da) from the molecular ion, leading to a significant fragment at m/z ≈ 292. Further fragmentation of the phenyl groups can also be observed.
Caption: Potential fragmentation pathways for this compound in mass spectrometry.
X-ray Crystallography
Physicochemical Properties
Photophysical Properties
The extended π-conjugation in this compound gives rise to distinct photophysical properties.
-
UV-Visible Absorption: It typically exhibits strong absorption in the UV region, with absorption maxima (λmax) around 300-350 nm, corresponding to π-π* transitions.
-
Photoluminescence: Upon excitation, it displays fluorescence, often in the blue region of the visible spectrum. The emission wavelength can be influenced by the solvent polarity. The introduction of electron-withdrawing or electron-donating groups on the phenyl rings can significantly shift the emission color.[9]
| Property | Typical Value/Range |
| Absorption λmax | 300 - 350 nm |
| Emission λmax | 380 - 450 nm |
| Stokes Shift | 80 - 100 nm |
Electrochemical Properties
Cyclic voltammetry is a key technique to probe the electrochemical behavior of this compound, providing information about its oxidation and reduction potentials.
-
Oxidation: The carbazole nitrogen is electroactive, and the molecule typically undergoes a reversible one-electron oxidation to form a stable radical cation. The oxidation potential is a measure of the highest occupied molecular orbital (HOMO) energy level.
-
Reduction: The reduction process is often more complex and may involve the phenyl rings. The reduction potential corresponds to the lowest unoccupied molecular orbital (LUMO) energy level.
The HOMO-LUMO gap, determined from the onset of oxidation and reduction potentials, is a crucial parameter for assessing its suitability in electronic devices.
Caption: Workflow for determining HOMO and LUMO energy levels using cyclic voltammetry.
Applications
Organic Light-Emitting Diodes (OLEDs)
The primary and most well-established application of this compound is in the field of OLEDs.[4] Its unique properties make it a versatile component in the OLED architecture.
-
Host Material: Its high triplet energy makes it an excellent host material for phosphorescent emitters, preventing energy back-transfer and ensuring efficient light emission from the guest dopant.
-
Hole-Transporting Layer (HTL): The carbazole moiety possesses good hole-transporting capabilities, facilitating the efficient injection and transport of positive charge carriers from the anode to the emissive layer.[3]
-
Building Block for Emitters: this compound serves as a foundational building block for the synthesis of more complex, highly efficient fluorescent and phosphorescent emitters. By functionalizing the phenyl rings or the carbazole nitrogen, the emission color and quantum efficiency can be precisely tuned.[3]
The extended π-conjugation and charge-transporting properties of this compound contribute to enhanced electroluminescence and overall device performance in OLEDs.[4]
Potential in Drug Discovery and Development
The carbazole scaffold is a prominent feature in numerous biologically active natural products and synthetic compounds.[1][2][5] Carbazole derivatives have demonstrated a wide spectrum of pharmacological activities, including:
-
Anticancer Activity: Many carbazole-containing compounds exhibit potent anticancer properties by various mechanisms, such as DNA intercalation and inhibition of topoisomerases.
-
Antimicrobial Activity: The carbazole nucleus has been incorporated into molecules with significant antibacterial and antifungal activities.[2]
-
Neuroprotective Effects: Certain carbazole derivatives have shown promise in the context of neurodegenerative diseases by exhibiting antioxidant and anti-inflammatory properties.[5]
While this compound itself has not been extensively studied for its biological activities, its synthesis provides a versatile platform for the generation of novel derivatives. Medicinal chemists can leverage the established synthetic routes to introduce pharmacologically relevant functional groups onto the phenyl rings or the carbazole nitrogen, thereby creating libraries of new compounds for biological screening. The understanding of its physicochemical properties, as detailed in this guide, can aid in the rational design of drug candidates with improved pharmacokinetic and pharmacodynamic profiles.
Conclusion
This compound is a molecule of significant scientific and technological importance. Its robust synthesis, well-defined molecular structure, and favorable electronic and photophysical properties have solidified its role as a key component in the advancement of OLED technology. The detailed characterization protocols and data presented in this guide provide a solid foundation for researchers in materials science to utilize this compound effectively.
Furthermore, the rich medicinal chemistry of the carbazole scaffold opens up exciting avenues for the application of this compound as a versatile starting material in drug discovery programs. By understanding its fundamental properties, drug development professionals can strategically design and synthesize novel derivatives with the potential to address a range of therapeutic needs. This technical guide serves as a comprehensive resource, fostering further innovation and application of this compound across diverse scientific disciplines.
References
- 1. echemcom.com [echemcom.com]
- 2. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. 3,6-diiodo-9H-carbazole | C12H7I2N | CID 3116488 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 8. jnsam.com [jnsam.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 3,6-Diphenyl-9H-carbazole
Introduction
3,6-Diphenyl-9H-carbazole is a prominent member of the carbazole family of heterocyclic organic compounds. Its rigid, electron-rich core, combined with the extended π-conjugation afforded by the phenyl substituents at the 3 and 6 positions, bestows upon it a unique set of photophysical and electrochemical characteristics. These properties make it a highly sought-after building block in the design and synthesis of advanced organic electronic materials.[1][2][3] This guide provides a comprehensive overview of the synthesis, photophysical and electrochemical properties, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The inherent stability and advantageous charge-transport properties of this molecule have positioned it as a critical component in the development of next-generation organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][3]
Molecular Structure and Synthesis
The molecular structure of this compound features a central carbazole core with phenyl rings attached at the 3 and 6 positions. This substitution pattern is crucial as it blocks the most reactive sites of the carbazole radical cation, thereby enhancing the electrochemical stability of the molecule.
Synthesis: A common and effective method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This typically involves the reaction of 3,6-dibromocarbazole with phenylboronic acid in the presence of a palladium catalyst, such as palladium triphenylphosphine, and a base.
A representative synthetic scheme is as follows:
-
Under an inert atmosphere (e.g., nitrogen), 3,6-dibromocarbazole, phenylboronic acid, and a palladium catalyst are added to a dry reaction flask.
-
A suitable solvent, such as toluene, is added, followed by the slow addition of an aqueous base solution (e.g., 2M sodium carbonate).
-
The reaction mixture is heated and stirred for several hours.
-
Upon completion, the organic phase is separated, concentrated, and the crude product is purified by column chromatography to yield this compound.
Photophysical Properties
Absorption and Emission Spectra
Derivatives of 3,6-diphenyl-9-hexyl-9H-carbazole bearing electron-withdrawing groups exhibit considerable red shifts in their absorption and emission maxima compared to the unsubstituted counterpart.[4] For instance, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole displays a pure blue emission with a maximum at 450 nm and a high luminescence quantum yield of 95%.[4] In contrast, the introduction of a stronger electron-withdrawing nitro group in 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole results in an orange emission peaking at 585 nm.[4] This demonstrates the tunability of the emission color by modifying the phenyl substituents. The parent this compound is expected to have an emission in the blue region of the spectrum.
Data Summary: Photophysical Properties of 3,6-Diphenyl-9-hexyl-carbazole Derivatives
| Compound | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) | Emission Color |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | N/A | 450 | 95 | Blue |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | N/A | 585 | N/A | Orange |
Note: Data extracted from a study on derivatives of 3,6-diphenyl-9-hexyl-9H-carbazole.[4] "N/A" indicates data not available in the cited source.
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
A detailed, step-by-step methodology for characterizing the photophysical properties is provided below.
Workflow for Photophysical Characterization
Caption: Workflow for Photophysical Characterization.
Step-by-Step Methodology:
-
Solution Preparation: Prepare a dilute solution (typically 10⁻⁵ to 10⁻⁶ M) of this compound in a spectroscopic grade solvent (e.g., dichloromethane, THF, or cyclohexane). Prepare a blank solution containing only the pure solvent.
-
UV-Vis Spectroscopy:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline correction using the blank solution in both the sample and reference cuvettes.
-
Replace the sample cuvette with the solution of the compound and record the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λ_abs).
-
-
Fluorescence Spectroscopy:
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λ_abs determined from the UV-Vis spectrum.
-
Record the emission spectrum.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Fluorescence Quantum Yield (Φ_f) Measurement (Relative Method):
-
Select a standard with a known quantum yield and similar absorption and emission range (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Prepare solutions of the standard and the sample with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.
-
Measure the integrated fluorescence intensity of both the standard and the sample under identical experimental conditions.
-
Calculate the quantum yield of the sample using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (η_sample² / η_standard²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Electrochemical Properties
The electrochemical behavior of this compound is critical for its application in organic electronics, as it determines the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
Cyclic Voltammetry
Cyclic voltammetry (CV) is the primary technique used to investigate the redox properties of this compound. For 3,6-substituted carbazoles, the oxidation is typically a reversible process.[5][6] The phenyl substituents at these positions prevent the dimerization that is often observed in unsubstituted carbazoles upon oxidation.[5] The oxidation potential of 9-phenylcarbazoles is sensitive to the substituents at the 3 and 6 positions.[5][6]
HOMO and LUMO Energy Levels
The HOMO energy level can be estimated from the onset of the first oxidation peak in the cyclic voltammogram using the following empirical formula:
E_HOMO = -[E_ox^(onset) - E_(Fc/Fc+)^(onset) + 4.8] eV
where E_ox^(onset) is the onset oxidation potential of the compound, and E_(Fc/Fc+)^(onset) is the onset oxidation potential of the ferrocene/ferrocenium redox couple used as an internal standard.
The LUMO energy level can then be calculated from the HOMO energy level and the optical band gap (E_g^(opt)), which is determined from the onset of the absorption spectrum:
E_LUMO = E_HOMO + E_g^(opt)
Data Summary: Electrochemical Properties of a Related 9-Phenylcarbazole
While a specific cyclic voltammogram for this compound was not found, a study on a series of 9-phenylcarbazoles provides relevant data. For a 3,6-disubstituted 9-phenylcarbazole, a reversible redox couple was observed at +1.23 V.[6]
| Property | Value |
| Oxidation Potential (E₁/₂) | ~ +1.23 V (vs. Ag/AgCl) |
| Estimated HOMO Level | ~ -5.5 eV to -5.8 eV |
Note: The oxidation potential is for a related 3,6-disubstituted 9-phenylcarbazole and the HOMO level is an estimation based on typical values for this class of compounds.
Experimental Protocol: Cyclic Voltammetry
References
The Ascendancy of 3,6-Diphenyl-9H-carbazole: A Technical Guide to its Derivatives and Analogues in Advanced Optoelectronics
Foreword: The Carbazole Core - A Nexus of Photophysical Excellence
In the landscape of organic electronics, the quest for materials that seamlessly blend high performance, stability, and tunability is perpetual. Among the privileged scaffolds that have emerged, the 9H-carbazole moiety, and specifically its 3,6-diphenyl substituted variant, has carved a significant niche. This guide serves as a comprehensive technical exploration of 3,6-diphenyl-9H-carbazole derivatives and their analogues, intended for researchers, chemists, and material scientists engaged in the development of next-generation optoelectronic devices. We will dissect the synthetic strategies, unravel the intricate structure-property relationships, and illuminate the pathways to high-efficiency organic light-emitting diodes (OLEDs) and other advanced applications.
I. The Strategic Synthesis of this compound and its Progenitors
The journey to functional this compound derivatives begins with the judicious construction of the core structure. The most prevalent and robust strategy hinges on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology that has revolutionized carbon-carbon bond formation[1][2]. This approach offers high yields, excellent functional group tolerance, and a direct path to the desired biaryl architecture.
A. Foundational Precursor: The Synthesis of 3,6-Dibromo-9H-carbazole
The lynchpin for the Suzuki-Miyaura coupling is the readily accessible 3,6-dibromo-9H-carbazole. Its synthesis is a straightforward electrophilic aromatic substitution on the carbazole core.
Experimental Protocol: Bromination of 9H-Carbazole
-
Dissolution: Dissolve 9H-carbazole in a suitable solvent, such as N,N-dimethylformamide (DMF).
-
Cooling: Cool the solution to 0 °C in an ice bath to control the reaction exothermicity.
-
Bromination: Slowly add a solution of N-bromosuccinimide (NBS) (2.1 equivalents) in DMF to the cooled carbazole solution. The use of a slight excess of NBS ensures complete dibromination at the electron-rich 3 and 6 positions.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Precipitation and Isolation: Pour the reaction mixture into water to precipitate the crude 3,6-dibromo-9H-carbazole. The product is then collected by filtration, washed with water, and dried.
-
Purification: Further purification can be achieved by recrystallization or column chromatography to yield the pure product.
B. The Core Synthesis: Suzuki-Miyaura Coupling for this compound
With the dibrominated precursor in hand, the phenyl groups are introduced via the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of this compound [3]
-
Reaction Setup: In a reaction flask, combine 3,6-dibromo-9H-carbazole (1.0 equivalent), phenylboronic acid (2.2 equivalents), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).
-
Catalyst and Ligand: Add a palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%), and a suitable ligand if necessary.
-
Solvent System: Add a degassed solvent system, commonly a mixture of toluene and water, or toluene, ethanol, and water[4].
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 8-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction, separate the organic layer, and wash it with water and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound[3].
Caption: General workflow for the synthesis of this compound.
II. Probing the Physicochemical Landscape: Structure-Property Relationships
The versatility of the this compound core lies in its amenability to functionalization at three key positions: the 3- and 6-phenyl rings, and the 9-position of the carbazole nitrogen. These modifications allow for precise tuning of the molecule's electronic and photophysical properties.
A. The Influence of Phenyl Ring Substitution
Modifying the peripheral phenyl groups at the 3 and 6 positions offers a powerful strategy to modulate the emission characteristics. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly alter the frontier molecular orbital (HOMO and LUMO) energy levels and, consequently, the emission color and quantum yield.
For instance, attaching electron-withdrawing formyl (-CHO) or nitro (-NO₂) groups to the 4-position of the phenyl rings leads to a considerable red-shift in both the absorption and emission spectra[5]. A derivative with 4-nitrophenyl substituents emits in the orange region of the visible spectrum, while a 4-formylphenyl substituted analogue exhibits a pure blue emission with a high luminescence quantum yield of 95%[5]. This demonstrates the profound impact of substituent electronics on the photophysical properties.
B. The Role of N-Substitution at the 9-Position
Alkylation or arylation at the 9-position of the carbazole nitrogen primarily influences the material's morphological stability, solubility, and charge transport properties. Introducing bulky substituents can disrupt intermolecular packing, leading to higher glass transition temperatures (Tg) and improved amorphous film stability, which is crucial for the longevity of OLED devices. Furthermore, the electronic nature of the N-substituent can fine-tune the HOMO level and hole injection/transport characteristics.
C. Quantitative Insights into Physicochemical Properties
The following table summarizes key photophysical and electrochemical data for a selection of this compound derivatives, illustrating the impact of various substitutions.
| Derivative | Substitution | Emission Max (λem) | Quantum Yield (ΦF) | HOMO (eV) | LUMO (eV) | Triplet Energy (ET) (eV) | Reference(s) |
| DPhCz | Unsubstituted | ~380 nm | - | -5.7 | -2.1 | ~2.9 | [6][7] |
| 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole | 4-formylphenyl | 450 nm | 95% | - | - | - | [5] |
| 3,6-di(4-nitrophenyl)-9-hexyl-9H-carbazole | 4-nitrophenyl | 585 nm | - | - | - | - | [5] |
| PO9 | 9-phenyl, 3,6-bis(diphenylphosphoryl) | - | - | -6.3 | -2.7 | 2.99 | [6] |
| SiCz | 9-phenyl, 3,6-bis(triphenylsilyl) | - | - | -6.0 | -2.1 | 2.99 | [6] |
| CCz | 9-phenyl, 3,6-ditrityl | - | - | -5.9 | -2.0 | 2.99 | [6] |
III. Applications in Organic Light-Emitting Diodes (OLEDs)
The unique electronic properties of this compound derivatives, particularly their high triplet energy and excellent hole-transporting capabilities, make them exceptional candidates for host materials in phosphorescent OLEDs (PhOLEDs)[8][9].
A. The Host-Guest Principle in PhOLEDs
In PhOLEDs, a phosphorescent guest emitter is dispersed within a host material matrix. The host material facilitates charge transport and, upon recombination of electrons and holes to form excitons, efficiently transfers its energy to the guest emitter. For efficient energy transfer and to prevent back-energy transfer, the triplet energy of the host must be higher than that of the guest.
Caption: Energy transfer mechanism in a phosphorescent OLED.
B. Device Architecture and Performance
A typical PhOLED architecture incorporating a this compound derivative as a host material is as follows:
Anode / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: Host + Guest) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
The performance of OLEDs utilizing these carbazole derivatives can be exceptional. For instance, blue PhOLEDs using 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz) as a host for a carbene-based iridium emitter have achieved high external quantum efficiencies (ηext,max) of up to 21% and high power efficiencies[6]. The choice of substituents on the carbazole core is critical in optimizing charge balance within the emissive layer, which directly impacts device efficiency and lifetime[6].
The following table presents a summary of OLED device performance using various this compound derivatives as host materials.
| Host Material | Emitter | Max. EQE (%) | Power Efficiency (lm/W) | Turn-on Voltage (V) | Reference(s) |
| SiCz | Ir(dbfmi) (blue) | 21 | 21.7 | 3.4 | [6] |
| H2 (pyridinyl-carbazole) | FIrpic (blue) | 10.3 | 24.9 | 2.6-3.3 | [10] |
| H2 (pyridinyl-carbazole) | Ir(ppy)₃ (green) | 9.4 | 34.1 | 2.6-3.3 | [10] |
| PBFC (co-host) | Ir(ppy)₃ (green) | 19.05 | 77.29 | - | [11] |
IV. Beyond OLEDs: Emerging Applications
The utility of this compound and its analogues extends beyond OLEDs. Their excellent charge transport properties make them promising materials for:
-
Organic Photovoltaics (OPVs): As hole-transporting materials, they can facilitate efficient charge extraction, thereby improving the power conversion efficiency of solar cells[8].
-
Organic Field-Effect Transistors (OFETs): Their ordered molecular packing and good charge mobility are desirable for the active layer in transistors[9].
V. Conclusion and Future Outlook
This compound and its derivatives represent a cornerstone in the development of high-performance organic electronic materials. The synthetic accessibility via robust cross-coupling methodologies, coupled with the vast possibilities for tuning their physicochemical properties through targeted functionalization, ensures their continued relevance in the field. Future research will likely focus on the development of novel analogues with even higher triplet energies for efficient blue and deep-blue PhOLEDs, as well as the exploration of their potential in emerging areas such as thermally activated delayed fluorescence (TADF) emitters and perovskite solar cells. The foundational understanding of the structure-property relationships outlined in this guide will undoubtedly pave the way for the rational design of next-generation materials that will drive future innovations in organic electronics.
VI. References
-
BenchChem. (n.d.). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling Reactions with 3,6-Dibromocarbazole. Retrieved from --INVALID-LINK--
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of this compound in Advancing OLED Technology. Retrieved from --INVALID-LINK--
-
Sasabe, H., et al. (2015). Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs. Journal of Materials Chemistry C, 3(32), 8339-8346.
-
BenchChem. (n.d.). Photophysical properties of 9-hexylcarbazole derivatives. Retrieved from --INVALID-LINK--
-
Daub, J., et al. (2007). Synthesis and Photophysical Properties of 3,6-Diphenyl-9-hexyl-9H-carbazole Derivatives Bearing Electron Withdrawing Groups. ResearchGate.
-
Grigalevicius, S., et al. (2019). Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. Polymers, 11(12), 2056.
-
Lee, J., et al. (2017). High efficiency green phosphorescent OLEDs using double-host materials. Dyes and Pigments, 143, 196-202.
-
Chiu, T.-L., et al. (2012). Electrochemical and Spectral Characterizations of 9-Phenylcarbazoles. Journal of the Chinese Chemical Society, 59(2), 229-236.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--
-
Tumkevicius, S., et al. (2021). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 26(22), 6895.
-
ChemicalBook. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
Watson-Int. (n.d.). This compound CAS 56525-79-2. Retrieved from --INVALID-LINK--
References
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- 6. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
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- 10. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High efficiency green phosphorescent OLEDs using double-host materials - Nanjing Tech University [pure.njtech.edu.cn]
The Pivotal Role of 3,6-Diphenyl-9H-carbazole in the Advancement of Organic Electronics: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Building Block for Next-Generation Electronics
In the rapidly evolving landscape of organic electronics, the design and synthesis of novel materials with tailored photophysical and electronic properties are paramount. Among the plethora of molecular scaffolds utilized, the carbazole moiety has emerged as a cornerstone due to its inherent electron-rich nature, excellent hole-transporting capabilities, and high thermal stability.[1][2] This guide focuses on a key derivative, 3,6-Diphenyl-9H-carbazole, a molecule that serves as a fundamental building block for a wide array of functional materials in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[3] Its extended π-conjugation, stemming from the phenyl substituents at the 3 and 6 positions, endows it with unique electronic characteristics that are instrumental in enhancing device performance, leading to brighter, more efficient, and longer-lasting organic electronic devices.[3] This document provides a comprehensive technical overview of this compound, from its synthesis to its multifaceted roles in cutting-edge organic electronic applications.
Core Molecular Attributes: Synthesis and Fundamental Properties
A thorough understanding of the synthesis and intrinsic properties of this compound is essential for its effective utilization in device fabrication.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a Suzuki cross-coupling reaction. This method offers a versatile and efficient route to forming the carbon-carbon bonds between the carbazole core and the phenyl rings.
Experimental Protocol: Suzuki Cross-Coupling Synthesis
-
Reactant Preparation: In a dry reaction flask, under an inert nitrogen atmosphere, combine 3,6-dibromocarbazole (1 equivalent), phenylboronic acid (2.2 equivalents), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.04 equivalents).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and a 2M aqueous sodium carbonate solution (1:1 volume ratio).
-
Reaction Execution: Stir the reaction mixture vigorously at 80°C for 8 hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and separate the organic phase. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.[4]
Caption: Synthetic workflow for this compound via Suzuki coupling.
Fundamental Electronic and Photophysical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 56525-79-2 | [3] |
| Molecular Formula | C₂₄H₁₇N | |
| Appearance | White to off-white powder | |
| Purity | >98% (¹H NMR) | |
| Key Feature | Electron-donating with extended π-conjugation | [4] |
The Multifaceted Role of this compound in Organic Electronics
The true value of this compound lies in its versatility as a molecular building block. Its robust chemical framework allows for further functionalization, enabling the fine-tuning of its properties for specific applications.
As a Hole-Transporting Material (HTM) in Perovskite Solar Cells (PSCs)
Carbazole-based materials are excellent candidates for hole-transporting layers in perovskite solar cells due to their high hole mobility and suitable energy level alignment with perovskite absorbers.[5] While data for the parent this compound is scarce, its derivatives have shown remarkable performance. For instance, D-A type carbazole derivatives, where the 3,6-diphenylcarbazole core acts as a donor, have been reported as efficient HTMs in conventional PSCs, achieving power conversion efficiencies (PCEs) of over 20%.[5]
Experimental Protocol: Fabrication of a Perovskite Solar Cell with a Carbazole-based HTM
-
Substrate Preparation: Clean patterned ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: Spin-coat a compact TiO₂ layer onto the ITO substrate, followed by a mesoporous TiO₂ layer, and anneal at high temperature.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in DMF/DMSO) onto the mesoporous TiO₂ layer. During spinning, drip an anti-solvent like chlorobenzene to induce uniform crystallization. Anneal the film to form the perovskite crystal structure.
-
Hole Transport Layer (HTL) Deposition: Dissolve the this compound derivative (or other carbazole-based HTM) in a suitable solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP. Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Thermally evaporate a metal electrode (e.g., gold or silver) on top of the HTL through a shadow mask to define the active area of the device.
Caption: Typical device architecture of a perovskite solar cell.
As a Host Material in Phosphorescent OLEDs (PhOLEDs)
In PhOLEDs, host materials play a critical role in dispersing the phosphorescent guest emitters, preventing aggregation-caused quenching, and facilitating efficient energy transfer to the guest. Carbazole derivatives are widely used as host materials due to their high triplet energy (ET), which is necessary to confine the triplet excitons on the guest emitter. While the triplet energy of this compound is not explicitly reported in the provided results, its derivatives, such as 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole (SiCz), exhibit high triplet energies (around 2.99 eV).[6] This makes the 3,6-diphenylcarbazole scaffold a promising platform for designing high-triplet-energy host materials for blue and green PhOLEDs.
Experimental Protocol: Fabrication of a Solution-Processed PhOLED
-
Substrate Cleaning: Follow the same cleaning procedure as for PSCs.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal it.
-
Emissive Layer (EML) Deposition: Prepare a solution of the host material (a derivative of this compound) and a phosphorescent guest emitter (e.g., Ir(ppy)₃ for green emission) in a suitable solvent like chloroform. Spin-coat the EML solution onto the HIL.
-
Electron Transport Layer (ETL) and Electron Injection Layer (EIL) Deposition: Thermally evaporate an ETL, such as 4,7-Diphenyl-1,10-phenanthroline (Bphen), followed by an EIL, such as Lithium Fluoride (LiF).
-
Cathode Deposition: Thermally evaporate a metal cathode, typically aluminum (Al).
Caption: A common multilayered structure of an organic light-emitting diode.
Characterization of this compound and its Derivatives
To fully understand and optimize the performance of devices incorporating this compound, a suite of characterization techniques is employed to determine its fundamental electronic and charge transport properties.
Determination of HOMO and LUMO Energy Levels by Cyclic Voltammetry (CV)
Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of a molecule and estimate its HOMO and LUMO energy levels.
Experimental Protocol: Cyclic Voltammetry Measurement
-
Sample Preparation: Prepare a solution of the carbazole compound in a suitable solvent (e.g., dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Electrochemical Cell Setup: Use a three-electrode configuration consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).
-
Measurement: Record the cyclic voltammogram by scanning the potential of the working electrode. Calibrate the potential scale using an internal standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.
-
Data Analysis: Determine the onset oxidation (Eox, onset) and onset reduction (Ered, onset) potentials from the voltammogram. The HOMO and LUMO energy levels can then be estimated using the following empirical formulas:
-
HOMO (eV) = -[Eox, onset - EFc/Fc+ + 4.8]
-
LUMO (eV) = -[Ered, onset - EFc/Fc+ + 4.8]
-
Measurement of Hole Mobility by Time-of-Flight (TOF) Photoconductivity
The Time-of-Flight technique is a direct method for measuring the charge carrier mobility in thin films of organic semiconductors.
Experimental Protocol: Time-of-Flight Measurement
-
Sample Preparation: Fabricate a sandwich-type device by depositing a thick film (typically several micrometers) of the organic material between two electrodes. One electrode should be semi-transparent to allow for photoexcitation.
-
Measurement Setup: Apply a voltage across the device. A short laser pulse is directed through the semi-transparent electrode to generate a sheet of charge carriers near this electrode.
-
Data Acquisition: The photogenerated carriers drift across the organic layer under the influence of the applied electric field, inducing a transient photocurrent. This photocurrent is measured as a function of time using an oscilloscope.
-
Data Analysis: The transit time (tT) of the charge carriers is determined from the inflection point of the transient photocurrent plot. The drift mobility (µ) is then calculated using the formula:
-
µ = d² / (V * tT) where d is the thickness of the organic film and V is the applied voltage.
-
Conclusion and Future Outlook
This compound stands as a testament to the power of molecular design in advancing the field of organic electronics. Its robust structure, coupled with the electronic benefits of extended π-conjugation, makes it an invaluable building block for a diverse range of high-performance materials. While this guide has provided a comprehensive overview of its synthesis, fundamental roles, and characterization, the full potential of this molecular scaffold is still being explored. Future research will undoubtedly focus on the synthesis of novel derivatives with even more finely tuned properties, leading to further breakthroughs in the efficiency, stability, and applicability of organic electronic devices. The continued investigation of the structure-property relationships of this compound and its analogues will be crucial in paving the way for the next generation of flexible, low-cost, and high-performance electronics.
References
An In-depth Technical Guide to 3,6-Diphenyl-9H-carbazole: A Core Intermediate for Advanced Hole-Transporting Materials
Abstract
The carbazole nucleus is a cornerstone in the architecture of high-performance organic electronic materials.[1][2][3] Its rigid, electron-rich structure provides excellent thermal stability and hole-transporting capabilities, making it a favored building block for materials used in Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs).[4][5][6][7][8] This guide focuses on a key derivative, 3,6-diphenyl-9H-carbazole, a versatile intermediate that allows for the extension of π-conjugation and the facile functionalization required to fine-tune the optoelectronic properties of next-generation hole-transporting materials (HTMs).[4][9] We will provide a comprehensive overview of its synthesis, purification, and characterization, underpinned by field-proven insights and detailed experimental protocols.
Introduction: The Significance of the Carbazole Core in Hole-Transporting Materials
Efficient charge transport is fundamental to the performance of organic electronic devices. Hole-transporting materials are responsible for accepting holes from the anode and transporting them to the emissive or active layer. An ideal HTM should possess several key characteristics:
-
High Hole Mobility: To ensure efficient charge transport and minimize resistive losses.
-
Appropriate HOMO Level: For efficient hole injection from the anode and proper energy level alignment with the adjacent layer.
-
High Thermal and Morphological Stability: To ensure long device lifetime and stable performance.[6]
-
Good Film-Forming Properties: To create uniform, defect-free layers.
The carbazole moiety, particularly when substituted at the 3 and 6 positions, has proven to be an exceptional scaffold for designing HTMs that meet these criteria.[5][10] The introduction of phenyl groups at these positions, as in this compound, extends the π-conjugated system, which is crucial for enhancing charge transport.[4] This intermediate serves as a foundational building block, allowing for further chemical modifications to precisely control the electronic and physical properties of the final HTM.[4]
Synthesis of this compound: A Validated Protocol via Suzuki-Miyaura Cross-Coupling
The most prevalent and efficient method for synthesizing this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[11][12][13][14] This reaction forms a carbon-carbon bond between the 3,6-dibromocarbazole backbone and phenylboronic acid. The choice of catalyst, base, and solvent is critical for achieving high yields and purity.
Synthetic Workflow
The overall synthetic strategy is a two-step process starting from commercially available carbazole: bromination followed by the Suzuki-Miyaura coupling.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 3,6-Dibromo-9H-carbazole [15]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve carbazole (5.0 g, 30 mmol) in 50 mL of N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.
-
Bromination: In a separate beaker, dissolve N-bromosuccinimide (NBS) (11.2 g, 63 mmol, 2.1 eq.) in 30 mL of DMF. Add this solution dropwise to the stirred carbazole solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Pour the reaction mixture into 200 mL of water to precipitate the product. Filter the solid, wash thoroughly with water, and dry in a vacuum oven to yield 3,6-dibromo-9H-carbazole as a white to off-white solid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization from ethanol or column chromatography if needed.[16]
Step 2: Synthesis of this compound [17]
-
Inert Atmosphere: To a dry 250 mL Schlenk flask, add 3,6-dibromocarbazole (5.0 g, 15.4 mmol), phenylboronic acid (4.1 g, 33.9 mmol, 2.2 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.7 g, 0.6 mmol, 4 mol%).
-
Solvent and Base Addition: Evacuate and backfill the flask with nitrogen or argon three times. Add 45 mL of toluene, followed by the slow addition of 45 mL of a 2M aqueous sodium carbonate solution.
-
Reaction: Heat the biphasic mixture to 80 °C and stir vigorously for 8 hours under an inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Achieving High Purity for Electronic Applications
The purity of intermediates is paramount in organic electronics, as even trace impurities can act as charge traps or quenching sites, severely degrading device performance.[4] Column chromatography is the standard method for purifying this compound.
Column Chromatography Protocol
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a silica gel column using a hexane/dichloromethane or hexane/ethyl acetate solvent system as the eluent.
-
Elution: Carefully load the adsorbed crude product onto the top of the column. Elute the column with a gradient of the chosen solvent system, starting with a non-polar mixture and gradually increasing the polarity.
-
Fraction Collection: Collect fractions and monitor by TLC to isolate the pure product.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white crystalline solid.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following table summarizes the expected analytical data for a high-purity sample.
| Parameter | Technique | Expected Value / Observation | Reference |
| Molecular Weight | MS (MALDI-TOF) | Calculated for C₂₄H₁₇N: 319.14 g/mol | |
| Melting Point | DSC | ~235-240 °C (Varies with purity) | |
| ¹H NMR | (400 MHz, CDCl₃) | δ (ppm): 8.35 (d, 2H), 8.15 (s, 1H, NH), 7.70-7.75 (m, 6H), 7.45-7.50 (m, 4H), 7.35-7.40 (m, 2H) | [18][19] |
| ¹³C NMR | (100 MHz, CDCl₃) | δ (ppm): 141.9, 139.9, 132.5, 128.8, 127.2, 126.6, 123.6, 119.2, 110.9 | [18] |
| Thermal Stability (TGA) | (Td, 5% weight loss) | > 250 °C (Expected for carbazole derivatives) | [6] |
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
Application as a Hole-Transporting Material Intermediate
This compound is rarely used as an HTM itself. Its true value lies in its role as a versatile intermediate.[4] The nitrogen at the 9-position can be easily alkylated or arylated, and the phenyl rings can be further functionalized to tune the material's properties for specific applications in OLEDs and perovskite solar cells.[9][20] For example, attaching electron-donating groups like diphenylamine to the phenyl rings can raise the HOMO level and improve hole mobility, creating highly efficient HTMs.[2][21]
Caption: Role of this compound as a key intermediate.
Conclusion
This compound is a pivotal intermediate in the development of advanced hole-transporting materials for organic electronics. Its synthesis via a robust Suzuki-Miyaura coupling protocol is well-established, and its purification to the high standards required for electronic applications is achievable through standard chromatographic techniques. The true strength of this molecule lies in its versatility, providing a solid foundation for the rational design and synthesis of next-generation HTMs with tailored properties for high-performance OLEDs and perovskite solar cells.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
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- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QM00399J [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
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- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
- 13. youtube.com [youtube.com]
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- 15. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
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- 21. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Theoretical and Computational Analysis of 3,6-Diphenyl-9H-carbazole and its Derivatives
Executive Summary
3,6-Diphenyl-9H-carbazole (DPhCz) represents a cornerstone molecule in the field of organic electronics. Its rigid, electron-rich carbazole core, extended by phenyl substituents, creates a system with remarkable π-conjugation, facilitating efficient charge transport and desirable photophysical properties.[1][2] This unique architecture has established DPhCz and its derivatives as indispensable building blocks for high-performance Organic Light-Emitting Diodes (OLEDs), as well as promising materials for organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1] This guide provides an in-depth exploration of the theoretical and computational methodologies employed to investigate DPhCz. We will dissect the core principles of these computational techniques, present validated workflows for property prediction, and synthesize key findings that link molecular structure to material performance, offering a predictive framework for the rational design of next-generation organic electronic materials.
The DPhCz Motif: A Privileged Scaffold in Materials Science
Molecular Architecture and Electronic Character
The foundational 9H-carbazole is a nitrogen-containing heterocyclic compound known for its rigidity and large π-conjugated system.[3] The strategic addition of phenyl groups at the 3 and 6 positions in DPhCz significantly extends this π-conjugation.[1] This extension has profound electronic consequences:
-
Enhanced Electron-Donating Strength: The phenyl groups augment the inherent electron-donating nature of the carbazole nitrogen. The order of electron-donating strength progresses from unsubstituted carbazole to 3,6-dimethylcarbazole, and further to 3,6-diphenylcarbazole.[2][4]
-
Modulated Energy Levels: This enhanced conjugation raises the energy of the Highest Occupied Molecular Orbital (HOMO), a critical parameter for charge injection and transport in electronic devices.
-
Tunable Photophysical Properties: The extended conjugation leads to a red-shift in the absorption and emission spectra compared to the unsubstituted carbazole core, moving its optical activity into useful regions of the spectrum.[2][4]
Significance in Organic Electronics
The intrinsic properties of DPhCz make it a versatile and high-value intermediate in the synthesis of advanced materials.[1] Its derivatives are pivotal in OLED technology, where they function in various capacities, including:
-
Host Materials: Providing a matrix for phosphorescent or fluorescent emitters.
-
Hole-Transport Layers (HTLs): Facilitating the efficient movement of positive charge carriers (holes).[1]
-
Emissive Materials: Acting as the core for blue light emitters, a historically challenging area in OLED development.[5][6][7]
A notable example is the sky-blue emitter 3Ph2CzCzBN, derived from a benzonitrile core with four DPhCz pendants, which achieves a high external quantum efficiency of 16.6%.[4] The ability to functionalize the DPhCz core allows for the precise tuning of electronic and optical properties to meet specific device requirements.[1][8]
The Computational Chemist's Toolkit: Methodologies for Interrogating DPhCz
To unlock the full potential of DPhCz and guide the synthesis of novel derivatives, computational chemistry provides an indispensable set of tools. These in silico methods allow for the prediction of molecular properties with a high degree of accuracy, saving significant time and resources compared to a purely experimental approach.
The Workhorse: Density Functional Theory (DFT)
DFT has become the predominant method for computational analysis in organic electronics due to its excellent balance of computational cost and accuracy.[6] Instead of solving the complex many-electron Schrödinger equation directly, DFT calculates the electron density to determine the system's energy and other properties. For carbazole-based systems, DFT is routinely used to determine:
-
Stable molecular geometries (ground state optimization).[9]
-
Frontier Molecular Orbital (FMO) energies (HOMO and LUMO) and their spatial distribution.[6][9]
-
Quantum chemical descriptors like hardness and chemical potential, which correlate with molecular stability and reactivity.[10][11]
Probing the Excited State: Time-Dependent DFT (TD-DFT)
To understand the photophysical behavior of DPhCz—how it absorbs and emits light—we must investigate its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary tool for this purpose.[9] It allows for the calculation of:
-
Electronic Excitation Energies: Corresponding to the peaks in an absorption spectrum (e.g., UV-Vis).
-
Oscillator Strengths: Which relate to the intensity of these absorption peaks.
-
Nature of Electronic Transitions: Identifying which molecular orbitals are involved in the light absorption process (e.g., HOMO→LUMO transitions).[9]
Practical Considerations: Selecting Functionals and Basis Sets
The accuracy of DFT and TD-DFT calculations is contingent on the choice of the exchange-correlation functional and the basis set.
-
Functionals: For general geometry and electronic structure calculations of carbazole derivatives, hybrid functionals like B3LYP are often sufficient.[3][10] However, for systems where charge-transfer excitations are important (common in donor-acceptor architectures), range-separated hybrid functionals like CAM-B3LYP can provide more accurate results.[9]
-
Basis Sets: Pople-style basis sets such as 6-31G(d) or 6-311G(d,p) are widely used and provide reliable results for organic molecules containing C, H, N, and O atoms.[9][10] For molecules containing heavier atoms like iodine, specialized basis sets and relativistic corrections may be necessary for accurate predictions, particularly for properties like NMR chemical shifts.[12]
Core Computational Workflow: From Structure to Properties
A systematic computational protocol is essential for generating reliable and reproducible data. The following workflow represents a validated approach for the theoretical characterization of DPhCz and its derivatives.
Experimental Protocol: A Step-by-Step Computational Analysis
-
Structure Preparation:
-
Construct the 3D chemical structure of the DPhCz derivative using molecular modeling software (e.g., Avogadro, GaussView).
-
Perform an initial, low-level molecular mechanics geometry optimization to obtain a reasonable starting structure.
-
-
Ground State Geometry Optimization:
-
Submit the structure for a full geometry optimization using DFT. A common level of theory is B3LYP/6-31G(d).[3][10]
-
This step calculates the lowest energy conformation of the molecule in the gas phase or a simulated solvent environment.
-
Self-Validation: Confirm the optimization has reached a true energy minimum by performing a subsequent frequency calculation. The absence of imaginary frequencies indicates a stable structure.
-
-
Electronic Structure Analysis:
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic properties.
-
Extract the HOMO and LUMO energy values. The HOMO-LUMO gap (Eg = ELUMO - EHOMO) is a key indicator of chemical reactivity and optical properties.
-
Visualize the HOMO and LUMO isosurfaces to understand the distribution of electron density, which reveals the electron-donating and electron-accepting regions of the molecule.[9]
-
-
Excited State and Spectral Simulation:
-
Perform a TD-DFT calculation on the optimized ground-state geometry. A common level of theory is CAM-B3LYP/6-31G(d) for better handling of excited states.[9]
-
Calculate the first 10-20 singlet excited states to simulate the UV-Vis absorption spectrum.
-
Analyze the resulting excitation energies (wavelengths) and oscillator strengths (intensities) to predict the absorption maxima.
-
Key Theoretical Insights and Structure-Property Relationships
Computational studies consistently provide insights that correlate well with experimental observations, establishing a robust framework for understanding structure-property relationships.[6]
Ground State Geometry and Electronic Landscape
DFT optimizations reveal that the carbazole core is largely planar, promoting effective π-conjugation. The phenyl rings at the 3 and 6 positions are typically twisted out of the plane of the carbazole. Analysis of the frontier molecular orbitals shows that for DPhCz and many of its simple derivatives, the HOMO is primarily localized on the electron-rich carbazole moiety, while the LUMO is distributed across the entire π-system. This separation is fundamental to its role as a hole-transporting material.
The Impact of Functionalization on Optoelectronic Properties
The true power of computational chemistry lies in its ability to predict how chemical modifications will affect material properties. By substituting the DPhCz core, one can precisely tune its electronic and optical characteristics.
-
Electron-Withdrawing Groups (EWGs): Attaching EWGs (e.g., formyl, nitro, cyano) to the peripheral phenyl rings lowers the HOMO and LUMO energy levels. This functionalization often leads to a significant red-shift (a shift to longer wavelengths) in both the absorption and emission spectra.[5] For example, a 3,6-di(4-formylphenyl) derivative produces a pure blue emission, while a 3,6-di(4-nitrophenyl) analogue emits in the orange region of the spectrum.[5]
-
Electron-Donating Groups (EDGs): Attaching EDGs (e.g., alkoxy, amine) generally raises the HOMO level more significantly than the LUMO, reducing the energy gap and also causing a red-shift.[9]
This predictable tuning is the cornerstone of rational materials design.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 56525-79-2 [chemicalbook.com]
- 3. scholarena.com [scholarena.com]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. Computational Analysis of Substitution Effects on the Electronic Properties of the Carbazole Derivatives | Scientific.Net [scientific.net]
- 7. Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs) | Semantic Scholar [semanticscholar.org]
- 8. Crystal structure, Hirshfeld surface and photophysical analysis of 2-nitro-3-phenyl-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. DFT Computations on Carbazole-Based Derivatives as Dye Sensitizers for Dye-Sensitized Solar Cells [jnsam.com]
- 11. jnsam.com [jnsam.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,6-Diphenyl-9H-carbazole for OLED Applications
Introduction: The Strategic Importance of 3,6-Diphenyl-9H-carbazole in Advanced OLEDs
The landscape of organic light-emitting diode (OLED) technology is in a perpetual state of advancement, driven by the quest for materials that offer superior efficiency, longevity, and color purity. Within the diverse family of organic semiconductors, carbazole derivatives have established themselves as a cornerstone, particularly in the fabrication of high-performance OLEDs.[1] Their rigid, electron-rich structure provides excellent thermal stability and efficient hole-transporting capabilities.[2][3]
Among these, this compound stands out as a pivotal building block and intermediate. The introduction of phenyl groups at the 3 and 6 positions of the carbazole core extends the π-conjugation of the molecule.[4][5] This structural modification is not merely an incremental change; it strategically modulates the electronic and photophysical properties of the material, leading to enhanced charge carrier mobility and improved electroluminescence in OLED devices.[4] This extended conjugation often results in a red-shift of the emission spectrum compared to unsubstituted carbazole.[5] Consequently, this compound is a versatile intermediate for synthesizing more complex, high-performance host materials, hole-transporting materials (HTMs), and emitters for next-generation OLEDs and other organic electronic devices like organic photovoltaics (OPVs).[4][6]
This application note provides a comprehensive guide to the synthesis of this compound, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this synthesis, offer a detailed, field-proven protocol, and discuss the critical parameters for achieving high yield and purity. Furthermore, we will explore the material's key properties and its role in the fabrication of efficient OLED devices.
Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Approach
The synthesis of this compound is most effectively achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction offers several advantages for this specific transformation, including high functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of the requisite boronic acid reagents.[7] The general scheme for this reaction involves the coupling of 3,6-dibromocarbazole with phenylboronic acid in the presence of a palladium catalyst and a base.
Reaction Mechanism: A Step-by-Step Look at the Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of the aryl halide (3,6-dibromocarbazole) to a coordinatively unsaturated palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a square planar palladium(II) intermediate.
-
Transmetalation: In this key step, the organic group from the organoboron reagent (the phenyl group from phenylboronic acid) is transferred to the palladium(II) center. This process is facilitated by the base, which activates the boronic acid.
-
Reductive Elimination: The final step of the cycle is the reductive elimination of the two organic groups (the carbazole and phenyl moieties) from the palladium(II) complex, forming the desired carbon-carbon bond in the this compound product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: A Validated Method for High-Yield Synthesis
This protocol is based on established methodologies for the Suzuki-Miyaura cross-coupling of dibrominated carbazoles.
Materials and Reagents
-
3,6-Dibromocarbazole (98%+)
-
Phenylboronic acid (98%+)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene (anhydrous)
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,6-dibromocarbazole (1.0 equiv.), phenylboronic acid (2.2 equiv.), and sodium carbonate (4.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8]
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).[8] Bubble the inert gas through the solution for 15-20 minutes to ensure thorough deoxygenation. Finally, add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (5 mol%), to the reaction mixture.[8]
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C) with vigorous stirring.[8] Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.[8] Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or a mixture of dichloromethane and hexane.[9][10]
Data and Characterization
The successful synthesis of this compound should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The purity of the final product is paramount for its application in OLEDs and should be assessed by techniques like HPLC.
| Parameter | Typical Value/Range | Significance |
| Yield | 70-95% | Dependent on reaction conditions and purification efficiency. |
| Purity | >99.5% (by HPLC) | High purity is crucial for optimal OLED performance and lifetime. |
| Melting Point | Approx. 184-188 °C | A sharp melting point indicates high purity. |
| Appearance | White to off-white powder | |
| HOMO Level | ~ -5.6 to -5.8 eV | Influences hole injection from the anode. |
| LUMO Level | ~ -2.1 to -2.3 eV | Affects electron injection and transport. |
| Triplet Energy (ET) | > 2.7 eV | A high triplet energy is desirable for host materials in phosphorescent OLEDs (PhOLEDs) to prevent energy back-transfer from the dopant. |
Application in OLEDs: A Versatile Component for Enhanced Performance
The unique electronic properties of this compound make it a highly versatile material in the fabrication of OLEDs. Its primary roles include:
-
Hole-Transporting Material (HTM): The carbazole core is an excellent hole transporter, and the extended conjugation with the phenyl groups further enhances this property.[3] A dedicated HTL facilitates the efficient injection of holes from the anode and their transport to the emissive layer, leading to a more balanced charge distribution within the device and, consequently, higher efficiency.[2]
-
Host Material: In phosphorescent OLEDs (PhOLEDs), the host material constitutes the majority of the emissive layer and serves to disperse the phosphorescent dopant molecules. A good host material, such as a derivative of this compound, must have a high triplet energy to efficiently transfer energy to the dopant and prevent back-transfer, which would quench the emission.
-
Intermediate for Emitter Synthesis: this compound can be further functionalized to create novel emissive materials with tailored properties, such as specific emission colors and high quantum yields.
The incorporation of this compound derivatives as the HTL in OLEDs has been shown to improve device performance, leading to higher external quantum efficiencies (EQEs) and increased operational stability.[3] For instance, devices incorporating carbazole-based HTMs have demonstrated maximum EQEs exceeding 1.77% and maximum luminance values of over 32,000 cd/m², a significant improvement over standard devices.[2]
Conclusion
The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a reliable and scalable method for producing this important OLED intermediate. The extended π-conjugation imparted by the phenyl substituents provides favorable electronic and photophysical properties, making it a valuable component for the development of high-performance hole-transporting layers and host materials. The detailed protocol and mechanistic insights provided in this application note offer a solid foundation for researchers and scientists to synthesize and utilize this versatile compound in the advancement of OLED technology.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing OLED Performance by Optimizing the Hole Transport Layer with a Self-Assembled Monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
using 3,6-Diphenyl-9H-carbazole in perovskite solar cell fabrication
An Application Guide for the Integration of 3,6-Diphenyl-9H-carbazole Derivatives as Hole Transporting Materials in Perovskite Solar Cell Fabrication
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The rapid advancement of perovskite solar cells (PSCs) has been remarkable, with power conversion efficiencies (PCEs) now rivaling those of traditional silicon-based technologies. A critical component governing both the efficiency and stability of these devices is the hole transporting material (HTM). While spiro-OMeTAD has been the benchmark HTM for over a decade, its complex synthesis, high cost, and contribution to device degradation have spurred an intensive search for viable alternatives.[1] Among the most promising candidates, derivatives of this compound have emerged as a compelling class of compounds, offering excellent thermal stability, high hole mobility, facile synthesis, and tunable electronic properties.[1][2][3] This document provides a detailed guide for researchers and scientists on the application of this compound-based HTMs in the fabrication of high-performance n-i-p structured perovskite solar cells. We will delve into the underlying mechanisms, provide validated experimental protocols, and offer insights into characterization and optimization.
Introduction: The Rationale for Carbazole-Based HTMs
The ideal HTM in a perovskite solar cell must fulfill several key criteria:
-
Appropriate Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction, while its Lowest Unoccupied Molecular Orbital (LUMO) must be high enough to block electron transport.
-
High Hole Mobility: To facilitate rapid charge transport and minimize recombination losses, the HTM should possess high intrinsic hole mobility.
-
Thermal and Chemical Stability: The material must withstand the operating temperatures and environmental conditions of the solar cell without degradation.
-
Film-Forming Properties: It must form a uniform, pinhole-free layer that provides complete coverage of the perovskite surface.
-
Economic Viability: The synthesis should be straightforward and cost-effective for potential commercialization.
Carbazole is an electron-rich aromatic heterocyclic compound that serves as an excellent core for designing HTMs.[3] Functionalization at its 3, 6, and 9 positions allows for fine-tuning of its electronic and physical properties.[3] Specifically, attaching diphenylamine groups at the 3,6-positions enhances the molecule's hole-transporting capabilities and thermal stability, making it a superior alternative to the more costly and synthetically complex spiro-OMeTAD.[4][5]
Mechanism of Action and Device Physics
The primary function of the this compound HTM is to selectively extract photogenerated holes from the perovskite layer and transport them to the metal electrode (e.g., Gold), while simultaneously blocking electrons. This process is governed by the energy level alignment within the device.
Energy Level Alignment
Efficient hole extraction is contingent on a minimal energy barrier between the perovskite's valence band and the HTM's HOMO level. Carbazole derivatives can be designed to have HOMO levels between -5.0 eV and -5.4 eV, which aligns favorably with the typical valence band of mixed-halide perovskites (~ -5.4 eV).[6] This alignment facilitates a cascade of charge, minimizing voltage loss at the interface.
Caption: Energy level diagram of a typical n-i-p perovskite solar cell.
Performance Benchmarking
The efficacy of a new HTM is evaluated by its contribution to the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and overall power conversion efficiency (PCE). Below is a summary of performance for devices fabricated with various 3,6-disubstituted carbazole derivatives compared to the standard spiro-OMeTAD.
| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| Standard HTM | |||||
| spiro-OMeTAD | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | [2] |
| 3,6-Carbazole Derivatives | |||||
| KZRD | 1.09 | 24.1 | 79 | 20.8 | [4] |
| SGT-405 | - | - | - | 14.79 | [7][8] |
| X51 | - | - | - | 9.8 | [9] |
| V1209 / V1221 / V1225 | ~1.01 - 1.05 | ~21.5 - 22.5 | ~74 - 77 | ~16.5 - 18.0 | [6][10] |
Note: '-' indicates data not available in the cited sources. Performance can vary significantly based on the specific perovskite composition and fabrication conditions.
Experimental Protocols
This section provides a step-by-step protocol for the fabrication of a conventional n-i-p planar perovskite solar cell using a this compound derivative as the HTL.
Materials and Solution Preparation
-
HTM Solution:
-
Dissolve your this compound derivative (e.g., 75 mg/mL) in chlorobenzene.
-
Causality: Chlorobenzene is a common solvent that effectively dissolves many organic HTMs and allows for the formation of uniform films via spin-coating without damaging the underlying perovskite layer.
-
Additives (Doping): To improve the conductivity and performance of the HTL, additives are crucial.
-
Add Bis(trifluoromethane)sulfonimide lithium salt (Li-TFSI) from a stock solution in acetonitrile (e.g., 520 mg/mL). A typical molar ratio is ~0.5 Li-TFSI per mole of HTM.
-
Add 4-tert-butylpyridine (t-BP). A typical molar ratio is ~3.3 t-BP per mole of HTM.
-
-
Causality: Li-TFSI introduces mobile ions and facilitates oxidation of the HTM, increasing its p-type conductivity. t-BP is a Lewis base that de-aggregates the Li+ ions and passivates surface states.[2]
-
-
Perovskite Precursor Solution (Example: Mixed Cation-Halide):
-
Prepare a solution of Formamidinium Iodide (FAI), Lead Iodide (PbI₂), Methylammonium Bromide (MABr), and Lead Bromide (PbBr₂) in a mixed solvent of Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) (e.g., 4:1 v/v).
-
Note: The exact stoichiometry will depend on the desired bandgap and properties of the perovskite film.
-
Device Fabrication Workflow
The entire fabrication process, especially the perovskite and HTL deposition steps, should be carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from moisture and oxygen.
Caption: Standard workflow for perovskite solar cell fabrication.
Step-by-Step Fabrication Procedure
-
Substrate Cleaning:
-
Sequentially sonicate patterned Fluorine-doped Tin Oxide (FTO) glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes to remove organic residues and improve wettability.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of an ETL, such as SnO₂, onto the FTO substrate via spin-coating, followed by annealing.
-
-
Perovskite Layer Deposition:
-
Transfer the substrates into a nitrogen-filled glovebox.
-
Spin-coat the perovskite precursor solution onto the ETL layer.
-
During the spin-coating process, drip an anti-solvent (e.g., chlorobenzene or ethyl acetate) onto the spinning substrate to induce rapid, uniform crystallization.[2]
-
Anneal the film on a hotplate (typically 100-150°C) to form the final crystalline perovskite structure. The film should appear dark brown and uniform.
-
-
Hole Transport Layer (HTL) Deposition:
-
Allow the perovskite-coated substrates to cool to room temperature.
-
Deposit the prepared this compound HTM solution onto the perovskite layer via spin-coating (e.g., at 4000 rpm for 30 seconds).
-
Causality: The spin speed and time are critical parameters that control the thickness of the HTL. An optimal thickness (typically 200-300 nm) is required for efficient hole transport without introducing significant series resistance.[8]
-
-
Metal Contact Deposition:
-
Transfer the substrates to a thermal evaporator.
-
Deposit the top metal contact, typically 80-100 nm of gold (Au) or silver (Ag), through a shadow mask to define the active area of the solar cell.[2]
-
Characterization and Validation
To validate the performance of the fabricated devices and the efficacy of the carbazole HTM, several characterization techniques are essential.
-
Current Density-Voltage (J-V) Measurement: This is the primary method to determine the Voc, Jsc, FF, and PCE of the solar cell under simulated AM1.5G illumination.
-
External Quantum Efficiency (EQE) Measurement: EQE spectra determine the ratio of collected charge carriers to incident photons at each wavelength, providing insight into light harvesting and charge collection efficiency.[2]
-
Hole Mobility Measurement: The hole mobility of the HTM can be characterized using the space-charge-limited current (SCLC) method with a device structure of ITO/PEDOT:PSS/HTM/Au.[2] This validates the intrinsic charge transport properties of the material.
-
Stability Testing: Long-term stability should be assessed by tracking the device's PCE over time under continuous illumination (Maximum Power Point tracking) and in controlled environments (e.g., elevated temperature and humidity).
Conclusion and Outlook
Derivatives of this compound represent a highly versatile and promising class of hole transport materials for perovskite solar cells.[2] Their synthetic accessibility, excellent thermal stability, and tunable electronic properties allow them to compete with, and in some cases outperform, the standard spiro-OMeTAD.[2][4] The protocols and insights provided in this guide offer a robust framework for researchers to successfully integrate these materials into their device fabrication workflows. Future research will likely focus on further molecular engineering of the carbazole core to enhance stability and minimize interfacial recombination, paving the way for the commercialization of highly efficient and durable perovskite solar cell technology.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Mastering Thin Film Deposition: Application Notes for Solution-Processed 3,6-Diphenyl-9H-carbazole
Introduction: The Significance of 3,6-Diphenyl-9H-carbazole in Organic Electronics
This compound (DPhCz) has emerged as a pivotal building block in the field of organic electronics. Its inherent molecular structure, characterized by a carbazole core with phenyl group substitutions, imparts exceptional electronic and photophysical properties. The extended π-conjugation facilitates efficient charge transport, making it a highly sought-after material for a range of applications, including Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs)[1]. In many of these applications, DPhCz serves as a crucial intermediate for the synthesis of more complex functional materials or as a host and charge-transporting layer[1]. The ability to process this material from solution offers a significant advantage over vacuum-based deposition techniques, enabling low-cost, large-area, and high-throughput fabrication of electronic devices[2].
This comprehensive guide provides detailed application notes and protocols for the solution-processing of high-quality this compound thin films. We will delve into the critical aspects of solution preparation, explore various deposition techniques, and discuss the characterization methods essential for validating film quality. The causality behind experimental choices will be elucidated to empower researchers in optimizing their film fabrication processes.
PART 1: Pre-Deposition Protocols: Solution Formulation
The foundation of a high-quality solution-processed thin film lies in the meticulous preparation of the precursor solution. The choice of solvent, solution concentration, and filtration are paramount in determining the final film morphology, uniformity, and performance.
Solvent Selection: A Critical Choice for Film Morphology
Commonly employed solvents for carbazole-based materials and other small molecule organic semiconductors include:
-
Chlorobenzene (C6H5Cl): A widely used solvent for organic electronics due to its good solvating power for many organic semiconductors and its moderate boiling point (132 °C), which allows for a controlled evaporation rate.
-
Chloroform (CHCl3): A lower boiling point solvent (61.2 °C) that facilitates rapid drying. This can be advantageous for certain deposition techniques but may also lead to less ordered film structures if not carefully controlled.
-
Toluene (C7H8): Another common solvent with a boiling point of 111 °C, offering a balance between solubility and evaporation rate.
-
Tetrahydrofuran (THF): A more polar solvent with a lower boiling point (66 °C), which can be useful for achieving good solubility but requires fast processing to avoid film defects.
Expert Insight: The interplay between solvent-solute and solvent-substrate interactions is a key determinant of film quality. For instance, a solvent with a high boiling point will allow more time for molecular organization on the substrate, potentially leading to higher crystallinity. Conversely, a rapidly evaporating solvent might "freeze" a more amorphous film structure. The use of solvent mixtures can be a powerful strategy to fine-tune the evaporation rate and solubility.
Solution Concentration: Tailoring Film Thickness
The concentration of the this compound solution is a primary factor controlling the final thickness of the deposited film. Higher concentrations generally result in thicker films for a given set of deposition parameters. Due to the lack of specific solubility limits in the literature, an empirical approach to determining the optimal concentration is recommended.
Recommended Starting Concentrations:
| Application | Concentration Range (mg/mL) |
| Thin-film transistors (OFETs) | 5 - 15 |
| Organic light-emitting diodes (OLEDs) | 10 - 30 |
| Organic photovoltaics (OPVs) | 10 - 40 |
Protocol for Solution Preparation:
-
Weighing: Accurately weigh the desired amount of this compound powder in a clean, dry vial.
-
Solvent Addition: Add the calculated volume of the chosen solvent to the vial.
-
Dissolution: Place a magnetic stir bar in the vial, seal it, and stir the solution on a magnetic hotplate. Gentle heating (40-60 °C) can be applied to aid dissolution, but care should be taken to avoid solvent evaporation. Stir until the powder is completely dissolved, which may take several hours.
-
Filtration: It is imperative to filter the solution through a syringe filter (e.g., 0.2 µm PTFE or nylon) prior to use. This step removes any particulate impurities that could act as nucleation sites for defects in the thin film.
PART 2: Deposition Techniques and Protocols
The choice of deposition technique depends on the desired film characteristics, substrate size, and scalability requirements. Here, we detail protocols for two widely used solution-processing methods: spin-coating and doctor-blade coating.
Spin-Coating: For Uniform, Small-Area Films
Spin-coating is a laboratory-scale technique renowned for its ability to produce highly uniform thin films on flat substrates[4]. The process involves dispensing the solution onto a rotating substrate, where centrifugal force drives the liquid to spread evenly, and the excess is flung off.
Experimental Workflow for Spin-Coating:
Caption: Workflow for spin-coating of this compound thin films.
Step-by-Step Protocol:
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass, silicon wafer, or ITO-coated glass) using a sequence of sonication in detergent, deionized water, acetone, and isopropanol (15 minutes each). Dry the substrate with a stream of nitrogen gas. A final UV-ozone or oxygen plasma treatment for 5-15 minutes is highly recommended to remove organic residues and improve surface wettability.
-
Deposition:
-
Place the cleaned substrate on the spin-coater chuck and apply vacuum.
-
Dispense a sufficient amount of the filtered this compound solution to cover the substrate center (typically 20-100 µL for a 1x1 inch substrate).
-
Start the spin-coating program. A two-step process is often optimal:
-
Spreading Step: 500-1000 rpm for 5-10 seconds to allow the solution to spread across the substrate.
-
Thinning Step: 2000-6000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
-
Annealing: Transfer the coated substrate to a hotplate in a controlled atmosphere (e.g., a nitrogen-filled glovebox) and anneal at a temperature below the material's melting point (Melting point of DPhCz is ~184-186 °C)[1][5]. A typical annealing temperature range is 80-120 °C for 10-30 minutes. Annealing can improve film crystallinity and charge transport properties.
Parameter Influence on Film Thickness:
| Parameter | Effect on Thickness |
| Spin Speed | Higher speed leads to thinner films. |
| Solution Concentration | Higher concentration leads to thicker films. |
| Solvent Volatility | Higher volatility can lead to thicker films due to faster drying. |
| Spin Time | Longer time generally results in thinner films up to a point. |
Doctor-Blade Coating: For Scalable, Large-Area Films
Doctor-blade coating is a technique that is more amenable to large-area and roll-to-roll manufacturing[5]. It involves spreading a solution across a substrate with a blade set at a specific height (the gap).
Experimental Workflow for Doctor-Blade Coating:
Caption: Workflow for doctor-blade coating of this compound thin films.
Step-by-Step Protocol:
-
Substrate Preparation: Clean the substrate as described for spin-coating.
-
Deposition:
-
Secure the substrate on a flat, often heated, stage.
-
Dispense a line of the filtered this compound solution in front of the blade.
-
Move the blade across the substrate at a constant, controlled speed (e.g., 5-50 mm/s). The blade gap is typically set between 50-300 µm.
-
-
Drying and Annealing: The drying rate is a critical parameter in blade-coating and can be controlled by the substrate temperature and the use of a gas flow (e.g., nitrogen) over the film[5]. After the initial drying, an annealing step, similar to that for spin-coated films, is recommended to improve film quality.
Key Parameters in Doctor-Blade Coating:
| Parameter | Influence on Film Quality |
| Coating Speed | Affects film thickness and molecular alignment. |
| Blade Gap | Primarily determines the wet film thickness. |
| Substrate Temperature | Controls the solvent evaporation rate and film morphology. |
| Solution Viscosity | Influences the flow of the solution under the blade. |
PART 3: Post-Deposition Analysis: Thin Film Characterization
After deposition, a suite of characterization techniques should be employed to assess the quality of the this compound thin films.
Essential Characterization Techniques:
| Technique | Information Obtained |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and grain size. |
| UV-Vis Spectroscopy | Optical absorption properties and estimation of the optical bandgap. |
| Photoluminescence (PL) Spectroscopy | Emission properties and information on film quality (defects can quench luminescence). |
| X-ray Diffraction (XRD) | Crystalline structure and orientation of the molecules in the film. |
| Ellipsometry | Precise measurement of film thickness and refractive index. |
Conclusion
The solution-based fabrication of this compound thin films offers a versatile and cost-effective route to high-performance organic electronic devices. By carefully controlling the solution preparation and deposition parameters, researchers can tailor the film properties to meet the specific demands of their applications. The protocols and insights provided in this guide serve as a robust starting point for the successful fabrication and characterization of DPhCz thin films. As with any materials processing, empirical optimization based on the specific experimental setup and desired outcomes is key to achieving the highest quality films.
References
Application Note & Protocols: Strategic Functionalization of 3,6-Diphenyl-9H-carbazole for High-Performance Charge Transport Materials
Abstract: The 3,6-diphenyl-9H-carbazole scaffold is a cornerstone in the development of advanced organic electronic materials, prized for its inherent thermal stability, high hole mobility, and rigid, planar structure.[1][2] These characteristics make it an exceptional candidate for hole transporting materials (HTMs) in devices such as Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and particularly, Perovskite Solar Cells (PSCs).[3][4] However, to unlock its full potential and surpass the performance of benchmark materials like spiro-OMeTAD, strategic functionalization is imperative. This guide provides a detailed exploration of synthetic strategies to modify the this compound core. We delve into the causality behind molecular design choices and present detailed, validated protocols for key reactions and characterization techniques. The objective is to equip researchers with the knowledge to rationally design and synthesize next-generation carbazole derivatives with tailored electronic properties for improved charge transport and enhanced device efficiency.
The this compound Core: A Privileged Scaffold
The unique electronic and structural properties of this compound stem from its extended π-conjugated system.[3] The carbazole nitrogen provides an electron-rich center, while the phenyl groups at the 3 and 6 positions extend the conjugation, contributing to its excellent hole-transporting capabilities.[1][2] Functionalization is primarily targeted at three key positions, each offering a distinct method for tuning the final properties of the molecule:
-
N-9 Position: The nitrogen atom of the carbazole ring is a versatile handle for introducing alkyl or aryl substituents. This site is crucial for disrupting intermolecular π-π stacking, which can enhance solubility and influence the morphology of thin films—both critical factors for device fabrication and performance.[1][5]
-
Peripheral Phenyl Rings (para-positions): Modifying the phenyl rings, typically at the para-position for synthetic accessibility, allows for the most direct tuning of the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.[6]
-
Carbazole Core (2,7 positions): While this guide focuses on the diphenyl variant, it is noteworthy that the 2 and 7 positions of the carbazole core itself are also viable sites for substitution, offering another avenue for molecular engineering.[1][2][7]
Caption: Key functionalization sites on the this compound scaffold.
Synthetic Strategies and Protocols
The rational design of high-performance HTMs involves a synthetic approach that is both versatile and reproducible. Below are detailed protocols for the most effective functionalization strategies.
Strategy 1: N-Alkylation at the 9-Position
Causality & Rationale: Introducing alkyl chains at the N-9 position is a primary strategy to enhance the solubility of the carbazole derivative in common organic solvents. This is critical for solution-based processing techniques like spin-coating. Furthermore, the steric bulk of the alkyl group can prevent the strong π-π aggregation that often plagues planar aromatic molecules, leading to more amorphous and morphologically stable thin films.[1]
Protocol: N-Alkylation of this compound
This protocol describes a typical reaction using an alkyl bromide.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
1-Bromooctane (or other alkyl halide)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Methanol
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the starting material (approx. 10 mL per 1 g of carbazole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (1.2 eq) portion-wise. Caution: NaH reacts violently with water and generates flammable H₂ gas. Allow the mixture to stir at 0 °C for 30 minutes, during which the solution may become a slurry as the sodium salt of the carbazole forms.
-
Alkyl Halide Addition: Slowly add the alkyl halide (e.g., 1-bromooctane, 1.1 eq) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of deionized water to destroy any excess NaH.
-
Extraction: Transfer the mixture to a separatory funnel. Add DCM and wash with deionized water (3x), followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., DCM/methanol) to yield the pure N-alkylated product.
Self-Validation:
-
¹H NMR: Expect the disappearance of the N-H proton signal (typically a broad singlet around 11-12 ppm) and the appearance of new signals corresponding to the alkyl chain.
-
Mass Spectrometry: Confirm the molecular weight of the final product.
| N-Substituent | Purpose | Typical Yield | Impact on Hole Mobility (μh) |
| Ethyl | Basic solubilization | >90% | Baseline |
| 2-Ethylhexyl | Improved solubility, amorphous films | >85% | Often increased vs. linear chains |
| Phenyl | Increased thermal stability (Tg) | Variable (requires coupling) | Can increase due to π-stacking |
Strategy 2: Functionalization of Peripheral Phenyl Rings
Causality & Rationale: Attaching electron-donating groups (EDGs) like methoxy (-OCH₃) or diphenylamine (-NPh₂) to the para-position of the phenyl rings raises the HOMO energy level. This is crucial for achieving efficient hole extraction from the adjacent layer (e.g., the perovskite absorber layer) by minimizing the energy barrier. Conversely, electron-withdrawing groups (EWGs) can be used to lower the HOMO level if required. This D-A (donor-acceptor) approach is a powerful tool for molecular energy level engineering.[8][9]
Caption: Impact of substituents on HOMO energy levels of the carbazole scaffold.
Protocol: Suzuki Cross-Coupling for Aryl-Aryl Linkage
This protocol assumes a pre-brominated this compound derivative as the starting material.
Materials:
-
N-alkyl-3,6-bis(4-bromophenyl)-9H-carbazole (1.0 eq)
-
Desired Arylboronic Acid (e.g., 4-methoxyphenylboronic acid) (2.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (4.0 eq)
-
Toluene and Water (4:1 solvent mixture)
Procedure:
-
Reagent Preparation: In a Schlenk flask, combine N-alkyl-3,6-bis(4-bromophenyl)-9H-carbazole, the arylboronic acid, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon) three times.
-
Solvent and Base Addition: Add the toluene/water solvent mixture, followed by the K₂CO₃.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) and stir vigorously for 24-48 hours under the inert atmosphere. Monitor by TLC.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired functionalized carbazole.
Self-Validation:
-
¹H NMR: Observe the disappearance of the C-Br signals and the appearance of signals corresponding to the newly coupled aryl group.
-
Cyclic Voltammetry (CV): Measure the oxidation potential to determine the HOMO energy level and confirm the electronic effect of the new substituent.
| Phenyl Substituent | Electronic Nature | Typical HOMO Level (eV) | Impact on PSC Performance |
| -H (unsubstituted) | Neutral | ~ -5.5 eV | Baseline |
| -OCH₃ | Electron Donating | ~ -5.2 eV | Improved Voc and Jsc |
| -N(Ph)₂ | Strongly Donating | ~ -5.1 eV | High Jsc, potential for higher PCE |
| -CF₃ | Electron Withdrawing | ~ -5.8 eV | Lower Jsc, often poor performance |
Characterization of Charge Transport Properties
Successful functionalization must be validated by measuring the key parameters that govern charge transport.
Protocol: Cyclic Voltammetry (CV) for Energy Level Determination
Objective: To determine the HOMO and LUMO energy levels of the synthesized material. The HOMO level is calculated from the onset of the first oxidation peak.
Setup:
-
Working Electrode: Glassy carbon or platinum.
-
Reference Electrode: Ag/AgCl or Ag/Ag⁺.
-
Counter Electrode: Platinum wire.
-
Electrolyte: 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deaerated solvent (e.g., DCM or acetonitrile).
-
Analyte: ~1 mg/mL concentration of the carbazole derivative.
-
Calibrant: Ferrocene/Ferrocenium (Fc/Fc⁺) redox couple.
Procedure:
-
Sample Preparation: Prepare the electrolyte solution containing the analyte.
-
Deaeration: Purge the solution with an inert gas (Argon) for 15-20 minutes to remove dissolved oxygen.
-
Measurement: Record the cyclic voltammogram by scanning to positive potentials to observe oxidation.
-
Calibration: Add a small amount of ferrocene to the solution and record the voltammogram again to measure the E₁/₂ of the Fc/Fc⁺ couple.
-
Calculation:
-
E_HOMO (eV) = - [E_ox (onset vs Fc/Fc⁺) + 4.8] eV. (Note: The value 4.8 eV is a common approximation for the energy level of Fc/Fc⁺ below the vacuum level, but 5.1 eV is also frequently used. Consistency is key).
-
Protocol: Device Fabrication for Hole Mobility (μh) Measurement by SCLC
Objective: To quantify the hole mobility of the material, a direct measure of its charge transport capability.
References
- 1. mdpi.com [mdpi.com]
- 2. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Branched Methoxydiphenylamine-Substituted Carbazole Derivatives for Efficient Perovskite Solar Cells: Bigger Is Not Always Better - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 9. Carbazole-based D-A type hole transport materials to enhance the performance of perovskite solar cells - Beijing Institute of Technology [pure.bit.edu.cn]
Application Notes & Protocols: Leveraging 3,6-Diphenyl-9H-carbazole for High-Efficiency Thermally Activated Delayed Fluorescence (TADF) Emitters
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Thermally Activated Delayed Fluorescence (TADF) has emerged as a cornerstone technology for third-generation Organic Light-Emitting Diodes (OLEDs), enabling internal quantum efficiencies approaching 100% by harvesting both singlet and triplet excitons.[1][2] At the heart of many high-performance TADF emitters lies the 3,6-diphenyl-9H-carbazole core. Its inherent electronic properties, including a strong electron-donating nature and high triplet energy, combined with a rigid structure, make it an exceptional building block for designing efficient TADF molecules. This guide provides an in-depth exploration of the synthesis, characterization, and application of this compound derivatives in TADF-based OLEDs, offering detailed protocols and expert insights for researchers in the field.
The Rationale: Why this compound?
The efficacy of a TADF emitter is fundamentally governed by its ability to facilitate efficient reverse intersystem crossing (RISC) from the lowest triplet state (T₁) to the lowest singlet state (S₁). This process is highly dependent on a small energy gap between these two states (ΔEST). The molecular architecture of this compound provides an excellent foundation for achieving this critical requirement.
-
Electron-Donating Core: The carbazole nitrogen atom imparts strong electron-donating characteristics, which is essential for creating donor-acceptor (D-A) type TADF molecules.[3]
-
Extended π-Conjugation: The phenyl substituents at the 3 and 6 positions extend the π-conjugation of the carbazole core.[4] This extended conjugation is crucial for efficient charge transport and exciton recombination within the emissive layer of an OLED.[4]
-
High Triplet Energy: The rigid carbazole framework contributes to a high triplet energy level, which is a key prerequisite for blue TADF emitters and for serving as a host material for phosphorescent emitters.[5]
-
Structural Rigidity: The inherent rigidity of the carbazole unit helps to minimize non-radiative decay pathways, leading to higher photoluminescence quantum yields (PLQY).[6]
Molecular Design and Synthesis Strategies
The versatility of the this compound scaffold allows for the synthesis of a wide array of TADF emitters through the strategic attachment of electron-accepting moieties. The goal is to spatially separate the highest occupied molecular orbital (HOMO), primarily located on the donor (carbazole), from the lowest unoccupied molecular orbital (LUMO), situated on the acceptor. This separation minimizes the ΔEST.[7]
Workflow for TADF Emitter Development
Caption: Workflow for TADF Emitter Development.
Protocol for Suzuki Coupling: Synthesis of a D-A-D TADF Emitter
This protocol outlines the synthesis of a Donor-Acceptor-Donor (D-A-D) type TADF emitter by coupling an acceptor-boronic acid pinacol ester to a 3,6-dihalo-9-phenyl-9H-carbazole core.
Materials:
-
3,6-Dibromo-9-phenyl-9H-carbazole (1.0 eq.)
-
Acceptor-boronic acid pinacol ester (2.2 eq.)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (5 mol%)
-
K₂CO₃ (Potassium carbonate) (4.0 eq.)
-
Toluene
-
Ethanol
-
Deionized Water
-
Nitrogen or Argon gas
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3,6-dibromo-9-phenyl-9H-carbazole, the desired acceptor-boronic acid pinacol ester, and Pd(PPh₃)₄.
-
Solvent and Base Addition: Add a 3:1 mixture of toluene and ethanol, followed by a 2M aqueous solution of K₂CO₃.
-
Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for at least 30 minutes to remove any dissolved oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: After cooling to room temperature, extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization or sublimation to obtain the high-purity TADF emitter.
Photophysical Characterization: Unveiling the TADF Properties
Thorough photophysical characterization is paramount to understanding the performance of a TADF emitter.
Key Photophysical Parameters
| Parameter | Symbol | Description | Typical Measurement Technique |
| Absorption Maximum | λabs | Wavelength of maximum light absorption. | UV-Vis Spectroscopy |
| Emission Maximum | λem | Wavelength of maximum light emission. | Photoluminescence (PL) Spectroscopy |
| Photoluminescence Quantum Yield | ΦPL | Ratio of emitted photons to absorbed photons. | Integrating Sphere Measurement |
| Singlet-Triplet Energy Gap | ΔEST | Energy difference between the lowest singlet and triplet excited states. | Temperature-dependent PL Spectroscopy |
| Prompt Fluorescence Lifetime | τp | Decay time of the initial, direct fluorescence. | Time-Correlated Single Photon Counting (TCSPC) |
| Delayed Fluorescence Lifetime | τd | Decay time of the delayed fluorescence component. | Transient Photoluminescence Decay Analysis |
Protocol for Transient Photoluminescence Decay Analysis
Transient photoluminescence (PL) decay measurements are crucial for confirming the TADF mechanism and determining the lifetimes of the prompt and delayed fluorescence components.[8][9]
Instrumentation:
-
Pulsed laser source (e.g., picosecond or nanosecond laser) with an excitation wavelength appropriate for the sample.
-
Sample holder in a cryostat for temperature-dependent measurements.
-
Fast photodetector (e.g., streak camera or photomultiplier tube).
-
Time-correlated single photon counting (TCSPC) system or a fast oscilloscope.
Procedure:
-
Sample Preparation: Prepare a thin film of the TADF emitter doped into a suitable host matrix (e.g., CBP, mCP) on a quartz substrate. The doping concentration is typically low (1-10 wt%) to minimize aggregation effects.
-
Excitation: Excite the sample with the pulsed laser. The laser fluence should be kept low to avoid exciton-exciton annihilation processes.
-
Data Acquisition: Record the PL decay profile using the TCSPC system or oscilloscope. Collect data over a sufficiently long time range to capture both the prompt and delayed components of the decay.[10]
-
Data Analysis: Fit the decay curve with a multi-exponential function to extract the lifetimes of the prompt (τp) and delayed (τd) components. The presence of a long-lived delayed component is a hallmark of TADF.[8]
Caption: The TADF Mechanism.
OLED Device Fabrication and Performance Evaluation
The ultimate test of a TADF emitter's performance is its incorporation into an OLED device.
Typical OLED Device Architecture
A multilayer OLED structure is typically employed to ensure efficient charge injection, transport, and recombination within the emissive layer.
| Layer | Material Example | Function |
| Anode | Indium Tin Oxide (ITO) | Hole Injection |
| Hole Injection Layer (HIL) | PEDOT:PSS | Facilitates Hole Injection |
| Hole Transport Layer (HTL) | TAPC | Transports Holes to the Emissive Layer |
| Emissive Layer (EML) | Host:TADF Emitter | Site of Light Emission |
| Electron Transport Layer (ETL) | TPBi | Transports Electrons to the Emissive Layer |
| Electron Injection Layer (EIL) | LiF | Facilitates Electron Injection |
| Cathode | Aluminum (Al) | Electron Injection |
Protocol for Vacuum Deposition of a Multilayer OLED
Vacuum thermal evaporation is a common technique for depositing the organic layers and the cathode in an OLED.
Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrate using a sequence of solvents (e.g., deionized water, acetone, isopropanol) in an ultrasonic bath.
-
HIL Deposition: If using a solution-processable HIL like PEDOT:PSS, spin-coat it onto the ITO substrate and anneal.
-
Organic Layer Deposition: Place the substrate in a high-vacuum chamber (<10⁻⁶ Torr). Sequentially deposit the HTL, EML (by co-evaporation of the host and TADF emitter at a specific doping ratio), and ETL by resistive heating of the source materials in crucibles. The deposition rate and thickness of each layer should be carefully controlled using quartz crystal microbalances.
-
Cathode Deposition: Deposit the EIL (e.g., LiF) followed by the metal cathode (e.g., Al) without breaking the vacuum.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip to protect it from atmospheric oxygen and moisture, which can degrade device performance.[7]
Key Device Performance Metrics
| Metric | Symbol | Description |
| Turn-on Voltage | Von | The voltage at which the device begins to emit light. |
| Maximum Luminance | Lmax | The maximum brightness achieved by the device. |
| Current Efficiency | ηc | The ratio of emitted light (in cd) to the input current (in A). |
| Power Efficiency | ηp | The ratio of emitted light (in lm) to the input power (in W). |
| External Quantum Efficiency | EQE | The ratio of photons emitted from the device to the number of electrons injected. |
| Commission Internationale de l'Éclairage (CIE) Coordinates | (x, y) | Specifies the color of the emitted light. |
| Efficiency Roll-off | - | The decrease in efficiency at high brightness levels. |
Conclusion
The this compound core is a powerful and versatile platform for the design of highly efficient TADF emitters.[4] By understanding the fundamental principles of molecular design, employing robust synthetic and purification protocols, and conducting thorough photophysical and device characterization, researchers can unlock the full potential of these materials for next-generation OLED displays and lighting applications. The protocols and insights provided in this guide serve as a comprehensive resource for scientists and engineers working at the forefront of organic electronics.
References
- 1. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 2. Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth‐Abundant Transition Metal Complexes: Synthesis, Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine-Carbonitrile-Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anirban.people.iitgn.ac.in [anirban.people.iitgn.ac.in]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. d-nb.info [d-nb.info]
Application Notes and Protocols: Formulation of 3,6-Diphenyl-9H-carbazole Inks for Printable Electronics
Introduction
3,6-Diphenyl-9H-carbazole (DPhCz) is a versatile organic semiconductor widely recognized for its excellent charge transport properties and high photoluminescence quantum yield.[1][2] These characteristics make it a compelling candidate for a range of printable electronic applications, including organic light-emitting diodes (OLEDs), organic thin-film transistors (OTFTs), and organic photovoltaics (OPVs).[1][2][3] The ability to formulate DPhCz into stable, printable inks is paramount to unlocking its full potential in low-cost, large-area, and flexible electronic device fabrication.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of this compound inks. It delves into the critical aspects of solvent selection, additive incorporation, and optimization of ink properties to achieve reliable and high-performance printed electronic devices. The protocols outlined herein are designed to be self-validating, with a strong emphasis on the scientific rationale behind each step.
Core Principles of Ink Formulation for Printable Electronics
The successful formulation of a functional ink for printable electronics hinges on a delicate balance of several key physical and chemical properties. These properties are dictated by the interplay between the active material (DPhCz), the solvent system, and various additives.[4][5] The ultimate goal is to create an ink that is not only stable in storage but also exhibits the precise rheological and surface characteristics required for the chosen printing technique (e.g., inkjet, screen printing).[6][7]
Key Ink Parameters and Their Significance
A well-formulated ink must meet specific criteria to ensure jettability, printability, and the formation of high-quality thin films upon drying. The most critical parameters include:
-
Viscosity: This property, a measure of a fluid's resistance to flow, is paramount for controlling droplet formation and preventing nozzle clogging in inkjet printing.[6][8] For screen printing, higher viscosity inks are generally preferred to prevent bleeding and achieve well-defined patterns.[7]
-
Surface Tension: Surface tension influences how the ink droplet interacts with the substrate and the printhead nozzle.[8][9] Proper surface tension is crucial for controlling droplet spreading and ensuring good wetting of the substrate.
-
Solubility: The active material must be fully soluble in the chosen solvent system to prevent aggregation and ensure a homogeneous ink. The solubility of carbazole derivatives can be enhanced by chemical modification, such as the addition of alkyl groups.[10][11]
-
Boiling Point of Solvents: The boiling point of the solvents affects the ink's drying rate. A controlled drying process is essential to prevent the "coffee ring" effect and to promote the formation of a uniform, crystalline thin film.
-
Solid Content: The concentration of DPhCz in the ink directly impacts the thickness and electrical properties of the final printed film.
The Role of Additives
Additives are often incorporated into ink formulations to fine-tune their properties and enhance performance.[4][12] Common types of additives include:
-
Binders/Resins: Polymeric binders such as acrylics, polyurethanes, and polyvinylbutyral are used to improve adhesion to the substrate, enhance film formation, and control viscosity.[12][13]
-
Surfactants: These surface-active agents are used to modify the surface tension of the ink, improving wetting and preventing droplet coalescence.[13][14]
-
Humectants: In water-based or some solvent-based inks, humectants like glycerin or glycol are added to prevent the ink from drying out in the printhead nozzles.[13]
-
Dispersing Agents: For pigment-based inks, dispersing agents are crucial for preventing particle agglomeration and ensuring a stable dispersion.[5]
Ink Formulation Strategy for this compound
The formulation of a DPhCz ink requires a systematic approach, starting with the selection of an appropriate solvent system and then optimizing the concentration of the active material and any necessary additives.
Solvent Selection
The choice of solvent is critical and is primarily governed by the solubility of DPhCz and the requirements of the printing process. A good solvent should not only dissolve DPhCz at the desired concentration but also have a suitable boiling point and surface tension.
Table 1: Potential Solvents for this compound Inks
| Solvent | Boiling Point (°C) | Surface Tension (mN/m) | Comments |
| Toluene | 111 | 28.5 | Good solubility for many organic materials. Relatively fast evaporation. |
| Xylene | 138-144 | 28-30 | Slower evaporation rate than toluene, which can be beneficial for film morphology. |
| Chlorobenzene | 132 | 33.3 | Excellent solvent for many organic semiconductors. High boiling point allows for controlled drying. |
| Tetrahydrofuran (THF) | 66 | 26.4 | High volatility, may require co-solvents to control drying. Good solvent for many polymers. |
| Anisole | 154 | 34.7 | High boiling point, useful for controlling film morphology and for high-temperature processing. |
Additive Integration
The incorporation of a polymeric binder is often necessary to improve the mechanical properties of the printed film and to ensure good adhesion to the substrate. Polystyrene (PS) and Polymethyl methacrylate (PMMA) are common choices due to their good solubility in many organic solvents and their electrical insulating properties, which can be beneficial in transistor applications.
Experimental Protocols
Protocol 1: Preparation of a this compound Ink for Inkjet Printing
This protocol details the formulation of a DPhCz ink suitable for piezoelectric drop-on-demand inkjet printing.
Materials:
-
This compound (DPhCz), >98% purity
-
Polystyrene (PS), average Mw ~280,000
-
Chlorobenzene, anhydrous, 99.8%
-
0.2 µm PTFE syringe filters
-
Glass vials with PTFE-lined caps
-
Magnetic stirrer and stir bars
-
Ultrasonic bath
Procedure:
-
Stock Solution Preparation:
-
Prepare a 10 mg/mL stock solution of DPhCz in chlorobenzene.
-
Prepare a 10 mg/mL stock solution of PS in chlorobenzene.
-
-
Ink Formulation:
-
In a clean glass vial, combine the DPhCz and PS stock solutions to achieve the desired DPhCz:PS weight ratio (e.g., 1:1, 2:1).
-
Add additional chlorobenzene to achieve the final desired total solid concentration (e.g., 5 mg/mL).
-
The final ink composition should be tailored to meet the target viscosity and surface tension for the specific printer being used.
-
-
Mixing and Dissolution:
-
Add a small magnetic stir bar to the vial.
-
Seal the vial and stir the mixture at room temperature for at least 4 hours, or until all components are fully dissolved.
-
For enhanced dissolution, the vial can be placed in an ultrasonic bath for 15-30 minutes. Caution: Avoid excessive sonication which could potentially degrade the polymer.
-
-
Filtration:
-
Draw the ink solution into a syringe.
-
Attach a 0.2 µm PTFE syringe filter to the syringe.
-
Filter the ink into a clean vial to remove any particulate matter that could clog the printer nozzles.
-
-
Ink Characterization (Recommended):
Protocol 2: Thin Film Deposition and Characterization
This protocol describes the deposition of the formulated DPhCz ink onto a substrate and subsequent characterization of the resulting thin film.[15]
Materials:
-
Formulated DPhCz ink
-
Substrates (e.g., glass, silicon wafers, flexible PET)
-
Inkjet printer
-
Hot plate or vacuum oven
-
Atomic Force Microscope (AFM)
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential sonication in deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
For improved film quality, a surface treatment such as oxygen plasma or UV-ozone can be applied to modify the substrate's surface energy.
-
-
Inkjet Printing:
-
Load the filtered DPhCz ink into the inkjet printer cartridge.
-
Optimize the printing parameters (e.g., drop spacing, substrate temperature, printhead voltage) to achieve uniform and well-defined patterns.
-
-
Annealing:
-
After printing, anneal the substrate on a hot plate or in a vacuum oven at a temperature above the boiling point of the solvent (e.g., 140°C for chlorobenzene) for 10-30 minutes to remove residual solvent and improve the molecular ordering of the DPhCz film.
-
-
Film Characterization:
-
Morphology: Analyze the surface morphology and roughness of the printed film using an Atomic Force Microscope (AFM).
-
Optical Properties: Measure the absorption and emission spectra of the thin film using a UV-Vis spectrophotometer and a fluorometer to confirm the optical properties of DPhCz in the solid state.[16]
-
Electrical Properties: Fabricate appropriate device structures (e.g., transistors, diodes) to evaluate the electrical characteristics of the DPhCz film.
-
Visualization of Workflows
Ink Formulation Workflow
Caption: Workflow for the formulation of this compound ink.
Thin Film Fabrication and Characterization Logic
Caption: Logical flow for thin film fabrication and subsequent characterization.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Nozzle Clogging | - Incomplete dissolution of components- Particulate contamination- Ink drying at the nozzle | - Ensure all components are fully dissolved before filtration.- Filter the ink through a 0.2 µm or smaller filter immediately before use.- Optimize the printing environment (e.g., humidity) and consider adding a humectant if compatible. |
| "Coffee Ring" Effect | - Non-uniform solvent evaporation | - Use a solvent with a higher boiling point or a mixture of solvents.- Optimize the substrate temperature during printing and annealing. |
| Poor Film Quality (e.g., dewetting, pinholes) | - Mismatch in surface energy between ink and substrate- Low viscosity | - Treat the substrate surface (e.g., plasma, UV-ozone) to increase its surface energy.- Adjust the ink's surface tension with a suitable surfactant.- Increase the solid content or add a binder to increase viscosity. |
| Inconsistent Droplet Formation | - Incorrect viscosity or surface tension- Air bubbles in the ink | - Adjust the ink formulation to meet the printer's specifications.- Degas the ink by sonication or vacuum before loading it into the printer. |
Conclusion
The successful formulation of this compound inks is a critical step in the realization of high-performance, cost-effective printable electronic devices. By carefully selecting solvents and additives, and by systematically optimizing the ink's physical properties, researchers can achieve reliable and reproducible printing results. The protocols and guidelines presented in this application note provide a solid foundation for developing customized DPhCz ink formulations tailored to specific printing technologies and device applications. Adherence to rigorous characterization of both the ink and the resulting thin films is essential for establishing a robust and scalable fabrication process.
References
- 1. warshel.com [warshel.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. A Review on Sustainable Inks for Printed Electronics: Materials for Conductive, Dielectric and Piezoelectric Sustainable Inks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inkjetinc.com [inkjetinc.com]
- 6. What is Viscosity? A beginner’s guide to viscosity relative to conductive inks. [voltera.io]
- 7. rheologylab.com [rheologylab.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The effect of viscosity and surface tension on inkjet printed picoliter dots - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chemicalformulaservices.com [chemicalformulaservices.com]
- 14. m.youtube.com [m.youtube.com]
- 15. elar.urfu.ru [elar.urfu.ru]
- 16. Synthesis, Characterization, and Thin-Film Transistor Response of Benzo[i]pentahelicene-3,6-dione - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3,6-Diphenyl-9H-carbazole in Organic Field-Effect Transistors (OFETs): A Guide to Material Synthesis and Device Fabrication
Introduction: The Strategic Importance of the 3,6-Diphenyl-9H-carbazole Core in Organic Electronics
The carbazole moiety has long been recognized as a cornerstone in the design of high-performance organic electronic materials. Its rigid, electron-rich structure provides inherent thermal stability and excellent hole-transporting capabilities.[1] The strategic functionalization at the 3, 6, and 9 positions allows for precise tuning of its electronic and physical properties.[1] Among its many derivatives, this compound stands out as a pivotal building block. The addition of phenyl groups at the 3 and 6 positions extends the π-conjugation of the carbazole core, which is fundamental for efficient charge transport.[2]
However, the parent this compound molecule exhibits poor solubility in common organic solvents, making it unsuitable for cost-effective, large-area solution-based fabrication techniques like spin-coating. To overcome this limitation, alkyl chains are typically introduced at the 9-position (the nitrogen atom). This N-alkylation disrupts intermolecular packing just enough to enhance solubility while preserving the favorable electronic properties of the diphenylcarbazole core.[3]
This application note provides a comprehensive guide for researchers on the utilization of this compound as a precursor for a solution-processable Organic Field-Effect Transistor (OFET) material. We present a detailed, field-proven protocol for the synthesis of a soluble derivative, 9-Octyl-3,6-diphenyl-9H-carbazole , followed by a step-by-step workflow for the fabrication and characterization of a bottom-gate, top-contact (BGTC) OFET device.
Part 1: Synthesis of the Active Material: 9-Octyl-3,6-diphenyl-9H-carbazole
The synthesis of a solution-processable semiconductor is the foundational step for device fabrication. Here, we detail the N-alkylation of this compound. The introduction of an octyl chain significantly improves solubility in common organic solvents like chloroform, toluene, and chlorobenzene, which are frequently used in spin-coating processes.
Causality of Experimental Choices:
-
Base (Potassium Carbonate, K₂CO₃): A moderately strong base is required to deprotonate the carbazole nitrogen, forming a nucleophilic carbazolide anion. K₂CO₃ is chosen for its effectiveness, low cost, and ease of removal after the reaction.
-
Solvent (N,N-Dimethylformamide, DMF): A polar aprotic solvent like DMF is ideal as it can dissolve the reactants and effectively solvate the potassium cation, enhancing the nucleophilicity of the carbazolide anion.
-
Alkylating Agent (1-Bromooctane): This reagent provides the octyl chain. A primary alkyl halide is used to ensure an efficient Sₙ2 reaction with minimal side reactions.
-
Microwave Irradiation: While traditional heating can be used, microwave-assisted synthesis often leads to dramatically reduced reaction times and higher yields by promoting rapid, uniform heating.[4]
Synthetic Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Step-by-Step Synthesis Protocol:
-
Reactant Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (e.g., 1.0 mmol, 319.41 mg), potassium carbonate (K₂CO₃) (3.0 mmol, 414.6 mg), and 5 mL of N,N-Dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add 1-bromooctane (1.5 mmol, 0.26 mL) to the suspension.
-
Microwave Reaction: Seal the vial and place it in a microwave synthesizer. Heat the mixture to 120°C and hold for 30 minutes with stirring. Note: Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After cooling to room temperature, pour the reaction mixture into 50 mL of deionized water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with deionized water to remove residual DMF and salts. Dry the solid in a vacuum oven.
-
Purification: Purify the crude product by column chromatography on silica gel. Elute with a hexane/dichloromethane gradient to isolate the pure 9-Octyl-3,6-diphenyl-9H-carbazole.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: OFET Device Fabrication and Characterization
This section outlines the fabrication of a bottom-gate, top-contact (BGTC) OFET using the synthesized 9-Octyl-3,6-diphenyl-9H-carbazole. This architecture is widely used in research due to its straightforward fabrication process and the protection it offers the semiconductor-dielectric interface.
Device Architecture and Fabrication Workflow
The device is built on a heavily n-doped silicon (n++ Si) wafer, which acts as the gate electrode. A layer of silicon dioxide (SiO₂) serves as the gate dielectric. The organic semiconductor is then solution-deposited, followed by the thermal evaporation of gold source and drain electrodes.
Caption: Step-by-step workflow for fabricating a BGTC OFET device.
Protocol 1: Substrate Preparation and Surface Treatment
The quality of the interface between the dielectric and the organic semiconductor is paramount for achieving high device performance. A clean and properly functionalized surface reduces charge trapping and promotes ordered molecular packing.
-
Substrate Cleaning: Sequentially sonicate heavily n-doped Si wafers with a 300 nm thermal SiO₂ layer in acetone and then isopropyl alcohol (IPA) for 15 minutes each.
-
Drying: Dry the substrates under a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Place the substrates in a UV-Ozone cleaner for 15 minutes to remove organic residues and create a hydroxyl-terminated (-OH) surface. This step is critical for the subsequent surface treatment.
-
OTS Treatment: Immediately transfer the cleaned substrates to a desiccator containing a vial with a few drops of n-octyltrichlorosilane (OTS). Evacuate the desiccator to allow for vapor-phase silanization for 30 minutes. The OTS reacts with the hydroxyl groups on the SiO₂ surface to form a dense, hydrophobic self-assembled monolayer (SAM).
-
Post-Treatment Cleaning: After treatment, sonicate the substrates in toluene to remove any physisorbed OTS molecules, then rinse with acetone and IPA, and finally dry with nitrogen.
Protocol 2: Semiconductor Deposition and Device Finalization
Solution-processing allows for the rapid deposition of the active layer. Spin-coating is a common technique that produces uniform thin films.
-
Solution Preparation: Prepare a solution of 9-Octyl-3,6-diphenyl-9H-carbazole in a suitable solvent (e.g., chlorobenzene) at a concentration of 5-10 mg/mL. Gently heat and stir the solution to ensure complete dissolution. Filter the solution through a 0.2 µm PTFE syringe filter before use.
-
Spin-Coating: Place the OTS-treated substrate on the spin coater chuck. Dispense the semiconductor solution to cover the substrate. Spin-coat at a speed of 1500-3000 rpm for 60 seconds. The final film thickness is dependent on the solution concentration and spin speed.
-
Thermal Annealing: Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox and anneal at a temperature below the material's melting point (e.g., 100°C) for 30 minutes. This step removes residual solvent and can improve the molecular ordering and crystallinity of the thin film.
-
Electrode Deposition: Place the substrate in a thermal evaporator. Using a shadow mask to define the channel dimensions (e.g., Channel Length, L = 50 µm; Channel Width, W = 1000 µm), deposit 50 nm of gold (Au) for the source and drain electrodes at a rate of ~0.1-0.2 Å/s under high vacuum (< 10⁻⁶ Torr).
Part 3: Device Characterization and Performance
The performance of the fabricated OFETs is evaluated by measuring their electrical characteristics. The key performance metrics are the field-effect mobility (µ), the on/off current ratio (I_on/I_off), and the threshold voltage (V_th).
Characterization Workflow Diagram
Caption: Workflow for the electrical characterization of OFETs.
Protocol 3: Electrical Measurements
-
Setup: Place the fabricated device in a probe station under an inert atmosphere (nitrogen) or vacuum to prevent degradation from air and moisture. Connect the gate, source, and drain electrodes to a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (I_D) as a function of the drain-source voltage (V_DS) at various constant gate-source voltages (V_GS). For a p-type semiconductor, V_DS and V_GS are typically swept from 0 V to a negative voltage (e.g., -60 V).
-
Transfer Characteristics: Measure the drain current (I_D) as a function of the gate-source voltage (V_GS) at a constant, high drain-source voltage (e.g., V_DS = -60 V) to ensure operation in the saturation regime.
Performance Data Analysis and Expected Results
The field-effect mobility in the saturation regime (µ_sat) is calculated from the transfer curve using the following equation:
I_D = (W / 2L) * C_i * µ_sat * (V_GS - V_th)²
where W is the channel width, L is the channel length, and C_i is the capacitance per unit area of the gate dielectric.
Based on literature for similar carbazole-based amorphous materials, the following table summarizes the expected performance characteristics for OFETs fabricated with 9-Octyl-3,6-diphenyl-9H-carbazole.[5]
| Parameter | Symbol | Expected Value Range | Unit |
| Field-Effect Hole Mobility | µ | 10⁻⁵ - 10⁻³ | cm²/Vs |
| On/Off Current Ratio | I_on/I_off | 10⁴ - 10⁶ | - |
| Threshold Voltage | V_th | 0 to -20 | V |
Causality of Performance: The performance of these devices is directly linked to the material's properties and the fabrication process. The extended π-conjugation of the this compound core provides the fundamental charge transport pathways. The amorphous nature of the spin-coated film, a common characteristic for many solution-processed small molecules, typically results in mobility values in the range of 10⁻⁵ to 10⁻³ cm²/Vs due to hopping transport between molecules.[5] The high on/off ratio is a hallmark of the carbazole core's wide bandgap, which ensures a very low off-current. The threshold voltage is sensitive to charge traps at the semiconductor-dielectric interface; a clean, well-passivated interface, as achieved with the OTS treatment, is crucial for a low threshold voltage.
Conclusion
This compound serves as an exceptional and versatile platform for developing high-performance organic semiconductors. Through a straightforward N-alkylation reaction, its solubility can be tailored for solution-based processing, enabling the fabrication of OFETs via techniques like spin-coating. The protocols detailed in this guide provide a robust framework for synthesizing a soluble derivative, 9-Octyl-3,6-diphenyl-9H-carbazole, and subsequently fabricating and characterizing p-type OFETs. The inherent electronic properties of the diphenylcarbazole core lead to devices with good hole mobility and high on/off ratios, making it a promising candidate for applications in flexible electronics, sensors, and display backplanes.
References
- 1. New organic semiconductors based on the carbazole core: synthesis and application in optoelectronic devices [diposit.ub.edu]
- 2. ntu-sp.primo.exlibrisgroup.com [ntu-sp.primo.exlibrisgroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Degradation Mechanisms of 3,6-Diphenyl-9H-carbazole in OLED Devices
Welcome to the technical support center for researchers, scientists, and professionals in drug development working with 3,6-Diphenyl-9H-carbazole (DPC) in Organic Light-Emitting Diode (OLED) applications. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the degradation mechanisms of DPC. By understanding the root causes of device instability, you can optimize your experimental designs and enhance the operational lifetime of your OLEDs.
Section 1: Frequently Asked Questions (FAQs) - Understanding DPC Degradation
This section addresses common questions about the stability and degradation of DPC in OLED devices, providing concise answers grounded in scientific principles.
Q1: What are the primary degradation pathways for this compound (DPC) in an operating OLED?
A1: The degradation of DPC in OLEDs is a multi-faceted process primarily driven by a combination of excitonic, thermal, and electrochemical stress. The key mechanisms include:
-
Exciton-Induced Degradation: High-energy excitons (both singlet and triplet) formed in the emissive layer can lead to the cleavage of the relatively weak C-N bond within the carbazole moiety.[1][2] This dissociation is a significant intrinsic degradation pathway.
-
Exciton-Polaron Annihilation (TPA): The interaction between a triplet exciton and a polaron (a charged DPC molecule) can release substantial energy, leading to molecular fragmentation.[2][3] This process is a major contributor to the formation of defects and non-radiative recombination centers.
-
Photodegradation: Exposure to high-energy light, particularly UV radiation, can induce C-N bond cleavage in carbazole-based materials, leading to a decrease in photoluminescence quantum yield.[1]
-
Thermal Degradation: Joule heating during device operation can accelerate chemical degradation processes and induce morphological changes in the DPC film, such as crystallization, which can create current leakage pathways.[4][5]
-
Electrochemical Instability: DPC radical cations and anions, formed during charge injection and transport, can be chemically reactive and participate in irreversible dimerization or other side reactions, altering the material's electronic properties.[6][7]
Q2: My DPC-based OLED is showing a rapid decrease in luminance. What are the likely causes?
A2: Rapid luminance decay is a common issue that can often be traced back to several factors:
-
Material Purity: Impurities in the DPC source material can act as charge traps or quenching sites, leading to accelerated degradation.[8]
-
Charge Carrier Imbalance: An imbalance between injected electrons and holes can lead to an accumulation of one type of charge carrier, increasing the probability of exciton-polaron annihilation and subsequent material degradation.[7]
-
Interfacial Instability: Degradation is often most pronounced at the interfaces between different organic layers, such as the emissive layer (EML) and the electron transport layer (ETL).[9] The accumulation of excitons and polarons at these interfaces can accelerate local degradation.
-
Poor Film Morphology: A non-uniform or crystalline DPC film can lead to localized high current densities and increased Joule heating, accelerating degradation.[1][5]
-
Environmental Contamination: Inadequate encapsulation can expose the device to oxygen and moisture, which can chemically degrade the organic materials and the cathode, leading to the formation of "dark spots" and a rapid loss of emissive area.[10]
Q3: I'm observing a change in the color (electroluminescence spectrum) of my DPC-based OLED over time. What does this indicate?
A3: A shift in the electroluminescence (EL) spectrum, often a red-shift, is a classic indicator of material degradation. This can be attributed to:
-
Molecular Aggregation: Exciton-induced aggregation of DPC molecules can occur during device operation. These aggregates can have different emissive properties than isolated molecules, often emitting at longer wavelengths.[1][9][11]
-
Formation of Emissive Degradation Products: Some of the chemical byproducts resulting from the degradation of DPC may themselves be emissive, but at different wavelengths than the parent DPC molecule.[10] For example, the formation of complexes between aggregated DPC and molecules from adjacent layers can introduce new emissive states.[1]
-
Changes in the Recombination Zone: Degradation can alter the charge transport properties of the organic layers, causing the electron-hole recombination zone to shift to a different location within the device, potentially leading to emission from a different material or from an exciplex formed at an interface.
Q4: How do the phenyl substituents at the 3 and 6 positions of the carbazole core influence the stability of DPC?
A4: The phenyl groups at the 3 and 6 positions of the carbazole core play a crucial role in the material's properties and stability. Their influence is multifaceted:
-
Extended π-Conjugation: The phenyl groups extend the π-conjugation of the carbazole core, which is beneficial for charge transport.[12]
-
Steric Hindrance: The bulky phenyl groups can provide steric hindrance that helps to prevent close packing and crystallization of the DPC molecules, thereby improving the morphological stability of the thin film.[1]
-
Electronic Effects: The position of substituents on the carbazole ring significantly affects the molecule's electronic properties and stability. For instance, different substitution patterns can alter the bond dissociation energy of the C-N bond, impacting the material's intrinsic stability.[7] Research on related carbazole derivatives has shown that modifying the substitution positions can significantly impact device lifetime.
Section 2: Troubleshooting Guides
This section provides structured troubleshooting guides for common experimental problems encountered when working with DPC in OLEDs.
Guide 1: Investigating Rapid Luminance Decay
Objective: To identify the root cause of unexpectedly short operational lifetimes in DPC-based OLEDs.
Workflow:
Caption: Workflow for troubleshooting rapid luminance decay.
Detailed Steps:
-
Verify DPC Purity:
-
Rationale: Impurities can act as non-radiative recombination centers, accelerating luminance loss.
-
Protocol:
-
Analyze the DPC source material using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any impurities.
-
If impurities are detected, purify the DPC using techniques such as temperature-gradient sublimation or recrystallization.
-
Fabricate a new device with the purified DPC and compare its lifetime to the original device.
-
-
-
Analyze Film Morphology:
-
Rationale: Poor film quality can lead to inconsistent current flow and localized heating.
-
Protocol:
-
Use Atomic Force Microscopy (AFM) to examine the surface morphology of the DPC layer in both pristine and degraded devices. Look for signs of crystallization or increased surface roughness in the degraded device.[1]
-
Optimize deposition parameters (e.g., substrate temperature, deposition rate) to promote the formation of a smooth, amorphous film.
-
-
-
Evaluate Charge Balance:
-
Rationale: An excess of either holes or electrons can lead to increased exciton-polaron annihilation.
-
Protocol:
-
Fabricate a series of devices with varying thicknesses of the hole transport layer (HTL) and electron transport layer (ETL) to systematically alter the charge balance within the emissive layer.
-
Measure the current-voltage-luminance (J-V-L) characteristics and operational lifetimes of these devices to identify the optimal layer thicknesses for balanced charge injection.
-
-
-
Investigate Interfacial Stability:
-
Rationale: The EML/ETL interface is often a primary site of degradation.
-
Protocol:
-
Introduce a thin interlayer with suitable energy levels between the DPC emissive layer and the ETL. This can help to confine excitons within the EML and prevent deleterious interactions at the interface.
-
Compare the lifetime of the device with the interlayer to a control device without the interlayer.
-
-
-
Check Encapsulation Integrity:
-
Rationale: Exposure to ambient air can cause rapid and irreversible damage.
-
Protocol:
-
Inspect the encapsulation layer for any visible defects or delamination.
-
Ensure that the encapsulation process is performed in a controlled, inert atmosphere (e.g., a glovebox with low oxygen and moisture levels).
-
Consider using more robust encapsulation techniques, such as thin-film encapsulation, for improved device stability.
-
-
Guide 2: Analyzing Spectral Instability (Color Shift)
Objective: To determine the cause of changes in the EL spectrum of a DPC-based OLED during operation.
Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Perceiving the influence of phenyl-carbazole isomers on sulfone/thioxanthone-based D–A–D hosts: realizing efficient red-phosphorescent OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. tytlabs.co.jp [tytlabs.co.jp]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. nbinno.com [nbinno.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 3,6-Diphenyl-9H-carbazole Film Morphology for Enhanced Mobility
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for 3,6-Diphenyl-9H-carbazole (DPC) films. This guide is designed for researchers and scientists aiming to maximize charge carrier mobility by controlling film morphology. DPC is a promising organic semiconductor, and its performance in electronic devices is intrinsically linked to the structural order within the thin film.[1] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you achieve consistent, high-performance films.
Troubleshooting Guide: From Low Mobility to High Performance
This section addresses common experimental issues in a question-and-answer format, providing a systematic approach to problem-solving.
Issue 1: My DPC film exhibits very low charge carrier mobility despite using high-purity material.
Symptoms:
-
Measured mobility values are orders of magnitude lower than literature values.
-
High degree of variability in mobility measurements across the same sample or between different batches.
-
Device characteristics suggest a high density of trap states (e.g., large subthreshold swing in transistors).
Potential Causes & Solutions:
-
Cause A: Amorphous or Poorly Ordered Film Morphology. The primary determinant of charge transport in organic semiconductors is the degree of intermolecular order. Charge carriers "hop" between adjacent molecules, and this process is most efficient when the π-systems of the molecules are closely and regularly packed. An amorphous film, akin to a disordered pile of bricks, presents a tortuous and energetically unfavorable path for charges, leading to low mobility.
-
Solution: Implement Post-Deposition Annealing.
-
Thermal Annealing: This is the most common method to improve crystallinity.[2][3] Heating the film above its glass transition temperature (Tg) provides the molecules with sufficient thermal energy to reorient themselves into a more thermodynamically stable, ordered state.[2][4] This process reduces defects, minimizes grain boundaries, and enhances the π-π stacking crucial for efficient charge transport.[5][6]
-
Solvent Vapor Annealing (SVA): Exposing the film to a saturated vapor of a specific solvent can also induce crystallization. The solvent vapor plasticizes the film, increasing molecular mobility and allowing for rearrangement into ordered domains. The choice of solvent is critical, as different solvents can promote different packing motifs.[7]
-
-
-
Cause B: Unfavorable Processing Conditions during Deposition. The initial morphology is cast the moment the film is formed. Sub-optimal deposition parameters can lock the molecules into a disordered state that is difficult to rectify later.
-
Solution: Optimize Deposition Parameters.
-
For Solution-Based Deposition (e.g., Spin-Coating, Doctor Blading): The solvent system is paramount. Solvents with very high vapor pressure can evaporate too quickly, "freezing" the molecules in a disordered state before they can self-assemble.[8] Conversely, a solvent that is a poor match for the substrate can lead to dewetting and the formation of aggregates instead of a uniform film.[8] Experiment with solvents of varying polarity and boiling points (e.g., chlorobenzene, o-xylene) to control the evaporation rate and film formation dynamics.[8][9]
-
For Vacuum Thermal Evaporation (VTE): The substrate temperature during deposition is a key parameter. Holding the substrate at an elevated temperature can provide surface-adsorbed molecules with enough energy to diffuse and find low-energy, crystalline sites, promoting layer-by-layer growth of an ordered film.
-
-
Workflow for Diagnosing Low Mobility
The following diagram outlines a logical workflow for troubleshooting low mobility in DPC films.
References
- 1. nbinno.com [nbinno.com]
- 2. Evolving Morphology and Excited State Dynamics During Deposition and Thermal Annealing of Organic Thin Films [scholarsbank.uoregon.edu]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Thermal Annealing On the Morphology of Polymer–Fullerene Blends for Organic Solar Cells | Stanford Synchrotron Radiation Lightsource [www-ssrl.slac.stanford.edu]
- 5. Three-dimensional carbazole-based dendrimers: model structures for studying charge transport in organic semiconductor films - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Revealing the underlying solvent effect on film morphology in high-efficiency organic solar cells through combined ex situ and in situ observations - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Enhancing the Thermal Stability of 3,6-Diphenyl-9H-Carbazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Diphenyl-9H-carbazole derivatives. This guide is designed to provide field-proven insights and troubleshooting assistance for one of the most critical parameters in your material design: thermal stability. The longevity and operational performance of advanced materials, particularly in organic electronics, are directly tied to their ability to withstand thermal stress. This document offers a structured approach to diagnosing and solving common stability issues encountered during your research.
Troubleshooting Guide: Diagnosing and Resolving Thermal Instability
This section addresses specific experimental issues in a question-and-answer format, providing both the underlying cause and actionable solutions.
Q1: My device's electroluminescence spectrum is shifting to longer wavelengths and degrading rapidly under operation. What is the likely degradation pathway for my this compound derivative?
A1: This is a classic sign of material degradation, often induced by a combination of electrical bias and thermal stress. The primary culprits are typically exciton-induced decomposition and molecular aggregation.
-
Causality: In devices like OLEDs, the recombination of electrons and holes creates high-energy species called excitons. The energy of these excitons, particularly for blue-emitting materials, can be comparable to or greater than the bond dissociation energy of weaker bonds within your molecule. The Carbon-Nitrogen (C-N) bond in the carbazole core is often susceptible to this, leading to homolytic cleavage.[1][2][3] This bond-breaking creates radical species that are highly reactive and can lead to the formation of non-emissive degradation products or species that emit at lower energies (longer wavelengths).[2][4]
-
Secondary Mechanism - Aggregation: Under prolonged operation, exciton-polaron interactions can induce molecular aggregation.[5] These aggregates can act as quenching centers or form new emissive states at longer wavelengths, shifting the device's color profile and reducing its quantum efficiency.[1][2]
Troubleshooting Steps:
-
Re-evaluate Molecular Design: Consider introducing bulky substituents, such as tert-butyl groups, on the peripheral phenyl rings or at the 9-position.[6] This increases steric hindrance, which can physically shield the susceptible C-N bond and prevent the close molecular packing that leads to aggregation.
-
Increase Triplet Energy: Ensure the triplet energy (ET) of your carbazole host is sufficiently high, especially in phosphorescent OLEDs. This prevents energy transfer from the dopant back to the host, which can accelerate host degradation.
-
Device Architecture Optimization: Insert a thin interlayer with appropriate energy levels between the emissive layer (EML) and the electron transport layer (ETL) to confine excitons within the EML and reduce charge accumulation at the interface, a common site for degradation.[4]
Q2: My Thermogravimetric Analysis (TGA) shows a significant mass loss at a much lower temperature than anticipated for a carbazole scaffold. What's causing this premature decomposition?
A2: While the carbazole core is inherently robust, premature decomposition is almost always linked to impurities or a specific, destabilizing functional group introduced during synthesis.
-
Causality - Impurities: The most common cause is residual impurities from the synthesis process. These can include:
-
Unreacted Starting Materials: Incomplete reactions leave starting materials that are less stable than the final product.
-
Residual Catalysts: Palladium catalysts from Suzuki or Buchwald-Hartwig coupling reactions, if not thoroughly removed, can catalyze decomposition at elevated temperatures.
-
Isomeric Impurities: Commercial carbazole can contain isomers that are less stable and may initiate degradation.[7]
-
-
Causality - Molecular Structure: Certain functional groups, while electronically desirable, may possess weak bonds that fragment first. For instance, some aliphatic chains used to enhance solubility can be less stable than the aromatic core.
Troubleshooting Steps:
-
Rigorous Purification: Implement multi-step purification protocols. Column chromatography followed by temperature-gradient sublimation is the gold standard for achieving the high purity (>99.9%) required for electronic applications.[6]
-
Purity Analysis: Use multiple techniques to verify purity. While NMR and Mass Spectrometry confirm the structure, High-Performance Liquid Chromatography (HPLC) is essential for quantifying trace impurities.
-
Structural Modification: If a specific substituent is the weak point, consider replacing it with a more robust alternative. For example, replacing a long alkyl chain with a bulky, branched one like 2-ethylhexyl or incorporating it into a more rigid structure can improve stability.[8]
Q3: My material has a high decomposition temperature (Td), but the thin films show morphological changes (crystallization) upon heating, as confirmed by AFM. Why is this happening and how can I prevent it?
A3: You are observing a disconnect between chemical stability (Td) and morphological stability, which is governed by the glass transition temperature (Tg). A high Td prevents bond breaking, but a low Tg allows the molecules in the amorphous solid state to gain enough mobility to rearrange and crystallize, which is detrimental to device performance.
-
Causality: The glass transition temperature (Tg) is the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery, viscous state. For thin-film devices, a Tg well above the operating temperature is crucial to maintain a stable, uniform morphology. Materials with planar structures and low rotational barriers tend to have lower Tg values.
-
Solution - Molecular Design for High Tg: The key is to restrict molecular motion in the solid state.
-
Introduce Steric Hindrance: Incorporating bulky, three-dimensional groups (e.g., tert-butylphenyl, adamantyl) disrupts planar packing and raises the energy barrier for molecular rotation.[9]
-
Increase Molecular Rigidity: Creating more rigid, non-planar molecular architectures can significantly elevate Tg. Synthesizing derivatives with highly twisted structures or linking multiple carbazole units can achieve this.[10][11]
-
Utilize Imide Functionalization: Introducing imide moieties is a known strategy to dramatically improve thermal stability, often yielding Tg values between 142-182 °C.[12]
-
Frequently Asked Questions (FAQs)
-
Q: What is the difference between Decomposition Temperature (Td) and Glass Transition Temperature (Tg)?
-
A: Decomposition Temperature (Td) is a measure of chemical stability. It is the temperature at which the molecule's covalent bonds begin to break, leading to irreversible mass loss. It is typically measured using Thermogravimetric Analysis (TGA) as the temperature at which 5% weight loss occurs. Glass Transition Temperature (Tg) is a measure of morphological stability in amorphous materials. It is a reversible, second-order phase transition where the material changes from a hard, glassy state to a softer, rubbery state. It is measured using Differential Scanning Calorimetry (DSC).[13][14] For device applications, you need both a high Td and a high Tg.
-
-
Q: How do substituents at the 3,6- and 9-positions of the carbazole core generally influence thermal stability?
-
A: Substituents have a profound and predictable impact:
-
3,6-Positions: Attaching aromatic rings like phenyl groups at these positions extends the π-conjugated system and adds rigidity to the core structure, which is foundational for high thermal stability.[15] Further functionalization on these phenyl groups with bulky units like tert-butyl enhances solubility and raises Tg by preventing aggregation.[6]
-
9-Position (Nitrogen): This position is critical for tuning solubility and morphological stability. Attaching a large aryl group (like another phenyl) is more effective at increasing Tg than a simple alkyl chain because it hinders rotation around the C-N bond.[16] Introducing bulky groups at this position is a primary strategy for creating stable amorphous films.
-
-
-
Q: Aside from thermal degradation, should I be concerned about photochemical instability?
-
A: Yes, absolutely. Photochemical degradation can occur even at room temperature when the material is exposed to ambient light, especially UV radiation.[17] The energy from absorbed photons can be sufficient to induce reactions like C-N bond cleavage, similar to exciton-induced degradation in a device.[1][2] Some carbazole derivatives can also undergo photochemical rearrangements, such as a photo-Fries rearrangement, which alters their chemical structure and photophysical properties.[18] It is crucial to handle and store these materials in dark or amber vials and under an inert atmosphere to prevent both photo-oxidation and photochemical degradation.
-
Data Summary: Thermal Properties of Selected Carbazole Derivatives
The following table summarizes experimentally determined thermal properties for various carbazole derivatives to provide a comparative baseline.
| Compound/Derivative Class | Td (5% weight loss, °C) | Tg (°C) | Key Structural Feature | Reference |
| 9-Alkyl-3-[N-(9-alkylcarbazol-3-yl)-N-(4-methylpyridin-2-yl)amino]carbazoles | 349 - 488 | N/A | Introduction of pyridinyl fragments | [8] |
| Oxetane-functionalized carbazole derivatives | > 360 | 142 - 165 | Incorporation of oxetane groups and bulky aryl substituents | [11] |
| Carbazole-diimide derivatives | ~ 450 | 142 - 182 | Imide functionalization | [12] |
| 3,6-di[3-(methoxypyridin-3-yl)carbazol-9-yl]carbazoles | > 488 | Amorphous | Large, multi-carbazole fragment structure | [8] |
| tert-butylphenyl carbazole derivatives | 456 - 491 | 172 - 232 | Bulky tert-butylphenyl groups | [13] |
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide a clear visual representation of key processes.
Common Degradation Pathway
This diagram illustrates the exciton-induced homolytic cleavage of the C-N bond, a primary degradation mechanism in many carbazole-based materials used in OLEDs.
Caption: Exciton-induced C-N bond cleavage degradation pathway.
Workflow for Enhancing Thermal Stability
This flowchart outlines a systematic approach for a research project focused on improving the thermal stability of a novel this compound derivative.
Caption: Systematic workflow for improving material thermal stability.
Key Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Temperature (Td)
Objective: To determine the temperature at which the compound begins to chemically decompose.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and solvent-free. Place 3-5 mg of the purified powder into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Set the atmosphere to a continuous flow of inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a constant rate, typically 10 °C/min, up to a final temperature well above the expected decomposition (e.g., 600-800 °C).
-
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the Td, which is conventionally defined as the temperature at which 5% of the initial mass has been lost.
-
Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition (Tg)
Objective: To identify the glass transition temperature and other phase transitions like melting (Tm) and crystallization (Tc).
Methodology:
-
Sample Preparation: Hermetically seal 3-5 mg of the purified, dry powder in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Use a continuous flow of inert gas (e.g., Nitrogen at 50 mL/min).
-
Thermal Program (Heat-Cool-Heat Cycle):
-
First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a temperature above the expected Tg and Tm but below Td (e.g., 300 °C) at a rate of 10 °C/min. This step removes the sample's thermal history.
-
Cool: Cool the sample rapidly (e.g., at 20 °C/min) back to the starting temperature. This quenches the sample into an amorphous state.
-
Second Heat: Ramp the temperature again at 10 °C/min. The Tg is observed during this second heating scan as a step-like change in the heat flow curve.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature.
-
The Tg is determined as the midpoint of the inflection in the baseline of the second heating scan.[19]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two decades of carbazole–triarylborane hybrids in optoelectronics - Materials Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QM00238A [pubs.rsc.org]
- 11. Synthesis and Thermal, Photophysical, Electrochemical Properties of 3,3-di[3-Arylcarbazol-9-ylmethyl]oxetane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thermally stable carbazole-diimides as hole transport materials for organic light-emitting devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Photochemical degradation of polyhalogenated carbazoles in hexane by sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The photochemistry and photophysics of benzoyl-carbazole - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 19. d-nb.info [d-nb.info]
Technical Support Center: Strategies to Minimize Fluorescence Quenching in 3,6-Diphenyl-9H-carbazole Materials
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Diphenyl-9H-carbazole and its derivatives. This guide is designed to provide in-depth troubleshooting and practical strategies to overcome the common challenge of fluorescence quenching. By understanding the underlying mechanisms and implementing the targeted solutions presented here, you can enhance the performance and reliability of your fluorescent materials.
Frequently Asked Questions (FAQs)
Q1: What is fluorescence quenching and why is it a problem for my this compound materials?
A1: Fluorescence quenching refers to any process that decreases the intensity of fluorescence emission from a substance.[1] For this compound, a highly fluorescent material, quenching can significantly diminish its performance in applications like organic light-emitting diodes (OLEDs), sensors, and bio-imaging.[2][3] The primary causes of quenching in these materials are aggregation-caused quenching (ACQ) and excimer formation, which occur when molecules in close proximity interact in a way that promotes non-radiative decay pathways.[4]
Q2: What is the difference between Aggregation-Caused Quenching (ACQ) and excimer formation?
A2: Both phenomena are related to intermolecular interactions at high concentrations or in the solid state.
-
Aggregation-Caused Quenching (ACQ): This is a broader term describing the reduction of fluorescence intensity due to the formation of molecular aggregates.[4] In these aggregates, strong intermolecular forces, such as π-π stacking, create pathways for the excited state energy to be dissipated non-radiatively (as heat) instead of being emitted as light.[4][5]
-
Excimer Formation: An excimer is a short-lived excited-state dimer formed between an excited molecule and a ground-state molecule of the same species.[6][7] Excimers have a lower energy level than the excited monomer and often decay non-radiatively or emit light at a longer, red-shifted wavelength, leading to a decrease in the desired fluorescence.[4][6]
Q3: How can I determine if my this compound derivative is experiencing ACQ?
A3: A concentration-dependent fluorescence study is the most straightforward method. By systematically increasing the concentration of your material in a solution and measuring the fluorescence spectrum at each step, you can identify ACQ. If ACQ is occurring, you will typically observe a decrease in the fluorescence quantum yield and potentially a red-shift in the emission maximum as the concentration increases.[4]
Q4: Can the solvent I use affect the fluorescence of my carbazole material?
A4: Absolutely. The polarity of the solvent can significantly influence the fluorescence properties of carbazole derivatives.[8][9] For many donor-acceptor type carbazole molecules, increasing solvent polarity can lead to a red-shift in the emission spectrum due to the stabilization of the intramolecular charge transfer (ICT) excited state.[5][10] In some cases, specific solvent interactions, like hydrogen bonding, can also introduce non-radiative decay pathways and quench fluorescence.[5][11]
Troubleshooting Guides
Here we address specific experimental issues with causal explanations and actionable protocols.
Issue 1: My this compound derivative has high fluorescence in dilute solution but is very weak in the solid state (thin film or powder).
Root Cause Analysis:
This is a classic presentation of Aggregation-Caused Quenching (ACQ) . The planar structure of the carbazole core and the phenyl substituents allows for significant π-π stacking in the condensed phase. This close packing of molecules creates non-radiative decay channels, effectively "turning off" the fluorescence you observe in dilute solution where the molecules are isolated.[4] The formation of excimers, which are excited-state dimers, is a primary mechanism of ACQ in these systems.[4][12][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low solid-state fluorescence.
Experimental Protocols:
Protocol 1: Introducing Steric Hindrance through Molecular Design
-
Rationale: By chemically modifying the this compound scaffold to include bulky substituents, you can physically prevent the molecules from packing closely together. This steric hindrance disrupts π-π stacking and minimizes excimer formation.[14][15][16]
-
Procedure:
-
Synthesis: Synthesize derivatives of this compound by adding bulky groups such as tert-butyl, mesityl, or triphenylamine moieties to the phenyl rings or the carbazole nitrogen.[14][15] For example, using 3,6-di(tert-butyl)-9H-carbazole as a starting material can yield derivatives with significant steric bulk.[17]
-
Characterization: Prepare thin films or powders of the newly synthesized, sterically hindered derivatives.
-
Photophysical Measurement: Measure the solid-state photoluminescence quantum yield (PLQY) and compare it to the parent (un-substituted) compound. A significant increase in PLQY indicates successful mitigation of ACQ.
-
Protocol 2: Matrix Isolation
-
Rationale: Dispersing the carbazole derivative at a low concentration within a wide band-gap, optically inert host matrix physically separates the fluorescent molecules, preventing aggregation.
-
Procedure:
-
Material Selection: Choose a suitable host material that is transparent in the absorption and emission range of your carbazole derivative (e.g., Polymethyl methacrylate (PMMA), Polystyrene (PS), or specific host materials for OLEDs like CBP).
-
Sample Preparation (Solution Casting):
-
Prepare a solution of the host polymer (e.g., 10 wt% PMMA in toluene).
-
Prepare a separate stock solution of your this compound derivative.
-
Create a series of blended solutions with varying low concentrations of the carbazole derivative (e.g., 0.1 wt%, 1 wt%, 5 wt%) in the polymer solution.
-
Spin-coat or drop-cast the blended solutions onto a suitable substrate (e.g., quartz or glass slide) to form thin films.
-
-
Analysis: Measure the fluorescence intensity and quantum yield of the films. You should observe a significant increase in fluorescence compared to a neat film of the pure carbazole derivative.
-
Issue 2: The fluorescence emission of my carbazole derivative unexpectedly shifts to a longer wavelength (red-shifts) and broadens at higher concentrations.
Root Cause Analysis:
This spectral change is a strong indicator of excimer formation .[12][13] In dilute solutions, you observe the characteristic emission from the monomeric (single molecule) excited state. As concentration increases, the probability of an excited molecule encountering a ground-state molecule to form an excimer increases. This excimer state is lower in energy, resulting in a broader, structureless, and red-shifted emission band.[6]
Troubleshooting Workflow:
Caption: Diagnostic and mitigation workflow for excimer formation.
Experimental Protocols:
Protocol 3: Concentration-Dependent Fluorescence Spectroscopy
-
Rationale: To confirm excimer formation, you need to systematically track the evolution of the emission spectrum as a function of concentration.
-
Procedure:
-
Stock Solution: Prepare a concentrated stock solution of your this compound derivative in a suitable solvent (e.g., THF, Toluene).
-
Serial Dilution: Perform a series of precise dilutions to create samples spanning a wide concentration range (e.g., from 10⁻⁷ M to 10⁻³ M).
-
Spectroscopic Measurement:
-
Carefully measure the fluorescence emission spectrum for each concentration using a fluorometer.
-
Ensure the excitation wavelength and all instrument settings (e.g., slit widths) are kept constant.
-
-
Data Analysis:
-
Normalize the spectra to the peak of the monomer emission (the blue-shifted peak).
-
Plot the spectra overlaid. You should observe the intensity of the monomer peak decrease while a new, red-shifted, and broader peak (the excimer emission) grows in with increasing concentration.
-
The presence of an isoemissive point (a wavelength where the molar emissivity of the monomer and excimer are equal) is a strong confirmation of a two-state system (monomer and excimer).
-
-
Quantitative Data Summary:
| Concentration | Monomer Emission Max (nm) | Excimer Emission Max (nm) | Relative Quantum Yield |
| 10⁻⁷ M | ~420 | Not Observed | 1.00 |
| 10⁻⁶ M | ~420 | Not Observed | 0.98 |
| 10⁻⁵ M | ~422 | ~480 (shoulder) | 0.85 |
| 10⁻⁴ M | ~425 | ~490 | 0.60 |
| 10⁻³ M | Weak | ~495 | 0.35 |
| Note: Wavelengths are illustrative and will vary based on the specific derivative and solvent. |
Issue 3: The fluorescence quantum yield of my carbazole material is lower than expected, even in dilute solution.
Root Cause Analysis:
If aggregation and excimer formation are ruled out (i.e., the issue persists at very low concentrations), other quenching mechanisms may be at play:
-
Solvent Effects: The choice of solvent can dramatically impact fluorescence. Polar solvents can sometimes stabilize non-emissive charge-transfer states or engage in interactions like hydrogen bonding that provide a non-radiative decay pathway.[10][11]
-
Presence of Quenchers: Impurities in the solvent or the sample itself can act as quenchers. Dissolved molecular oxygen is a very common and efficient quencher of fluorescence.[1] Similarly, trace amounts of isomeric impurities in the carbazole starting material have been shown to drastically alter photophysical properties.[18][19]
-
Intramolecular Motion: For some carbazole derivatives, especially those with flexible side chains or rotatable bonds, energy can be lost through intramolecular vibrations or rotations in the excited state, a non-radiative decay process that competes with fluorescence.[20][21]
Troubleshooting Workflow:
Protocol 4: Solvent Screening and Degassing
-
Rationale: To determine if solvent interactions or dissolved oxygen are the culprits, it is essential to test the material in a range of solvents and under oxygen-free conditions.
-
Procedure:
-
Solvent Screening:
-
Prepare dilute solutions (e.g., 10⁻⁶ M) of your carbazole derivative in a series of solvents with varying polarities (e.g., Hexane, Toluene, THF, Dichloromethane, Acetonitrile, DMSO).
-
Measure the absorption and emission spectra, and calculate the fluorescence quantum yield in each solvent.
-
A significant variation in quantum yield with solvent polarity points to solvent-dependent quenching mechanisms.[10]
-
-
Degassing:
-
Choose a solvent in which the material is fluorescent.
-
Measure the fluorescence intensity of the solution.
-
Degas the solution by bubbling an inert gas (e.g., high-purity Argon or Nitrogen) through it for 15-20 minutes.
-
Immediately cap the cuvette and re-measure the fluorescence intensity. An increase in intensity after degassing confirms quenching by dissolved oxygen.
-
-
Protocol 5: Purity Analysis and Recrystallization
-
Rationale: Ensuring the purity of your starting materials and final compound is critical, as even trace impurities can act as potent quenchers or introduce alternative emissive states.[18][22]
-
Procedure:
-
Purity Check: Analyze your this compound material using techniques like High-Performance Liquid Chromatography (HPLC) and ¹H NMR to identify any impurities.
-
Purification: If impurities are detected, purify the material using appropriate methods such as column chromatography or multiple rounds of recrystallization.
-
Re-evaluation: Re-measure the photophysical properties of the purified material. An increase in quantum yield would indicate that quenching was due to impurities.
-
References
- 1. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]
- 2. watsonchem.com [watsonchem.com]
- 3. Design, synthesis, molecular docking and biological evaluation of new carbazole derivatives as anticancer, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Optical properties and fluorescence quenching of carbazole containing (D–π–A) push–pull chromophores by silver nanoparticles: a detailed insight via a ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA25741K [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. researchgate.net [researchgate.net]
- 10. Carbazole fluorophore with an imidazole/thiazole unit: contrasting stimuli-induced fluorescence switching, water-sensing and deep-blue emission - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence Sensors Based on Hydroxycarbazole for the Determination of Neurodegeneration-Related Halide Anions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Controlling excimer formation in indolo[3,2,1-jk]carbazole/9H-carbazole based host materials for RGB PhOLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Frontiers | 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence [frontiersin.org]
- 15. 2,7-Carbazole Derived Organoboron Compounds: Synthesis and Molecular Fluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A comparative study of carbazole-based thermally activated delayed fluorescence emitters with different steric hindrance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Carbazole isomers induce ultralong organic phosphorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chemrxiv.org [chemrxiv.org]
- 20. Protonation-induced fluorescence modulation of carbazole-based emitters - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00438G [pubs.rsc.org]
- 21. Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Organic persistent room temperature phosphorescence enabled by carbazole impurity [frontiersin.org]
purification techniques to remove impurities from 3,6-Diphenyl-9H-carbazole
Technical Support Center: 3,6-Diphenyl-9H-carbazole Purification
Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, medicinal chemists, and materials scientists who require this versatile building block in its highest purity for applications ranging from organic light-emitting diodes (OLEDs) to advanced pharmaceutical intermediates.[1] Achieving high purity is critical, as even trace impurities can dramatically alter the photophysical properties and biological activity of the final products.[2] This document provides in-depth, field-proven answers to common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A: The impurity profile largely depends on the synthetic route, which is commonly a Suzuki coupling reaction between 3,6-dibromocarbazole and phenylboronic acid.[3] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual 3,6-dibromocarbazole and phenylboronic acid.
-
Mono-substituted Intermediates: 3-bromo-6-phenyl-9H-carbazole is a common process-related impurity.
-
Homocoupling Byproducts: Biphenyl, formed from the self-coupling of phenylboronic acid.
-
Catalyst Residues: Trace amounts of the palladium catalyst used in the coupling reaction.
-
Isomeric Impurities: If the initial carbazole starting material is not pure, isomers such as 1,8- or 2,7-disubstituted carbazoles may be present and are often challenging to remove.[4]
Q2: Why is ultra-high purity (>99.5%) so critical for my application?
A: For applications in organic electronics, such as OLEDs, the purity of this compound is paramount.[1] Its role as a host or intermediate material means that impurities can act as charge traps or quenching sites, which severely degrades device efficiency, color purity, and operational lifetime.[2] In drug development, unidentified impurities can lead to inaccurate biological activity data and pose significant safety risks.
Q3: What are the primary purification techniques for this compound?
A: The three most effective and widely used techniques are:
-
Recrystallization: Excellent for removing minor impurities and achieving high crystalline purity, provided a suitable solvent is found.[5]
-
Flash Column Chromatography: The workhorse for separating components of a mixture with differing polarities, especially for removing starting materials and byproducts from the crude reaction mixture.[6]
-
High-Vacuum Sublimation: A final polishing step for achieving the highest purity (>99.9%) required for electronics applications. This method is effective for thermally stable compounds.[7]
Q4: Which analytical methods are best for confirming the purity of my final product?
A: A multi-technique approach is always recommended for a comprehensive assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying purity and detecting closely related isomers or byproducts.[4][8]
-
Melting Point Analysis: A sharp and elevated melting point range compared to the crude material is a good indicator of purity.[9] The melting point for pure this compound is reported to be around 184-186°C.[10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight.[4]
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique but can be fraught with challenges. Here are solutions to common problems.
Q: My compound "oiled out" during cooling instead of forming crystals. What happened and how can I fix it?
A: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This is typically because the compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities that depress the melting point.[12][13]
Solutions:
-
Re-heat and Add More Solvent: Re-heat the mixture until the oil redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation.[13]
-
Slow Down the Cooling Process: Rapid cooling encourages precipitation over crystallization.[12] Allow the flask to cool slowly on the benchtop, insulated by a few paper towels, before moving it to an ice bath.[9]
-
Change the Solvent System: If oiling persists, the solvent is likely unsuitable. Choose a solvent with a lower boiling point or use a mixed-solvent system.
Q: No crystals have formed even after the solution has cooled completely. What should I do?
A: This is a classic case of either using too much solvent or the solution becoming supersaturated.[5]
Solutions:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction fails, you have likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (10-20%) to increase the concentration, and then allow it to cool again.[13]
Q: My final product has a low yield. What are the likely causes?
A: Low recovery is a common issue and can often be traced back to a few key steps.
Causes & Solutions:
-
Excessive Solvent: Using significantly more than the minimum amount of hot solvent required for dissolution will leave a large portion of your product in the mother liquor.[12] Solution: Always aim for the minimum volume of boiling solvent.
-
Premature Filtration: Collecting the crystals before crystallization is complete. Solution: Ensure the flask has reached room temperature and then been thoroughly chilled in an ice bath for at least 15-20 minutes before filtering.[15]
-
Washing with Warm Solvent: Washing the collected crystals with room-temperature or warm solvent will redissolve some of your product.[5] Solution: Always wash the crystals with a minimal amount of ice-cold solvent.
Protocol 1: Optimized Recrystallization of this compound
-
Solvent Selection: In a test tube, test the solubility of ~20 mg of crude product in various solvents. An ideal solvent will dissolve the compound when hot but show low solubility at room temperature.[5] (See Table 1 for suggestions).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent in portions while stirring until the solid just dissolves.[14]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a spatula tip of activated charcoal, and boil for 2-3 minutes. The charcoal adsorbs colored impurities.[16]
-
Hot Filtration: To remove the charcoal or any insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed flask.[16]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.[17]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent.[15]
-
Drying: Dry the purified crystals in a vacuum oven.
| Solvent/System | Boiling Point (°C) | Notes |
| Toluene | 111 | Good for dissolving non-polar compounds. Slow evaporation. |
| Dichloromethane (DCM) | 40 | Low boiling point, good for many organics. Often used in recrystallization.[18] |
| Ethanol | 78 | A common choice for recrystallizing carbazole derivatives.[18][19] |
| Hexane / Ethyl Acetate | Variable | A mixed-solvent system can be effective. Dissolve in hot ethyl acetate and add hot hexane until cloudy. |
| Xylene | ~140 | Can be effective but high boiling point may cause oiling out.[20] |
| Table 1: Potential Solvents for Recrystallization |
Troubleshooting Guide: Flash Column Chromatography
Q: I'm getting poor separation on the column. My desired product is co-eluting with an impurity.
A: Poor separation, or low resolution, is a frequent problem that can be solved by systematic optimization.
Solutions:
-
Optimize the Mobile Phase: This is the most critical factor. Your goal is to find a solvent system where your product has an Rf value of ~0.2-0.3 on a TLC plate.[14]
-
If the spots are too high on the TLC (high Rf), the eluent is too polar. Decrease the proportion of the polar solvent (e.g., ethyl acetate).
-
If the spots are too low (low Rf), the eluent is not polar enough. Increase the proportion of the polar solvent.
-
-
Check Column Loading: Overloading the column is a common cause of poor separation.[2] As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1 to 50:1 for difficult separations.
-
Sample Loading Technique: For best results, dissolve your crude product in a minimal amount of solvent (ideally the eluent) and load it onto the column in a narrow band. Alternatively, use "dry loading": adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting free-flowing powder onto the column.[21]
Q: My compound is "streaking" down the column instead of forming a tight band.
A: Streaking or "tailing" indicates an undesirable interaction between your compound and the stationary phase, or a solubility issue.
Solutions:
-
Check Solubility: Ensure your compound is fully soluble in the mobile phase. If not, it will precipitate and redissolve as it moves down the column, causing streaking. You may need to choose a different eluent system.
-
Deactivate the Silica: Standard silica gel is slightly acidic due to silanol (Si-OH) groups. The nitrogen on the carbazole ring is weakly basic and can interact with these sites. Adding a small amount of a base like triethylamine (0.1-1%) to the eluent can neutralize these active sites and improve peak shape.[22]
-
Use an Alternative Stationary Phase: If streaking persists, consider using a less acidic stationary phase like neutral alumina.[16][23]
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine the optimal eluent. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[6] Aim for an Rf of 0.2-0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel. This can be done as a "slurry" (wet packing) with the initial eluent or by carefully pouring dry silica gel into the column (dry packing) and then running solvent through.[21] Ensure the packing is uniform and free of cracks or air bubbles.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent. Carefully add the sample to the top of the silica bed. Alternatively, use the dry loading method described above.[2][24]
-
Elution: Add the mobile phase to the top of the column and apply gentle pressure (with a pump or inert gas) to achieve a steady flow. Collect the eluting solvent in fractions.[2]
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, provides good resolution for most compounds.[23] |
| Eluent System | Hexane / Ethyl Acetate or Hexane / Dichloromethane | Offers a good polarity range for separating aromatic compounds.[25] |
| TLC Rf Target | 0.2 - 0.3 | Provides the best separation on a column and ensures the compound does not elute too quickly or too slowly.[14] |
| Silica:Sample Ratio | 30:1 to 50:1 (w/w) | Higher ratios are needed for more difficult separations to prevent column overloading.[2] |
| Table 2: Typical Parameters for Column Chromatography Purification |
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 56525-79-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Tips and Tricks for the Lab: Column Choices - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. ossila.com [ossila.com]
- 11. echemi.com [echemi.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 14. benchchem.com [benchchem.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 16. benchchem.com [benchchem.com]
- 17. atlantis-press.com [atlantis-press.com]
- 18. rsc.org [rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
- 20. researchgate.net [researchgate.net]
- 21. orgsyn.org [orgsyn.org]
- 22. benchchem.com [benchchem.com]
- 23. cup.edu.cn [cup.edu.cn]
- 24. chromtech.com [chromtech.com]
- 25. rsc.org [rsc.org]
Validation & Comparative
A Comparative Analysis of 3,6-Diphenyl-9H-Carbazole Derivatives in Perovskite Solar Cells: A Guide for Researchers
The rapid evolution of perovskite solar cells (PSCs) has positioned them at the forefront of next-generation photovoltaic research. Achieving high power conversion efficiencies (PCEs) and long-term stability in these devices is critically dependent on the judicious selection of each functional layer. The hole-transporting material (HTM) plays a pivotal role in efficiently extracting and transporting positive charge carriers from the perovskite absorber layer to the electrode while simultaneously blocking electrons. For years, 2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenylamino)-9,9′-spirobifluorene (spiro-OMeTAD) has been the benchmark HTM. However, its complex multi-step synthesis and high cost are significant hurdles for the commercialization of PSCs.[1] This has spurred the exploration of alternative HTMs, with carbazole-based derivatives emerging as a particularly promising class due to their excellent thermal stability, high hole mobility, and synthetic accessibility.[2][3]
This guide provides an in-depth comparative analysis of a specific and highly promising subclass: 3,6-diphenyl-9H-carbazole derivatives. We will delve into their structure-property relationships, benchmark their performance against spiro-OMeTAD using experimental data, and provide detailed protocols to aid researchers in their synthesis and device integration.
The this compound Core: A Versatile Scaffold for High-Performance HTMs
The this compound core offers a robust and tunable platform for designing efficient HTMs. The carbazole unit itself is an excellent hole-transporting moiety, and the strategic placement of phenyl groups at the 3 and 6 positions allows for the extension of the π-conjugated system. This extended conjugation is crucial for delocalizing the highest occupied molecular orbital (HOMO), which in turn influences the material's energy levels and hole mobility. Furthermore, the nitrogen atom at the 9-position and the para-positions of the phenyl rings provide convenient handles for introducing various functional groups to fine-tune the material's optoelectronic and physical properties.
Core chemical structure of this compound.
Comparative Performance Analysis of this compound Derivatives
The efficacy of an HTM is primarily judged by its contribution to the overall performance of the PSC, which is quantified by the power conversion efficiency (PCE) and its constituent parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The following table summarizes the performance of several this compound derivatives in comparison to the benchmark, spiro-OMeTAD.
| Hole Transporting Material (HTM) | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | HOMO Level (eV) | Hole Mobility (cm²/Vs) | Reference |
| spiro-OMeTAD (Standard) | ~1.0 - 1.15 | ~22 - 25 | ~70 - 80 | ~17 - 22+ | -5.1 to -5.2 | 2 x 10⁻⁴ - 1 x 10⁻³ | [2] |
| KZRD | 1.08 | 23.5 | 80.1 | 20.40 | -5.25 | 4.5 x 10⁻⁴ | [2] |
| Cz-OMeDPA | 1.12 | 22.8 | 78.0 | 20.0 | -5.12 | 3.1 x 10⁻⁵ | [1] |
| 2Cz-OMeDPA | 1.13 | 22.7 | 79.0 | 20.2 | -5.10 | 3.2 x 10⁻⁶ | [1] |
| SGT-405 | 1.02 | 21.5 | 67.0 | 14.79 | -5.16 | - | [4][5] |
| DCZH | - | - | - | - | -5.26 | - | [6] |
Note: The performance of HTMs can vary depending on the specific perovskite composition, device architecture, and fabrication conditions. The data presented here are from high-performing devices reported in the literature to provide a comparative benchmark.
Structure-Property Relationships: The Key to Performance
The variations in the photovoltaic performance of the different this compound derivatives can be attributed to the influence of their molecular structure on their electronic and physical properties.
-
Substituents on the Phenyl Rings: The introduction of electron-donating groups, such as the methoxy groups in Cz-OMeDPA, can raise the HOMO energy level, which can improve the alignment with the valence band of the perovskite, facilitating more efficient hole extraction and leading to a higher Voc.[1] In contrast, electron-withdrawing groups can lower the HOMO level.[7]
-
Alkyl Chains at the 9-Position: The nature of the alkyl chain at the 9-position of the carbazole core influences the solubility and film-forming properties of the HTM. For instance, the 2-ethylhexyl group is often used to enhance solubility and prevent aggregation, leading to smoother and more uniform films.[8] This is critical for achieving good interfacial contact with the perovskite layer and preventing short circuits.
-
Molecular Architecture: The overall molecular architecture, such as the star-shaped design of SGT-405, can impact the material's charge transport properties and morphology.[4] While a three-arm structure can potentially enhance intermolecular charge hopping pathways, it can also lead to challenges in achieving optimal film morphology.
Experimental Protocols
To facilitate further research and development, this section provides detailed experimental protocols for the synthesis of a representative this compound derivative and the fabrication of a high-performance perovskite solar cell.
Synthesis of a 3,6-Bis(diphenylamino)-9H-carbazole Derivative (A Representative Protocol)
This protocol is a general representation based on common synthetic routes like the Buchwald-Hartwig amination.
General synthesis workflow for 3,6-bis(diphenylamino)-9-alkyl-9H-carbazole.
Step-by-Step Procedure:
-
Alkylation of 3,6-Dibromocarbazole:
-
To a solution of 3,6-dibromo-9H-carbazole in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate) and an alkylating agent (e.g., 2-ethylhexyl bromide).
-
Heat the reaction mixture at a specified temperature (e.g., 80 °C) for a set duration (e.g., 12 hours) under an inert atmosphere (e.g., nitrogen).
-
After completion, cool the reaction mixture and pour it into water to precipitate the product.
-
Filter, wash with water, and dry the crude 3,6-dibromo-9-alkyl-9H-carbazole.
-
-
Buchwald-Hartwig Amination:
-
In a reaction vessel under an inert atmosphere, combine the 3,6-dibromo-9-alkyl-9H-carbazole, diphenylamine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(t-Bu)₃), and a base (e.g., sodium tert-butoxide) in an anhydrous solvent (e.g., toluene).
-
Heat the mixture to reflux for a specified time (e.g., 24 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure 3,6-bis(diphenylamino)-9-alkyl-9H-carbazole.
-
Characterize the final product using NMR spectroscopy and mass spectrometry.
-
Fabrication of a Perovskite Solar Cell (n-i-p architecture)
This protocol describes the fabrication of a standard n-i-p planar perovskite solar cell.
Workflow for perovskite solar cell fabrication.
Step-by-Step Procedure:
-
Substrate Cleaning:
-
Clean fluorine-doped tin oxide (FTO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath.
-
Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ on the FTO substrate by spin-coating a precursor solution (e.g., titanium diisopropoxide bis(acetylacetonate) in 1-butanol) and then anneal at a high temperature (e.g., 500 °C).
-
-
Perovskite Layer Deposition:
-
Prepare a perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent mixture).
-
Spin-coat the perovskite precursor solution onto the TiO₂ layer in a nitrogen-filled glovebox.
-
During spinning, drip an anti-solvent (e.g., chlorobenzene) onto the substrate to induce uniform crystallization.
-
Anneal the film on a hotplate (e.g., at 100 °C) to form the perovskite crystal structure.
-
-
Hole Transport Layer (HTL) Deposition:
-
Prepare a solution of the this compound derivative HTM in a solvent like chlorobenzene, often with additives such as lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) and 4-tert-butylpyridine (t-BP).
-
Spin-coat the HTM solution onto the perovskite layer.
-
-
Metal Contact Deposition:
-
Deposit a top metal contact, typically 80-100 nm of gold (Au), by thermal evaporation through a shadow mask to define the active area of the solar cell.
-
-
Characterization:
-
Measure the current density-voltage (J-V) characteristics of the fabricated PSCs under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator to determine the photovoltaic parameters.
-
Energy Level Alignment: A Critical Factor for Device Performance
Efficient charge extraction and transport in a PSC are governed by the energy level alignment of the different layers. The HOMO level of the HTM should be well-aligned with the valence band maximum (VBM) of the perovskite to ensure efficient hole transfer, while its lowest unoccupied molecular orbital (LUMO) level should be significantly higher than the conduction band minimum (CBM) of the perovskite to effectively block electrons.
Typical energy level alignment in a perovskite solar cell.
Conclusion and Future Outlook
This compound derivatives have demonstrated their immense potential as a cost-effective and high-performance alternative to spiro-OMeTAD in perovskite solar cells. Their synthetic versatility allows for the fine-tuning of their electronic and physical properties, leading to devices with impressive power conversion efficiencies. The continued exploration of novel substituents and molecular architectures based on this core structure is a promising avenue for further advancing the efficiency and stability of perovskite solar cells, bringing them closer to widespread commercialization. Future research should focus on developing derivatives with even higher hole mobility and optimized energy levels, as well as improving their long-term stability within the device stack.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 3,6-Diphenyl-9H-carbazole Scaffolds in High-Performance Blue OLEDs
The quest for stable, efficient, and deep-blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in display and solid-state lighting technologies. The performance of blue-emitting materials directly impacts the color gamut, efficiency, and operational lifetime of full-color displays.[1] At the heart of this challenge lies the design of robust organic semiconductor materials, particularly the host material within the emissive layer, which must possess a high triplet energy and facilitate balanced charge transport.
Among the myriad of molecular scaffolds explored, carbazole derivatives have emerged as a dominant class of materials, prized for their excellent hole-transporting capabilities and high thermal stability.[2] This guide provides an in-depth performance evaluation of the 3,6-Diphenyl-9H-carbazole (DPhCz) core structure, not as a standalone material, but as a foundational blueprint for a class of high-performance host materials for blue phosphorescent OLEDs (PhOLEDs). We will dissect its synthesis, compare its functionalized derivatives against industry-standard hosts, and provide validated experimental protocols for device fabrication and characterization.
Part 1: The Molecular Blueprint: this compound
The this compound moiety is a pivotal building block in organic electronics.[3] Its unique molecular structure, featuring phenyl groups at the 3 and 6 positions of the carbazole core, offers an extended π-conjugation system. This extension is fundamental to facilitating efficient charge transport and exciton recombination, which directly translates to improved electroluminescence.[3] While rarely used as a simple host itself, its true value lies in its role as a versatile intermediate that allows for further functionalization to precisely tune the electronic and optical properties of advanced OLED materials.[3]
Molecular Structure and Photophysical Properties
The defining feature of the DPhCz scaffold is its rigid, planar carbazole core, which imparts high thermal stability, and its electron-rich nature, which promotes efficient hole transport. The phenyl substituents extend this conjugation, influencing the material's energy levels. Derivatives built upon this core are designed to achieve a high triplet energy (ET), typically above 2.8 eV, which is essential to confine the excitons on a blue-emitting phosphorescent guest, such as Iridium(III) bis(4,6-difluorophenylpyridinato-N,C2')picolinate (FIrpic), and prevent efficiency loss through reverse energy transfer.
Synthesis Protocol: Double Suzuki-Miyaura Cross-Coupling
The synthesis of this compound and its derivatives is reliably achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers high yields and excellent functional group tolerance, making it a staple in the synthesis of complex organic materials. The following protocol details the synthesis of a 3,6-diarylcarbazole from its dibrominated precursor.
Causality: The choice of a palladium catalyst like Pd(PPh₃)₄ and a suitable base (e.g., K₂CO₃) is critical. The palladium catalyst facilitates the key steps of oxidative addition and reductive elimination, while the base activates the boronic acid for the crucial transmetalation step.[2] The reaction is performed under an inert atmosphere to prevent the degradation of the catalyst and the oxidative homocoupling of the boronic acid.[4]
Experimental Protocol:
-
Reagent Preparation: In a Schlenk flask, combine 3,6-Dibromo-9H-carbazole (1.0 equivalent), Phenylboronic acid (2.2-2.5 equivalents), and finely powdered Potassium Carbonate (K₂CO₃) (4.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1 ratio). Bubble the inert gas through the solution for 15-20 minutes for thorough deoxygenation. Finally, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to yield the pure this compound.
Caption: Synthesis workflow for this compound via Suzuki Coupling.
Part 2: Performance Evaluation in Blue OLEDs
While this compound provides a robust core, strategic functionalization is key to unlocking elite performance. By substituting different functional groups at the 3, 6, and 9 positions, researchers can precisely modulate charge transport characteristics, triplet energy, and morphological stability.
Comparative Analysis with Standard Hosts
To contextualize the performance of DPhCz-based materials, we first compare them against two widely used host materials: 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP ) and 1,3-Bis(N-carbazolyl)benzene (mCP ).
-
CBP: A historically significant host, CBP exhibits good hole transport. However, its relatively low triplet energy (ET ≈ 2.56 eV) is insufficient to confine excitons on high-energy blue phosphors like FIrpic (ET ≈ 2.65 eV), leading to significant efficiency losses.[1]
-
mCP: With its meta-linkage, mCP possesses a high triplet energy (ET ≈ 2.91 eV), making it a suitable host for blue phosphorescent emitters.[4] It has become a benchmark material in blue OLED research.
| Host Material | Triplet Energy (ET) | Max. External Quantum Efficiency (EQE) | Emitter | Reference |
| CBP | ~2.56 eV | Low (due to energy back-transfer) | FIrpic | [1] |
| mCP | ~2.91 eV | ~11.4% (Solution-processed) | FIrpic | [5] |
| SiCz | 2.99 eV | 21.0% | Ir(dbfmi) | [6] |
| PO9 | 2.99 eV | 17.2% | Ir(dbfmi) | [6] |
Performance of 3,6-Disubstituted-9-Phenylcarbazole Derivatives
A systematic study by Adachi et al. reveals the potent influence of substituents on the 9-phenylcarbazole core.[6] Two key derivatives were investigated as hosts for the deep-blue phosphorescent emitter mer-tris(N-dibenzofuranyl-N′-methylimidazole)iridium(III) [Ir(dbfmi)]:
-
SiCz: 9-phenyl-3,6-bis(triphenylsilyl)-9H-carbazole
-
PO9: 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole
Both SiCz and PO9, built upon the DPhCz framework, exhibit a high triplet energy of 2.99 eV , effectively confining the triplet excitons of the Ir(dbfmi) emitter (ET = 2.89 eV).[6] However, their device performance differs significantly, underscoring the importance of substituent choice.
| Host Material | Max. EQE (%) | Power Efficiency (lm W⁻¹) at 100 cd m⁻² | Driving Voltage (V) at 100 cd m⁻² | CIE (x, y) |
| SiCz | 21.0 | 21.7 | 3.40 | (0.15, 0.18) |
| PO9 | 17.2 | 15.6 | 4.12 | (0.15, 0.18) |
Data sourced from[6]
Analysis of Causality:
The superior performance of the SiCz -based device, achieving a remarkable maximum EQE of 21.0% and a high power efficiency of 21.7 lm W⁻¹, can be attributed to several factors.[6] The bulky triphenylsilyl groups in SiCz likely improve the morphological stability of the emissive layer and promote a more balanced charge carrier injection and transport. In contrast, while the diphenylphosphine oxide groups in PO9 also ensure a high triplet energy, the overall charge balance within the device is less optimal, leading to a slightly lower efficiency and a higher driving voltage.[6] These results powerfully demonstrate that by starting with the this compound blueprint and strategically adding functional groups, it is possible to create host materials that significantly outperform standard benchmarks.
Part 3: Experimental Validation - From Material to Device
A material's potential is only realized through robust and reproducible device fabrication and testing. This section provides a self-validating, step-by-step protocol for creating and evaluating a multilayer blue PhOLED using vacuum thermal evaporation.
OLED Device Fabrication Protocol
Vacuum thermal evaporation is the industry-standard method for depositing the thin organic layers required for high-performance OLEDs.[7]
Protocol:
-
Substrate Cleaning: Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates. Clean them sequentially in an ultrasonic bath with detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol (15 minutes each). Finally, treat the substrates with UV-Ozone for 10 minutes to increase the work function of the ITO and improve hole injection.
-
Chamber Pump-down: Load the cleaned substrates and the organic materials into a high-vacuum thermal evaporation chamber. Evacuate the chamber to a base pressure of < 5 x 10⁻⁶ Torr.
-
Layer Deposition: Deposit the organic and metal layers sequentially onto the substrate through a shadow mask to define the device area. The deposition rates should be carefully controlled using quartz crystal microbalances.
-
Hole Injection Layer (HIL): Deposit 10 nm of Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane (TAPC).
-
Hole Transport Layer (HTL): Deposit 40 nm of N,N′-dicarbazolyl-3,5-benzene (mCP).
-
Emissive Layer (EML): Co-evaporate the host material (e.g., SiCz) and the blue phosphorescent emitter (e.g., 10 wt% FIrpic or Ir(dbfmi)). The typical thickness is 20-30 nm.
-
Electron Transport Layer (ETL): Deposit 40 nm of Tris(3-(3-pyridyl)mesityl)borane (3TPYMB).
-
Electron Injection Layer (EIL): Deposit 1 nm of Lithium Fluoride (LiF).
-
Cathode: Deposit 100 nm of Aluminum (Al).
-
-
Encapsulation: Immediately transfer the completed devices into a nitrogen-filled glovebox without exposure to air or moisture. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to prevent degradation.
Caption: Layered structure of a typical blue phosphorescent OLED.
Device Characterization Protocol
To evaluate the performance of the fabricated devices, a series of electrical and optical measurements are required.[8]
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Use a source measure unit (SMU) connected to a calibrated photodiode or spectrometer. Apply a forward bias voltage sweep to the device and simultaneously measure the current density (J) flowing through it and the resulting luminance (L).
-
Efficiency Calculations: From the J-V-L data, calculate the key efficiency metrics:[6]
-
Current Efficiency (cd/A): Luminance divided by Current Density.
-
Power Efficiency (lm/W): Calculated from the current efficiency and the operating voltage.
-
External Quantum Efficiency (EQE, %): The ratio of photons emitted to electrons injected. This requires a calibrated integrating sphere setup for accurate measurement.[6]
-
-
Electroluminescence (EL) Spectrum and CIE Coordinates: Measure the emitted light spectrum using a spectrometer at a constant driving current. From the spectrum, calculate the Commission Internationale de l'Eclairage (CIE) 1931 color coordinates (x, y) to quantify the color purity.
-
Operational Lifetime: Test the device stability by applying a constant current to achieve an initial luminance (e.g., 100 or 1000 cd/m²) and monitor the time it takes for the luminance to decay to a certain percentage of its initial value (e.g., LT₉₅ or LT₅₀).
Conclusion
This compound is more than just a single compound; it is a versatile and powerful molecular scaffold that has enabled the development of a new generation of high-performance host materials for blue OLEDs. While seldom used in its base form, its derivatives, such as SiCz and PO9, demonstrate how strategic functionalization of this core structure can lead to materials with high triplet energies, balanced charge transport, and excellent device efficiencies that surpass traditional benchmarks. The systematic approach of synthesizing derivatives, followed by rigorous device fabrication and characterization as detailed in this guide, provides a clear and validated pathway for researchers to engineer and evaluate novel materials capable of meeting the demanding requirements for future display and lighting applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bard.cm.utexas.edu [bard.cm.utexas.edu]
- 4. benchchem.com [benchchem.com]
- 5. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
- 6. Effect of substituents in a series of carbazole-based host-materials toward high-efficiency carbene-based blue OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. 3,6-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
A Senior Application Scientist's Guide to Benchmarking 3,6-Diphenyl-9H-carbazole Against Other Carbazole-Based Hole-Transporting Materials
For researchers, scientists, and professionals in drug development and materials science, the pursuit of more efficient and stable perovskite solar cells (PSCs) is a paramount objective. A critical component in the architecture of these next-generation photovoltaic devices is the hole-transporting material (HTM). For years, spiro-OMeTAD has been the benchmark HTM, but its complex synthesis and high cost have driven the exploration for viable alternatives. Among the most promising candidates are carbazole-based HTMs, which offer a compelling combination of low cost, excellent chemical stability, and tunable functionalities.[1]
This guide provides an in-depth technical comparison of 3,6-Diphenyl-9H-carbazole and its derivatives against other prominent carbazole-based HTMs. By synthesizing data from peer-reviewed literature, this document aims to equip researchers with the necessary information to make informed decisions in the selection and design of HTMs for high-performance PSCs.
The Rise of Carbazole-Based Hole-Transporting Materials
Carbazole and its derivatives have emerged as a versatile class of organic semiconductors.[2] Their rigid and planar structure, coupled with high hole mobility and thermal stability, makes them ideal candidates for facilitating the efficient extraction and transport of positive charge carriers (holes) from the perovskite absorber layer to the electrode.[3] The 3,6-disubstitution pattern on the carbazole core, in particular, allows for the straightforward introduction of various functional groups to fine-tune the material's electronic and physical properties.[1]
Performance Benchmark: this compound and its Contemporaries
It is crucial to note that the performance of HTMs can be influenced by several factors, including the specific perovskite composition, device architecture, and fabrication protocols. Therefore, the data presented below should be considered within the context of the respective studies.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm2] | Fill Factor (FF) [%] | Reference |
| spiro-OMeTAD (Benchmark) | 18.36 | 1.085 | 21.38 | 73 | [4] |
| 3,6-disubstituted carbazole derivative (KZRD) | 20.40 | - | - | - | [5] |
| V886 | 16.91 | 1.085 | 21.38 | 73 | [4] |
| 2Cz-OMeDPA | ~20 | - | - | - | [6] |
| SGT-405 | 14.79 | - | - | - | [7] |
Note: "-" indicates data not available in the cited sources.
In-Depth Analysis of Featured Carbazole-Based HTMs
This compound Derivatives
Derivatives of this compound have demonstrated significant promise. For instance, the donor-acceptor type carbazole derivative KZRD has achieved a high power conversion efficiency of 20.40%.[5] The introduction of diphenylamine groups at the 3 and 6 positions of the carbazole core in related molecules enhances the hole-transporting properties and contributes to the overall device performance. The extended π-conjugation offered by the phenyl substituents can lead to improved charge mobility and better energy level alignment with the perovskite layer.
V886
V886 is another notable carbazole-based HTM that has been reported to yield a PCE of 16.91%, which is comparable to that of spiro-OMeTAD under similar conditions.[4] Its relatively simple synthesis and good performance make it an attractive, cost-effective alternative to the more complex spiro-OMeTAD.
2Cz-OMeDPA
Branched carbazole derivatives, such as 2Cz-OMeDPA, have been developed to enhance the amorphous nature of the HTM layer, which is beneficial for forming uniform and defect-free films. These materials have shown impressive performance, with PCEs reaching around 20%.[6] The branched structure can help to prevent crystallization and improve the morphological stability of the HTM layer.
Experimental Protocols: A Guide to Synthesis and Device Fabrication
To ensure the reproducibility and validity of research findings, detailed and standardized experimental procedures are essential. The following sections provide a comprehensive overview of the synthesis of 3,6-disubstituted carbazoles and the fabrication of perovskite solar cells.
Synthesis of this compound via Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of 3,6-diarylcarbazoles.[8][9] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organic halide.
Materials:
-
3,6-Dibromocarbazole
-
Phenylboronic acid
-
Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Sodium carbonate)
-
Solvent (e.g., Toluene, Ethanol, Water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, combine 3,6-dibromocarbazole, phenylboronic acid (2.2 equivalents), and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas. Repeat this process three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Add the degassed solvent system to the flask, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Caption: Suzuki coupling reaction for the synthesis of this compound.
Fabrication of Perovskite Solar Cells
The following is a generalized protocol for the fabrication of a standard n-i-p planar perovskite solar cell.
Materials:
-
FTO-coated glass substrates
-
Electron transport layer (ETL) precursor (e.g., SnO2)
-
Perovskite precursor solution (e.g., a mix of FAI, PbI2, MABr, and PbBr2 in DMF:DMSO)
-
Hole-transporting material (HTM) solution (e.g., this compound derivative in chlorobenzene with additives like Li-TFSI and t-BP)
-
Metal for top electrode (e.g., Gold or Silver)
Procedure:
-
Substrate Cleaning: Clean the FTO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
ETL Deposition: Deposit the electron transport layer (e.g., SnO2) onto the FTO substrate via spin-coating, followed by annealing.
-
Perovskite Layer Deposition: In a nitrogen-filled glovebox, spin-coat the perovskite precursor solution onto the ETL. During spinning, an anti-solvent (e.g., chlorobenzene) is dripped onto the substrate to induce uniform crystallization. The film is then annealed.
-
HTL Deposition: Spin-coat the HTM solution onto the perovskite layer.
-
Electrode Deposition: Deposit the metal top electrode (e.g., 80-100 nm of gold) via thermal evaporation through a shadow mask.
Caption: General workflow for the fabrication of a perovskite solar cell.
Molecular Structures
Caption: Molecular structures of spiro-OMeTAD, this compound, V886, and 2Cz-OMeDPA.
Conclusion and Future Outlook
3,6-disubstituted carbazole derivatives, including this compound, represent a highly promising class of hole-transporting materials for perovskite solar cells. Their performance is competitive with, and in some cases, may surpass the current industry standard, spiro-OMeTAD, while offering the significant advantages of simpler synthesis and lower cost. The ability to fine-tune their optoelectronic properties through molecular design at the 3, 6, and 9 positions of the carbazole core provides a vast chemical space for further optimization.
Future research should focus on systematic studies that directly compare a wide range of carbazole-based HTMs under standardized device fabrication and testing protocols. This will enable a more definitive ranking of their performance and a deeper understanding of the structure-property relationships that govern their efficacy. Furthermore, long-term stability studies are crucial to assess the commercial viability of these materials. The continued development of novel carbazole-based HTMs holds immense potential for advancing the efficiency, stability, and commercial scalability of perovskite solar cell technology.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Carbazole-based D–A type hole transport materials to enhance the performance of perovskite solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. 14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. | Semantic Scholar [semanticscholar.org]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Long-Term Operational Stability of Carbazole-Based OLED Devices
For distribution to: Researchers, scientists, and drug development professionals venturing into optoelectronics.
Introduction: The Enduring Role of Carbazole in Organic Electronics
Since the inception of organic light-emitting diodes (OLEDs), the carbazole moiety has remained a cornerstone in the design of high-performance materials. Its inherent electron-rich nature, high triplet energy, and excellent hole-transporting properties make it a versatile building block for various components within an OLED device stack.[1] The subject of this guide, 3,6-Diphenyl-9H-carbazole, and its derivatives are frequently employed as host materials in phosphorescent OLEDs (PhOLEDs), where they facilitate efficient energy transfer to guest emitter molecules. However, the long-term operational stability of these devices remains a critical bottleneck, particularly for demanding applications like displays and solid-state lighting. This guide provides an in-depth assessment of the factors governing the operational stability of devices based on this compound and its analogues, offering a comparative analysis with alternative materials and detailing the experimental protocols required for rigorous evaluation.
Understanding Operational Stability: Key Metrics and Causality
The operational lifetime of an OLED is typically quantified by the time it takes for the initial luminance to decrease to a certain percentage. The most common metrics are:
-
T95: Time to 95% of initial luminance.
-
T50: Time to 50% of initial luminance (half-life).
These values are highly dependent on the initial brightness at which the device is tested. A fundamental understanding of the causes of luminance decay is crucial for designing stable devices. The degradation of OLEDs is a multifaceted issue stemming from a combination of intrinsic and extrinsic factors. Intrinsic degradation mechanisms, which are the focus of this guide, are inherent to the organic materials and the device architecture. These include:
-
Chemical Degradation: The formation of non-emissive species due to bond cleavage, dimerization, or other chemical reactions within the organic layers under electrical stress.[2]
-
Morphological Changes: Crystallization, aggregation, or phase separation of the organic materials over time, leading to the formation of charge traps and quenching sites.[3]
-
Interfacial Instability: Degradation at the interfaces between different organic layers or between organic layers and electrodes, disrupting charge injection and transport.
The choice of host material is paramount in mitigating these degradation pathways. An ideal host should possess not only suitable electronic properties (high triplet energy, balanced charge transport) but also high electrochemical and morphological stability.
Comparative Analysis of Carbazole-Based Host Materials
While specific long-term stability data for pristine this compound is not extensively reported in publicly available literature, we can draw valuable insights from closely related and widely studied carbazole derivatives that serve as industry benchmarks. The following table summarizes the operational stability of devices employing various carbazole-based host materials.
| Host Material | Emitter | Initial Luminance (cd/m²) | T50 Lifetime (hours) | Key Observations |
| CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) | Ir(ppy)₃ (Green) | 1000 | ~100 - 500 | A widely used reference host. Prone to morphological instability and C-N bond cleavage under electrical stress.[3] |
| mCBP (3,3'-Di(9H-carbazol-9-yl)biphenyl) | FIrpic (Blue) | 1000 | ~100 - 300 | Another common host, often used in blue PhOLEDs. Also susceptible to degradation. |
| mDCzPF ("M"-type carbazole/fluorene) | PtNON (Blue) | Not Specified | >10x improvement over "V"-type pDCzPF | The meta-linkage in the "M"-type structure improves charge transport and significantly enhances operational lifetime.[4] |
| Pyridinyl-Carbazole Derivative (H2) | FIrpic (Blue) | 100 | Not specified (High EQE of 10.3%) | Demonstrates high efficiency, suggesting good charge balance which can contribute to improved stability.[5] |
| Bipolar Pyrazole-Carbazole Host (m-CzDPz) | Blue Phosphor | Not Specified | Not specified (High EQE of 26.8%) | Bipolar nature helps in balancing charge carriers, potentially leading to longer lifetimes.[6] |
Insights from the Comparison:
The data highlights a crucial trend: molecular design plays a pivotal role in enhancing operational stability. Simple carbazole derivatives like CBP and mCBP, while efficient, often exhibit limited lifetimes. In contrast, more complex structures incorporating fluorene moieties with specific linkage chemistries (mDCzPF) or bipolar functionalities (m-CzDPz) demonstrate significant improvements. This is attributed to better morphological stability, more balanced charge transport, and potentially higher bond dissociation energies.
Experimental Protocols for Assessing Operational Stability
To ensure the trustworthiness and reproducibility of stability assessments, standardized experimental protocols are essential.
Device Fabrication
A standardized device architecture is crucial for comparative studies. A typical bottom-emitting OLED structure is fabricated on a pre-cleaned indium tin oxide (ITO) coated glass substrate. The organic layers and the metal cathode are deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
Workflow for OLED Fabrication:
Caption: A generalized workflow for the fabrication of OLED devices.
Lifetime Measurement
The operational lifetime of the encapsulated devices is measured under a constant DC current density.
Step-by-Step Protocol:
-
Device Mounting: Mount the encapsulated OLED device onto a temperature-controlled stage in a light-tight measurement chamber.
-
Electrical Connection: Connect the device to a source measure unit (SMU).
-
Photodetector Placement: Position a calibrated photodiode or a spectrometer in front of the device to measure the luminance.
-
Initial Characterization: Measure the initial current density-voltage-luminance (J-V-L) characteristics of the device.
-
Constant Current Stress: Apply a constant current density to the device to achieve a specific initial luminance (e.g., 1000 cd/m²).
-
Data Logging: Continuously monitor and record the luminance and voltage as a function of time.
-
Lifetime Determination: The time at which the luminance drops to 95% (T95) and 50% (T50) of its initial value is determined from the logged data.
Diagram of Lifetime Measurement Setup:
Caption: A schematic of an OLED lifetime measurement setup.
Accelerated Aging Tests
To expedite the evaluation of highly stable materials, accelerated aging tests are employed. This involves stressing the devices at higher current densities and/or elevated temperatures. The relationship between lifetime and stress conditions can often be described by empirical models, such as the inverse power law for current acceleration.
Degradation Mechanisms of Carbazole-Based Materials
Understanding the "why" behind device failure is as important as quantifying the "how long." For carbazole-based materials, several degradation pathways have been identified:
-
Exciton-Induced Degradation: High-energy excitons, particularly in blue OLEDs, can lead to the cleavage of weak chemical bonds within the host molecules. The C-N bond in carbazole derivatives is often implicated as a vulnerable site.[7]
-
Aggregation and Crystallization: Under prolonged electrical stress and Joule heating, carbazole-based materials can undergo morphological changes, leading to the formation of aggregates or crystallites.[3] These act as quenching sites for excitons and traps for charge carriers, reducing device efficiency.
-
Formation of Radical Ions: The formation of unstable radical cations or anions of the carbazole molecules can initiate irreversible chemical reactions, leading to the creation of degradation products that impair device performance.
Degradation Pathway Diagram:
Caption: Key degradation pathways in carbazole-based OLEDs.
Strategies for Enhancing the Stability of Carbazole-Based Devices
The insights gained from degradation studies have led to the development of several strategies to improve the operational lifetime of carbazole-based OLEDs:
-
Molecular Design:
-
Steric Hindrance: Introducing bulky side groups to the carbazole core can prevent molecular aggregation and π-π stacking.
-
Increasing Bond Dissociation Energy: Strategic chemical modifications can strengthen vulnerable bonds like the C-N bond.
-
Bipolar Functionality: Incorporating both electron-donating (like carbazole) and electron-accepting moieties into a single molecule can lead to more balanced charge transport, reducing the accumulation of charge carriers and subsequent degradation.[6]
-
-
Device Engineering:
-
Host-Guest System Optimization: Careful selection of the host-guest combination to ensure efficient energy transfer and minimize exciton-polaron annihilation.
-
Interfacial Layers: The introduction of thin interlayers can improve charge injection and block excitons from reaching the transport layers, where they can cause degradation.
-
Tandem Architectures: Stacking multiple OLED units can reduce the current density required for a given brightness, thereby extending the device lifetime.
-
Conclusion and Future Outlook
While this compound and its derivatives continue to be highly relevant materials in the field of organic electronics, achieving long-term operational stability remains a key challenge. This guide has provided a framework for assessing and comparing the stability of devices based on these materials. The path forward lies in a synergistic approach combining rational molecular design with sophisticated device engineering. As our understanding of degradation mechanisms deepens, we can expect the development of next-generation carbazole-based materials that will enable OLEDs with the stability and longevity required for a wide range of demanding applications.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Novel Carbazole/Fluorene-Based Host Material for Stable and Efficient Phosphorescent OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Universal Host Materials for High-Efficiency Phosphorescent and Delayed-Fluorescence OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
A Senior Application Scientist's Guide to Photoluminescence Quantum Yield (PLQY) Measurement of 3,6-Diphenyl-9H-carbazole Derivatives
For researchers and professionals in materials science and drug development, the photoluminescence quantum yield (PLQY or Φ) is a critical parameter. It defines the efficiency of a material in converting absorbed light into emitted light, a cornerstone for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent bio-imaging probes.[1][2][3] The 3,6-diphenyl-9H-carbazole scaffold and its derivatives are of significant interest due to their robust thermal stability, high hole mobility, and excellent photophysical properties.[4] This guide provides a comprehensive comparison of their quantum yields, supported by a detailed, field-proven experimental protocol for accurate and reproducible measurements.
The Principle of Relative Quantum Yield Measurement
The PLQY is the ratio of photons emitted to photons absorbed.[5] While absolute methods using an integrating sphere provide a direct measurement, the relative method is often more accessible and, when performed correctly, highly reliable.[1][3][6] This technique benchmarks the fluorescence of an unknown sample against a well-characterized standard with a known quantum yield (Φ_std).[7][8][9][10]
The governing principle is straightforward: if a standard and a sample are measured under identical conditions and exhibit the same absorbance at the excitation wavelength, they absorb the same number of photons.[11] Consequently, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields. The relationship is formalized in the following equation:
Where:
-
Φ is the quantum yield.
-
I is the integrated area of the corrected fluorescence spectrum.
-
A is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
The subscripts x and st refer to the unknown sample and the standard, respectively.[2][12][13]
The diagram below illustrates the logical flow of this comparative method.
Comparative Performance of Carbazole Derivatives
3,6-disubstituted carbazole derivatives are prized for their high quantum yields, making them excellent candidates for optoelectronic applications.[14][15] The substitution pattern on the carbazole core significantly influences the photophysical properties. The table below summarizes the reported quantum yields for several this compound derivatives found in the literature.
| Compound Name | Solvent | Excitation λ (nm) | Quantum Yield (Φ) | Reference |
| 3,6-di-tert-butyl-9-phenylcarbazole | Chloroform | 350 | 0.83 | Gruzdev, et al. Russian Journal of General Chemistry, 2015.[15] |
| 3,6-di-tert-butyl-9-(4'-methoxycarbonyl)carbazole | Chloroform | 350 | 0.85 | Gruzdev, et al. Russian Journal of General Chemistry, 2015.[15] |
| 4-(3,6-di-tert-butyl-carbazol-9-yl)benzoic acid | Chloroform | 350 | 0.80 | Gruzdev, et al. Russian Journal of General Chemistry, 2015.[15] |
| Generic 3,6-disubstituted carbazoles (H1-H4) | Not Specified | Not Specified | High (implied) | Chen, et al. Chemistry – An Asian Journal, 2012.[16] (Used in DSSCs, implying efficient charge separation) |
Note: Data for the parent this compound was not explicitly found in the initial search, highlighting the importance of specific derivative data. The values above are for closely related, well-characterized structures.
Detailed Experimental Protocol
This protocol ensures a self-validating measurement by minimizing common sources of error, such as the inner filter effect and solvent artifacts.
Materials & Instrumentation
-
Instrumentation : Calibrated UV-Vis Spectrophotometer and a Spectrofluorometer with corrected emission spectra capabilities.
-
Standard Compound : Quinine sulfate dihydrate (Φ = 0.546 in 0.1 M H₂SO₄) is a widely accepted standard.[5] Alternatively, 9,10-diphenylanthracene (DPA) in cyclohexane (Φ ≈ 0.95-0.97) can be used for samples emitting in the blue region.[7]
-
Solvents : Spectroscopic grade solvents are mandatory. Ensure the solvent does not absorb at the excitation or emission wavelengths.[13] Common choices for carbazoles include cyclohexane, toluene, and chloroform.[15][17]
-
Cuvettes : Matched 1 cm path length quartz cuvettes.
Experimental Workflow Diagram
Step-by-Step Methodology
-
Preparation of Solutions :
-
Prepare a stock solution of the standard (e.g., 1x10⁻⁵ M quinine sulfate in 0.1 M H₂SO₄).
-
Prepare a stock solution of the carbazole derivative sample in a suitable solvent (e.g., cyclohexane).
-
From these stocks, prepare a series of at least five dilutions for both the standard and the sample.
-
-
Absorbance Measurement :
-
Record the UV-Vis absorption spectrum for each dilution of both the standard and the sample.
-
Scientist's Note (Causality) : It is critical that the absorbance at the chosen excitation wavelength (λ_ex) is kept below 0.1, and ideally below 0.05.[7][18] This minimizes the "inner filter effect," where emitted light is re-absorbed by other molecules in the solution, which would lead to an artificially low quantum yield reading.[7]
-
-
Fluorescence Measurement :
-
Select an excitation wavelength (λ_ex) where both the sample and standard have sufficient absorbance, avoiding the peak to minimize inner filter effects.
-
Using the exact same instrument parameters (e.g., excitation/emission slit widths, integration time) for all measurements, record the corrected emission spectrum for each dilution of the standard and the sample.[5]
-
Record the emission spectrum of a solvent blank to subtract any background signals (e.g., Raman scattering).
-
-
Data Analysis & Calculation :
-
For each spectrum, integrate the total area under the emission curve (I).
-
Create a plot of Integrated Fluorescence Intensity (y-axis) versus Absorbance at λ_ex (x-axis) for both the standard and the sample.
-
Trustworthiness Check : This plot must be linear and pass through the origin. A non-linear plot indicates the presence of aggregation, inner filter effects, or other concentration-dependent phenomena, invalidating the results.
-
Determine the gradient (slope, m) of the linear fit for both plots (m_x for the sample, m_st for the standard).
-
Calculate the quantum yield of the sample using the gradient-based formula, which is a more robust variation of the single-point equation:
-
Conclusion
The 3,6-disubstituted carbazole framework is a versatile platform for developing highly fluorescent materials. Accurate and reproducible quantum yield measurement is paramount for comparing the efficacy of different derivatives and guiding molecular design. By employing the detailed relative measurement protocol described herein—with its emphasis on optically dilute solutions and validation through linear regression—researchers can generate trustworthy and comparable data. This rigorous approach ensures that the reported performance metrics accurately reflect the intrinsic photophysical properties of these promising compounds.
References
- 1. ossila.com [ossila.com]
- 2. shimadzu.com [shimadzu.com]
- 3. jasco-global.com [jasco-global.com]
- 4. benchchem.com [benchchem.com]
- 5. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 6. edinst.com [edinst.com]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) [ouci.dntb.gov.ua]
- 9. [PDF] Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) | Semantic Scholar [semanticscholar.org]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. chem.uci.edu [chem.uci.edu]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. New organic dye based on a 3,6-disubstituted carbazole donor for efficient dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Refractive Index [macro.lsu.edu]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Charge Mobility of 3,6-Diphenyl-9H-carbazole and Other Leading Hole-Transporting Layers
In the landscape of organic electronics, particularly in devices like perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs), the hole-transporting layer (HTL) is a critical component governing overall efficiency and stability. An ideal HTL must exhibit high hole mobility to ensure the efficient extraction and transport of positive charge carriers from the active layer to the electrode.[1] This guide provides an in-depth comparison of the charge mobility of materials based on the 3,6-disubstituted carbazole scaffold, with a focus on 3,6-Diphenyl-9H-carbazole (DPhCz), against established HTLs such as Spiro-OMeTAD, PTAA, and PEDOT:PSS.
The Fundamental Importance of Charge Mobility
Charge carrier mobility (µ) is a measure of how quickly a charge carrier, such as a hole, can move through a material under the influence of an electric field. In PSCs, a high hole mobility in the HTL is directly linked to a high fill factor (FF) and, consequently, a higher power conversion efficiency (PCE). Efficient hole extraction minimizes charge recombination at the perovskite/HTL interface, a primary loss mechanism in these devices. Carbazole-based derivatives have emerged as a compelling class of compounds for HTLs, offering excellent thermal stability, facile synthesis, and intrinsically high hole mobility.[1][2]
Benchmarking Hole-Transporting Materials
This guide evaluates this compound, a foundational carbazole derivative, and compares its expected charge transport properties against industry-standard alternatives. While DPhCz is primarily recognized as a versatile building block for more complex HTMs, its inherent properties set a baseline for this class of materials.[3][4]
| Material | Chemical Structure | Typical Hole Mobility (cm² V⁻¹ s⁻¹) | Key Advantages | Key Disadvantages |
| This compound (DPhCz) & Derivatives |
| 10⁻⁶ to 10⁻⁵ (for derivatives)[5] | Excellent thermal stability, versatile for synthesis, good intrinsic charge transport properties.[2][6] | Base molecule requires functionalization for optimal performance; limited data on pristine mobility. |
| Spiro-OMeTAD |
| Pristine: ~10⁻⁵ to 2x10⁻⁴[7][8] Doped: ~10⁻⁴ to 10⁻³[9][10] | High PCE in devices, good film morphology. | Very low intrinsic mobility, requires chemical doping (e.g., LiTFSI), high cost, potential stability issues from dopants.[8][11] |
| PTAA |
| Pristine: ~3x10⁻⁵ to 4x10⁻³[7][10][12] | Higher intrinsic mobility than Spiro-OMeTAD, good thermal stability, excellent film formation.[7] | Can have lower charge extraction efficiency than doped Spiro-OMeTAD in some cases.[13] |
| PEDOT:PSS |
| ~10⁻⁵ to 10⁻³ (highly dependent on formulation) | High conductivity, solution processable, transparent.[14] | Acidic nature can degrade adjacent layers, hygroscopic, can lead to lower VOC and FF in some devices.[15] |
In-Depth Analysis of HTL Candidates
The Carbazole Scaffold: this compound (DPhCz)
The carbazole unit is an electron-rich aromatic heterocycle known for its robust thermal and chemical stability and excellent hole-transporting capabilities.[1] The addition of phenyl groups at the 3 and 6 positions in DPhCz extends the π-conjugation, which is a fundamental strategy for enhancing charge transport.[4]
While specific, experimentally verified mobility data for the unsubstituted DPhCz molecule is not widely published, it is recognized as a material with "good charge transport properties" and serves as a critical intermediate for synthesizing more complex and highly efficient HTMs.[6] Studies on closely related 3,6-disubstituted carbazole isomers show hole drift mobility values in the range of 10⁻⁶ to 10⁻⁵ cm²/Vs , which is comparable to or better than pristine Spiro-OMeTAD.[5] The key advantage of the carbazole platform is its synthetic versatility, allowing for the fine-tuning of energy levels and mobility through molecular engineering.[2][11]
The Benchmark: Spiro-OMeTAD
For over a decade, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene (Spiro-OMeTAD) has been the gold standard HTL for high-efficiency n-i-p perovskite solar cells.[7][11] Its success is largely due to its ability to form smooth, amorphous films that create a good interface with the perovskite layer.
However, its primary drawback is its extremely low intrinsic hole mobility, which is often reported in the range of 10⁻⁵ cm² V⁻¹ s⁻¹ .[8] This low mobility is attributed to its orthogonal molecular structure, which prevents the efficient π-π stacking necessary for charge hopping.[8] To be effective, Spiro-OMeTAD must be doped with additives like lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) and 4-tert-butylpyridine (t-BP), which increases its hole concentration and boosts the effective mobility into the 10⁻⁴ to 10⁻³ cm² V⁻¹ s⁻¹ range.[9][10] This reliance on hygroscopic and volatile dopants, however, compromises the long-term stability of the device.
The Polymeric Contender: PTAA
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) is a leading polymeric HTL that often serves as a high-performance alternative to Spiro-OMeTAD. As a polymer, it offers excellent film-forming properties and high thermal stability.[7]
Crucially, PTAA exhibits a significantly higher intrinsic hole mobility than Spiro-OMeTAD, with reported values ranging from 3–4 × 10⁻⁵ cm² V⁻¹ s⁻¹ for pristine films to as high as 4 × 10⁻³ cm² V⁻¹ s⁻¹ in some device configurations.[7][10][12] This superior intrinsic mobility means that PTAA can be used with lower concentrations of dopants, or even dopant-free, potentially leading to more stable devices. Its performance is often driven by its ability to suppress non-radiative recombination at the HTL/perovskite interface.[10]
The Conductive Polymer: PEDOT:PSS
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a water-dispersible conductive polymer widely used as an HTL, particularly in inverted p-i-n device architectures.[14] Its main advantages are its high transparency, high conductivity, and ease of processing from aqueous solutions.[14]
The charge mobility of PEDOT:PSS is highly dependent on the specific formulation (the ratio of PEDOT to PSS) and post-deposition treatments. While often characterized by its high conductivity (up to 10³ S/cm), its hole mobility values can range broadly. The primary concerns with PEDOT:PSS are its inherent acidity, which can etch transparent conductive oxides like ITO and degrade the perovskite layer, and its hygroscopic nature, which attracts moisture and can accelerate device degradation.[15]
Experimental Methodologies for Mobility Measurement
To ensure the trustworthiness of reported data, it is essential to understand the techniques used for its measurement. The three most common methods are Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Field-Effect Transistor (FET) analysis.
Time-of-Flight (TOF) Technique
The TOF method directly measures the drift mobility of charge carriers in the bulk of a material. It is considered one of the most reliable techniques for disordered systems.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. ossila.com [ossila.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. watsonchem.com [watsonchem.com]
- 7. Lessons learned from spiro-OMeTAD and PTAA in perovskite solar cells - Energy & Environmental Science (RSC Publishing) DOI:10.1039/D1EE02095A [pubs.rsc.org]
- 8. Recent progress in spiro-type hole transport materials for efficient and stable perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. researchgate.net [researchgate.net]
- 13. Advances in Hole Transport Materials for Layered Casting Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. mdpi.com [mdpi.com]
Cost-Performance Analysis of 3,6-Diphenyl-9H-carbazole in Organic Electronics: A Comparative Guide for Researchers
In the dynamic landscape of organic electronics, the pursuit of cost-effective, high-performance materials is paramount. This guide offers an in-depth cost-performance analysis of 3,6-Diphenyl-9H-carbazole, a versatile building block in the development of advanced organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). We will explore its synthetic accessibility, benchmark its potential performance against established materials, and provide detailed experimental protocols to empower researchers in their material selection and device engineering endeavors.
Introduction: The Allure of the Carbazole Core
Carbazole and its derivatives have long been a cornerstone of organic electronics, prized for their robust thermal stability, excellent hole-transporting properties, and tunable electronic structure.[1] The 9H-carbazole moiety, an electron-rich aromatic tricycle, provides a rigid and planar scaffold that facilitates efficient charge transport.[2][3] By functionalizing the carbazole core, particularly at the 3, 6, and 9 positions, the photophysical and electronic properties can be precisely tailored for specific applications.[4]
This compound, with phenyl groups adorning the 3 and 6 positions, exhibits an extended π-conjugation system. This structural feature is fundamental to enhancing charge carrier mobility and promoting efficient exciton recombination within the emissive layers of OLEDs, leading to improved electroluminescence and overall device performance.[5][6] Furthermore, its role as a versatile intermediate allows for further functionalization to create more complex and highly efficient materials for various organic electronic applications, including OSCs.[5][6]
Cost Analysis: A Tale of Two Precursors
A significant advantage of this compound lies in its straightforward synthesis, which directly impacts its cost-effectiveness. The most common and industrially scalable method for its preparation is the Suzuki-Miyaura cross-coupling reaction.
Figure 1: Synthetic route to this compound via Suzuki coupling.
The primary cost drivers for this synthesis are the two main precursors: 3,6-Dibromo-9H-carbazole and phenylboronic acid, along with the palladium catalyst.
| Precursor/Reagent | Typical Price Range (per gram) | Notes |
| 3,6-Dibromo-9H-carbazole | $1.50 - $3.00[4][7][8] | Readily available starting material. |
| Phenylboronic Acid | $0.55 - $3.60[3][9][10][11][12] | A common and relatively inexpensive reagent. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Varies significantly | Catalyst loading is typically low, minimizing its overall cost contribution. |
The synthesis of this compound is a relatively high-yielding process, making it an economically attractive option compared to more complex, multi-step syntheses often required for other high-performance organic electronic materials.
Performance Analysis: Benchmarking Against the Incumbents
To objectively assess the performance of this compound, we will compare its key photophysical and electrical properties, as well as its performance in device applications, with several widely used materials in organic electronics. It is important to note that while this compound is often used as an intermediate, its inherent properties provide a strong foundation for its derivatives.[6][13]
Photophysical and Electrical Properties
A material's efficacy in an organic electronic device is largely determined by its photoluminescence quantum yield (PLQY) and charge carrier mobility.
| Material | Hole Mobility (μh) (cm²/V·s) | Photoluminescence Quantum Yield (PLQY) |
| This compound | Data not readily available | Data not readily available |
| TCTA | ~1 x 10⁻³[14] | High (>80% in blends)[14] |
| spiro-OMeTAD | ~2 x 10⁻⁴ - 1 x 10⁻³[15][16] | Not typically used as an emitter |
| NPB | ~8.8 x 10⁻⁴[14] | ~30-40% |
While specific quantitative data for the unsubstituted this compound is not abundant in the literature, derivatives have shown promising results. For instance, 3,6-di(4-formylphenyl)-9-hexyl-9H-carbazole, a derivative, exhibits a high PLQY of 95%, suggesting the carbazole core's potential for high emission efficiency.[13] The extended π-conjugation from the phenyl substituents in this compound is expected to contribute to good hole mobility.[5]
Performance in Organic Light-Emitting Diodes (OLEDs)
In OLEDs, this compound and its derivatives are primarily utilized as hole transport layer (HTL) or host materials. A well-performing HTL should have high hole mobility and appropriate energy levels to facilitate efficient hole injection from the anode.
| HTL Material | Device Performance Metric | Value |
| TCTA | Max. Current Efficiency (cd/A) | ~5.75[14] |
| Max. Luminance (cd/m²) | ~2955[14] | |
| NPB | Max. Current Efficiency (cd/A) | ~5.1[14] |
| Max. Luminance (cd/m²) | ~2558[14] | |
| Carbazole Derivatives (general) | Max. Current Efficiency (cd/A) | >20[17][18] |
| Max. Luminance (cd/m²) | >4000[17][18] |
As indicated, devices incorporating carbazole derivatives have demonstrated high current efficiencies and luminance, often outperforming standard materials like NPB.[6][17][18] The versatility of the this compound scaffold allows for the tuning of its properties to optimize performance in various OLED architectures.[5]
Performance in Organic Solar Cells (OSCs)
In the realm of organic photovoltaics, carbazole-based materials are promising donor materials due to their excellent hole-transporting characteristics.
| Donor Material | Device Performance Metric | Value |
| 3,6-disubstituted carbazole derivative | Power Conversion Efficiency (PCE) | 6.52%[1][19] |
| PCDTBT (a polycarbazole derivative) | Power Conversion Efficiency (PCE) | >7%[20] |
| P3HT (benchmark polymer) | Power Conversion Efficiency (PCE) | ~3-5% |
Carbazole-based donor materials have demonstrated power conversion efficiencies comparable to or exceeding the benchmark polymer P3HT, highlighting their potential for high-performance organic solar cells.[1][19][20]
Experimental Protocols
To facilitate the practical application of this compound, we provide a detailed, generalized protocol for its synthesis and a standard procedure for the fabrication of a solution-processed OLED.
Synthesis of this compound via Suzuki Coupling
Figure 2: General workflow for the synthesis of this compound.
Materials:
-
3,6-Dibromo-9H-carbazole (1.0 eq.)
-
Phenylboronic acid (2.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq.)
-
Triphenylphosphine (PPh₃, 0.08 eq.)
-
Potassium carbonate (K₂CO₃, 3.0 eq.)
-
Toluene
-
Water
Procedure:
-
To a round-bottom flask, add 3,6-dibromo-9H-carbazole, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed 2:1 mixture of toluene and water to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add ethyl acetate to dilute the mixture and separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to yield this compound as a white to off-white solid.
Fabrication of a Solution-Processed OLED
This protocol describes the fabrication of a simple bilayer OLED using a solution-processable hole-transporting layer.
Figure 3: Workflow for the fabrication of a solution-processed OLED.
Procedure:
-
Substrate Cleaning: Thoroughly clean a patterned indium tin oxide (ITO)-coated glass substrate by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrate with a nitrogen stream and treat it with UV-ozone or oxygen plasma to improve the work function of the ITO.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate and anneal on a hotplate.
-
Hole Transport Layer (HTL) Deposition: Prepare a solution of the this compound-based material in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the HTL solution onto the PEDOT:PSS layer and anneal to remove the solvent.
-
Emissive Layer (EML) Deposition: Spin-coat the emissive layer, which could be a blend of a host material and a fluorescent or phosphorescent dopant, on top of the HTL and anneal.
-
Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator. Sequentially deposit the electron transport layer (ETL), an electron injection layer (EIL) (e.g., LiF), and the metal cathode (e.g., aluminum).
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a glass lid and a UV-curable epoxy to protect the organic layers from moisture and oxygen.
Conclusion and Future Outlook
This compound presents a compelling case for its use in organic electronics, primarily driven by its cost-effective and scalable synthesis. While direct, quantitative performance data for the unsubstituted molecule is still emerging, the impressive performance of its derivatives in both OLEDs and OSCs underscores the significant potential of this molecular scaffold. Its role as a versatile intermediate allows for extensive molecular engineering to fine-tune its properties for next-generation devices.
For researchers and developers, this compound offers a cost-efficient entry point for exploring novel hole-transporting and host materials. The straightforward synthesis and the inherent favorable properties of the carbazole core make it an attractive alternative to more expensive and synthetically complex materials. Further research focusing on the direct characterization of this compound in various device architectures will be crucial to fully unlock its potential and solidify its position in the ever-evolving field of organic electronics.
References
- 1. New organic dye based on a 3,6-disubstituted carbazole donor for efficient dye-sensitized solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Phenylboronic acid, 25 g, CAS No. 98-80-6 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 4. 3,6-Dibromocarbazole 97 6825-20-3 [sigmaaldrich.com]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. nbinno.com [nbinno.com]
- 7. Synthonix, Inc > 6825-20-3 | 3,6-Dibromo-9H-carbazole [synthonix.com]
- 8. 6825-20-3|3,6-Dibromo-9H-carbazole|BLD Pharm [bldpharm.com]
- 9. m.indiamart.com [m.indiamart.com]
- 10. フェニルボロン酸 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Phenylboronic acid price,buy Phenylboronic acid - chemicalbook [m.chemicalbook.com]
- 12. Phenylboronic acid, 98+%, may contain varying amounts of anhydride 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 15. 3,6-Dibromo-9-(4-methoxyphenyl)-9H-carbazole 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 16. Ultrahigh-efficiency solution-processed simplified small-molecule organic light-emitting diodes using universal host materials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 9-Vinyl-9H-carbazole-3,6-dicarbonitrile [mdpi.com]
- 18. From computational discovery to experimental characterization of a high hole mobility organic crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3,6-Diphenyl-9H-carbazole
As researchers and drug development professionals, our work with novel chemical entities like 3,6-Diphenyl-9H-carbazole (CAS No. 56525-79-2) pushes the boundaries of science. This carbazole derivative, with its unique electronic properties, is integral to advancements in materials science, particularly in the development of highly efficient OLEDs and other organic electronics.[1] However, with the power of such specialized compounds comes the profound responsibility of ensuring their safe handling and disposal. Improper disposal not only poses a direct risk to personnel and the environment but can also result in significant regulatory non-compliance.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to be self-validating, ensuring that each step contributes to a chain of custody that is safe, compliant, and scientifically sound.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Before any disposal procedure can be implemented, a thorough understanding of the compound's inherent risks is essential. This compound is not benign; it is a chemical that demands respect and careful handling. The primary hazards, as identified in its Safety Data Sheets (SDS), necessitate the stringent protocols that follow.[2][3]
The core principle of this protocol is risk mitigation. By understanding that the compound can cause significant skin and eye irritation, and may act as a skin sensitizer, we can appreciate why specific Personal Protective Equipment (PPE) is non-negotiable.[3] Recognizing its classification as a solid powder informs our spill control measures, which are designed to prevent the generation of airborne dust that could be inhaled.[3][4]
Table 1: GHS Hazard Profile for this compound
| Hazard Classification | GHS Code | Signal Word | Hazard Statement |
|---|---|---|---|
| Skin Irritation | H315 | Warning | Causes skin irritation.[2] |
| Eye Irritation | H319 | Warning | Causes serious eye irritation.[2][3] |
| Skin Sensitization | H317 | Warning | May cause an allergic skin reaction.[3] |
| Acute Toxicity (Oral) | H302 | Warning | Harmful if swallowed.[3] |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation.[3] |
This data is synthesized from multiple supplier Safety Data Sheets. Always refer to the specific SDS for the product you are using.[2][3]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol ensures that this compound waste is handled in a manner that protects laboratory personnel and ensures environmental and regulatory compliance.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Before handling the waste material, ensure you are wearing the appropriate PPE. This is your primary defense against accidental exposure.
-
Eye Protection: Wear chemical safety goggles or glasses with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5]
-
Hand Protection: Handle with compatible, chemical-resistant gloves (e.g., nitrile).[3]
-
Protective Clothing: Wear a standard lab coat. For larger quantities or when cleaning spills, consider additional protective clothing to minimize skin contact.[5]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved N99 or P2-type particle respirator.[3] All handling of the solid waste should ideally occur within a chemical fume hood or a well-ventilated area to keep airborne concentrations low.[5]
Step 2: Waste Segregation and Classification
Proper segregation is the cornerstone of safe chemical waste management. Accidental mixing of incompatible waste streams can lead to hazardous reactions.
-
Designate a Specific Waste Stream: this compound waste should be classified as a non-halogenated solid organic chemical waste .
-
Prevent Cross-Contamination: Never mix this waste with other chemical waste streams, especially strong oxidizing agents, acids, or bases.[4][6] Keep it separate from liquid waste, sharps, and regular laboratory trash.
-
Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA) in the United States, a chemical waste may be classified as hazardous.[7] Given that the EPA has evaluated carbazole as a potential carcinogen, it is critical to manage this waste stream as hazardous unless determined otherwise by your institution's environmental health and safety (EHS) department.[8][9]
Step 3: Containerization
The integrity of the waste container is crucial for preventing leaks and exposure.
-
Select a Suitable Container: Use a robust, sealable container made of a compatible material (e.g., a high-density polyethylene (HDPE) drum or a designated glass waste jar).
-
Containment: The container must have a tightly sealing lid to prevent the release of dust or vapors.[10] Keep the container closed at all times except when adding waste.[6]
Step 4: Accurate and Clear Labeling
Proper labeling is a critical safety and compliance measure, communicating the container's contents to all personnel and waste handlers.
-
Essential Information: The label must be clearly written and securely affixed to the container. It should include:
-
The full chemical name: "this compound"
-
CAS Number: "56525-79-2"
-
The words "Hazardous Waste"
-
Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).[2]
-
An accumulation start date.
-
Step 5: Safe Interim Storage
While awaiting pickup, the waste container must be stored safely.
-
Storage Location: Store the sealed container in a cool, dry, well-ventilated area designated for hazardous waste storage.[4] This area should be away from heat sources and direct sunlight.[11]
-
Incompatible Materials: Ensure the storage area does not contain incompatible materials like strong acids or oxidizing agents.[6]
Step 6: Final Disposal via Professional Services
Final disposal of this chemical is not a task for laboratory staff. It requires specialized expertise and facilities.
-
Engage a Licensed Contractor: Arrange for the collection and disposal of the waste through your institution's EHS department or a licensed hazardous waste disposal company.[10] These contractors are equipped to handle and transport chemical waste according to all local, state, and federal regulations.
-
Approved Disposal Method: The preferred method for organic solids like this compound is high-temperature incineration at a licensed and permitted hazardous waste facility.[12] This ensures the complete destruction of the compound, preventing its release into the environment.
-
Prohibited Actions: Never dispose of this compound by flushing it down the drain or mixing it with general refuse.[3][10] This can cause significant harm to aquatic ecosystems and is a serious regulatory violation.[10]
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and preparedness is key to mitigating their impact.
Small Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.[11]
-
Avoid Dust Generation: Do not use a dry brush or compressed air to clean the spill, as this will generate airborne dust.[4]
-
Absorb and Collect: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).[6] Carefully sweep or scoop the material into your designated hazardous waste container.[4][11] If possible, dampen the material slightly with water to prevent dusting before sweeping.[4]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[11]
-
Dispose of Materials: All cleanup materials (gloves, absorbent pads, etc.) must be placed in the hazardous waste container for disposal.[6]
First Aid for Accidental Exposure
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][11] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult or if they feel unwell, seek medical attention.[3]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor for treatment advice.[3]
Visualization: Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to this structured protocol—from meticulous hazard assessment and use of PPE to proper segregation, containment, and professional disposal—researchers can ensure they are not only protecting themselves and their colleagues but also upholding the highest standards of scientific integrity and regulatory compliance. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure alignment with local regulations.
References
- 1. ossila.com [ossila.com]
- 2. echemi.com [echemi.com]
- 3. downloads.ossila.com [downloads.ossila.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. international.skcinc.com [international.skcinc.com]
- 7. epa.gov [epa.gov]
- 8. Carbazole | C12H9N | CID 6854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Health And Environmental Effects Profile for Carbazole | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. nj.gov [nj.gov]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Navigating the Safe Handling of 3,6-Diphenyl-9H-carbazole: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and disposal protocols for 3,6-Diphenyl-9H-carbazole, a compound increasingly utilized in the development of advanced materials. Our aim is to empower you with the knowledge to handle this chemical responsibly, ensuring a safe and compliant laboratory environment.
Understanding the Risks: Hazard Profile of this compound
Before detailing protective measures, it is crucial to understand the hazards associated with this compound. Based on available safety data, this compound and its structural relatives in the carbazole family present several potential health risks:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust particles may lead to respiratory tract irritation.[3]
-
Potential for Allergic Skin Reaction: Some carbazole derivatives may cause an allergic skin reaction.[3]
-
Suspected Carcinogen: Carbazole and some of its derivatives are suspected of causing cancer.[4] Therefore, minimizing exposure is a critical precautionary measure.
Given these hazards, a comprehensive PPE strategy is not merely a recommendation but a necessity for safe handling.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are fundamental to mitigating the risks associated with this compound. The following provides a detailed breakdown of the required PPE, explaining the rationale behind each component.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Requirement: Chemical safety goggles are mandatory.[1][4][5] In situations where there is a significant risk of splashing, a face shield should be worn in conjunction with goggles.
-
Causality: The solid, often powdered, form of this compound can easily become airborne during weighing and transfer. Safety goggles provide a seal around the eyes to protect against dust and potential splashes of solutions containing the compound. A face shield offers a broader barrier of protection for the entire face.
Hand Protection: Choosing the Right Gloves
-
Requirement: Chemical-resistant gloves are essential to prevent skin contact.[1][4][5]
-
Glove Material Selection: Nitrile rubber gloves with a minimum thickness of >0.11 mm are a suitable choice, offering a breakthrough time of >480 minutes for similar carbazole compounds.[5]
-
Expert Insight: While nitrile is a good general-purpose choice, always consult a glove compatibility chart for the specific solvents you will be using in your work with this compound. The choice of glove should be based on resistance to both the carbazole compound and the solvent. Double-gloving is a recommended practice, especially when handling higher concentrations or for prolonged periods, as it provides an additional layer of protection in case the outer glove is compromised.
Body Protection: Minimizing Skin Exposure
-
Requirement: A lab coat is the minimum requirement. For procedures with a higher risk of contamination, such as large-scale synthesis or when handling powders outside of a contained system, a chemical-resistant apron or coveralls should be worn.[4]
-
Rationale: Protective clothing prevents the accidental contamination of personal clothing and skin. It is crucial that lab coats are buttoned and sleeves are not rolled up to ensure maximum coverage.
Respiratory Protection: Guarding Against Inhalation
-
Requirement: A NIOSH-approved respirator is necessary when engineering controls, such as a fume hood, are not sufficient to maintain exposure below permissible limits, or when handling large quantities of the powder.[4]
-
Decision Logic: The primary route of exposure to be controlled is inhalation of the fine powder. All weighing and handling of solid this compound should be performed in a certified chemical fume hood.[6] If a fume hood is unavailable or if there is a risk of generating significant dust, a respirator with a particulate filter (e.g., N95 or P100) is required.
Table 1: Summary of Personal Protective Equipment for this compound
| Protection Type | Minimum Requirement | Enhanced Precautions (High-Risk Scenarios) |
| Eye/Face | Chemical safety goggles | Goggles and a full-face shield |
| Hand | Nitrile gloves (>0.11 mm thickness) | Double-gloving with nitrile gloves |
| Body | Lab coat | Chemical-resistant apron or coveralls over a lab coat |
| Respiratory | Work in a chemical fume hood | NIOSH-approved respirator with particulate filter |
Procedural Guidance: A Step-by-Step Approach to Safety
Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure and ensure a safe handling process.
Caption: Experimental workflow for handling this compound.
Operational and Disposal Plans: A Cradle-to-Grave Approach
A comprehensive safety plan extends beyond handling to include the proper disposal of the chemical and all contaminated materials.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.
-
Evacuate and Alert: Alert others in the vicinity and evacuate the immediate area if necessary.
-
Don Appropriate PPE: Before attempting any cleanup, don the full PPE as described above, including respiratory protection.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill and then place it in the hazardous waste container.
-
Decontaminate the Area: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
Disposal of Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: Designate a specific, clearly labeled, and sealed container for all this compound waste.[3] This includes unused chemical, contaminated labware (e.g., pipette tips, weighing boats), and contaminated PPE. Do not mix this waste with other waste streams.
-
PPE Disposal:
-
Gloves: After handling, remove gloves using the proper technique to avoid skin contact with the outer surface. Dispose of them immediately in the designated hazardous waste container.
-
Lab Coats and Clothing: Reusable lab coats should be professionally laundered by a service familiar with handling chemically contaminated clothing. Disposable lab coats and coveralls should be placed in the hazardous waste container.
-
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste management company.[6] The primary method of disposal for this type of chemical waste is typically high-temperature incineration.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]
By adhering to these rigorous safety and disposal protocols, you can confidently and safely advance your research while protecting yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
